molecular formula C10H13NO B1302007 2-(Pyrrolidin-1-yl)phenol CAS No. 4787-77-3

2-(Pyrrolidin-1-yl)phenol

Numéro de catalogue: B1302007
Numéro CAS: 4787-77-3
Poids moléculaire: 163.22 g/mol
Clé InChI: ZGSBDRFDXWRZAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(Pyrrolidin-1-yl)phenol is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is characterized by a phenol group linked to a pyrrolidine ring, a five-membered saturated nitrogen heterocycle . This structure is classified as a phenol ether . The compound has a melting point range of 109°C to 112°C and is insoluble in water . The pyrrolidine ring is a versatile scaffold of significant interest in pharmaceutical science and drug design . It is one of the most common nitrogen heterocycles found in U.S. FDA-approved drugs, valued for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . While the specific biological applications and mechanism of action for this compound itself are not fully detailed in the literature, compounds containing the pyrrolidine motif are extensively investigated for a wide range of therapeutic areas, including as anticancer, antibacterial, and central nervous system agents . Furthermore, the compound shares a structural relationship with pyrrolidone derivatives, which have been studied for their ability to enhance skin penetration of other therapeutic drugs . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use . Handle with appropriate precautions, as it may cause skin and eye irritation and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-pyrrolidin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSBDRFDXWRZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370535
Record name 2-(Pyrrolidin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4787-77-3
Record name 2-(Pyrrolidin-1-yl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4787-77-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4787-77-3

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)phenol, a біfunctional aromatic compound of interest to researchers in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a potential synthetic pathway, and discusses the current understanding of its biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₁₃NO, is a substituted phenol featuring a pyrrolidine ring at the ortho position.[1][2] Its structural characteristics impart a unique set of properties that are summarized in the tables below.

Identification and Structural Data
IdentifierValueReference
CAS Number 4787-77-3[1][2]
IUPAC Name This compound[1][2]
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [1]
SMILES OC1=CC=CC=C1N1CCCC1[1]
InChI InChI=1S/C10H13NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2[2]
InChIKey ZGSBDRFDXWRZAE-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValueReference
Melting Point 108-112 °C
Boiling Point 279.1 ± 23.0 °C (Predicted)
Density 1.146 ± 0.06 g/cm³ (Predicted)
pKa 10.30 ± 0.30 (Predicted)
Water Solubility Insoluble
XLogP3 2.2[2]

Synthesis and Experimental Protocols

Proposed Synthetic Route: Palladium-Catalyzed Buchwald-Hartwig Amination

A plausible and efficient route for the synthesis of this compound is the palladium-catalyzed cross-coupling of 2-bromophenol with pyrrolidine. This reaction, a variant of the Buchwald-Hartwig amination, is a powerful tool for constructing C-N bonds.[3][4][5][6]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 2-Bromophenol 2-Bromophenol This compound This compound 2-Bromophenol->this compound + Pyrrolidine Pd Catalyst Base, Solvent Pyrrolidine Pyrrolidine

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Hypothetical):

  • Materials:

    • 2-Bromophenol

    • Pyrrolidine

    • Palladium(II) acetate (Pd(OAc)₂)

    • A suitable phosphine ligand (e.g., SPhos, XPhos, or a Josiphos-type ligand)

    • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

    • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

    • Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

  • Procedure:

    • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with palladium(II) acetate and the chosen phosphine ligand.

    • The anhydrous solvent is added, and the mixture is stirred for a few minutes to allow for the formation of the active Pd(0) catalyst.

    • 2-Bromophenol and the base are then added to the flask.

    • Finally, pyrrolidine is added dropwise to the reaction mixture.

    • The reaction vessel is sealed and heated to the appropriate temperature (typically between 80-120 °C) with vigorous stirring.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride.

    • The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Experimental Workflow Diagram:

G start Start reagents Combine Reactants: - 2-Bromophenol - Pyrrolidine - Pd Catalyst & Ligand - Base - Solvent start->reagents end End reaction Heat Reaction Mixture (80-120 °C) reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench and Aqueous Workup monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization characterization->end

Caption: General workflow for the proposed synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the scientific literature regarding the biological activity and associated signaling pathways of this compound. However, the pyrrolidine motif is a common scaffold in a multitude of biologically active compounds, including many FDA-approved drugs.[7] Derivatives of pyrrolidine have been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.[8][9]

Based on the structural features of this compound (a phenol and a tertiary amine), it is plausible to hypothesize potential interactions with various biological targets. For instance, structurally related phenolic compounds are known to modulate numerous signaling pathways, and pyrrolidine-containing molecules often interact with receptors and enzymes in the central nervous system.[10][11]

Hypothetical Signaling Pathway Interactions

Given the absence of direct experimental evidence, the following signaling pathway diagrams are presented as hypothetical and are based on the known activities of structurally similar compounds. These are intended to serve as a guide for future research into the biological effects of this compound.

Hypothetical Interaction with Sigma Receptors:

Some N-substituted phenolic compounds have been shown to interact with sigma receptors, which are involved in various cellular functions including cell survival and apoptosis.[10]

G cluster_membrane Plasma Membrane / ER cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome compound This compound (Hypothetical Ligand) sigma1 σ1 Receptor compound->sigma1 Binds sigma2 σ2 Receptor compound->sigma2 Binds erk_akt ERK/Akt Activation sigma1->erk_akt Modulates ros ↑ ROS Production sigma2->ros Leads to survival Cell Survival & Neuroprotection erk_akt->survival caspase Caspase-3 Activation ros->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical signaling pathways modulated by this compound via sigma receptors.

Safety Information

This compound is classified as an irritant and is harmful if swallowed.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Information
Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Data sourced from PubChem.[2]

Conclusion

This compound is a readily accessible compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While its biological activity remains largely unexplored, its structural similarity to known bioactive molecules suggests a potential for interesting pharmacological effects. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable method for its preparation, enabling further studies into its biological profile. Future research should focus on elucidating the specific biological targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

physicochemical properties of 2-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyrrolidin-1-yl)phenol

Abstract

This technical guide provides a comprehensive overview of the core (CAS No: 4787-77-3), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document collates available quantitative data, outlines standard experimental methodologies for property determination, and presents logical workflows relevant to its characterization. The information is intended for an audience of researchers, scientists, and drug development professionals, offering a foundational resource for further investigation and application of this molecule.

Chemical Identity and Structure

This compound is an organic compound featuring a phenol ring substituted with a pyrrolidine group at the ortho position. Its structure combines the characteristics of a phenol and a cyclic tertiary amine.

  • IUPAC Name: this compound[1][2]

  • Synonyms: 2-(1-Pyrrolidinyl)phenol, 2-Pyrrolidinophenol, N-(2-Hydroxyphenyl)pyrrolidine[3][4]

  • CAS Number: 4787-77-3[1][4][5][6]

  • Molecular Formula: C₁₀H₁₃NO[1][2][3][4][5]

  • SMILES: OC1=CC=CC=C1N1CCCC1[1][2][3]

  • InChI Key: ZGSBDRFDXWRZAE-UHFFFAOYSA-N[1][2][3]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The known properties of this compound are summarized below. It is important to note that some values are predicted based on computational models.

PropertyValueSource
Molecular Weight 163.22 g/mol [1][3][5]
Appearance Cream to orange to red to brown crystals or powder[2]
Melting Point 108-112 °C[3][4][6]
Boiling Point 279.1 ± 23.0 °C (Predicted)[4]
Density 1.146 ± 0.06 g/cm³ (Predicted)[4]
Water Solubility Insoluble[3][4]
LogP (Octanol-Water Partition Coefficient) 2.2 (XLogP3)[5][7]
pKa (Acid Dissociation Constant) 10.30 ± 0.30 (Predicted)[4]

Experimental Protocols for Property Determination

While specific experimental reports for determining the are not detailed in the available literature, this section outlines the standard methodologies that are broadly applied for such characterizations.[8][9]

Melting Point Determination

The melting point is a fundamental property indicating the purity of a solid compound.

  • Methodology: A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in a melting point apparatus (e.g., a Vernier Melt Station or similar device).[10] The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[10] A narrow melting range typically signifies a high degree of purity.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.

  • Methodology: Simple distillation is the standard method for determining the boiling point of a liquid.[10] The compound is heated in a distillation flask connected to a condenser and a collection vessel. A thermometer is placed so that its bulb is just below the side arm of the flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.[10] The stable temperature recorded during distillation is the boiling point.[10]

Solubility Assessment

Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug development.

  • Methodology: A common method involves adding a measured amount of the solute (this compound) to a known volume of the solvent (e.g., water, ethanol, DMSO) at a specific temperature. The mixture is agitated until equilibrium is reached. The solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (LogP) Measurement

LogP is a measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.

  • Methodology: The "shake-flask" method is the traditional and most reliable technique.[11] A solution of the compound is prepared in either 1-octanol or water. This solution is then mixed with an equal volume of the other solvent in a flask. The flask is shaken vigorously to allow for the partitioning of the compound between the two immiscible phases until equilibrium is achieved.[11] The phases are then separated by centrifugation, and the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[9]

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.

  • Methodology: Potentiometric titration is a widely used method.[11] A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored with a pH meter as the titrant is added. The pKa is the pH at which the compound is 50% ionized, which can be determined from the midpoint of the titration curve.[11] Spectrophotometric methods can also be used if the ionized and un-ionized forms of the compound have different UV-Vis absorbance spectra.[11]

Synthesis and Workflow Visualizations

While a definitive, optimized synthesis for this compound is not provided in the surveyed literature, a plausible synthetic route involves the reaction of phenol with pyrrolidine.[12] The general workflow for synthesizing and characterizing a compound like this is depicted below.

G synthesis Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification structure_id Structural Identification (NMR, MS, IR) purification->structure_id purity_analysis Purity Analysis (HPLC, GC) structure_id->purity_analysis physchem_props Physicochemical Characterization purity_analysis->physchem_props data_analysis Data Analysis & Reporting physchem_props->data_analysis G start Pure Compound Sample mp Melting Point Determination start->mp bp Boiling Point Determination start->bp sol Solubility Assessment start->sol logp LogP Measurement (Shake-Flask) start->logp pka pKa Determination (Titration) start->pka end Comprehensive Property Profile mp->end bp->end sol->end logp->end pka->end

References

An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)phenol, a bifunctional organic molecule featuring a phenolic hydroxyl group and a tertiary amine within a pyrrolidine ring. The document details its chemical identity, physicochemical properties, spectroscopic data, a proposed synthetic pathway, and the therapeutic context of the broader pyrrolidinyl-phenol scaffold.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2][3] It is also known by synonyms such as 2-(1-pyrrolidinyl)phenol and N-(2-Hydroxyphenyl)pyrrolidine.[1][4]

Chemical Structure:

chemical_structure N1 N C1 C N1->C1 p4 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C4->N1 C5 C C6 C C5->C6 O1 O C5->O1 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C10->N1 C10->C5 p1 H1 H O1->H1 p2 p3 p5 p6

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is critical for its identification, characterization, and application in experimental settings.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 4787-77-3 [1][2][3]
Molecular Formula C₁₀H₁₃NO [1][2][3]
Molecular Weight 163.22 g/mol [1][3]
Melting Point 108-112 °C [4][5]
Boiling Point 279.1±23.0 °C (Predicted) [4]
pKa 10.30±0.30 (Predicted) [4]
Water Solubility Insoluble [4]
SMILES OC1=CC=CC=C1N1CCCC1 [2][3]

| InChI Key | ZGSBDRFDXWRZAE-UHFFFAOYSA-N |[2][3] |

Table 2: Spectroscopic Data Summary

Technique Observed/Expected Features Source
¹H NMR Aromatic Protons: Multiplets in the range of 6.7-7.2 ppm. The ortho position of the pyrrolidine ring relative to the hydroxyl group is expected to create complex splitting patterns. Pyrrolidine Protons: Multiplets around 3.0-3.4 ppm (N-CH₂) and 1.9-2.1 ppm (-CH₂-). Phenolic Proton: A broad singlet, typically between 5.0-9.0 ppm, with its shift being highly dependent on solvent and concentration. [6]
FTIR Spectra available via KBr pellet technique. [1]
ATR-IR Spectra available via ATR-Neat technique. [1]

| GC-MS | NIST Mass Spectrometry Data Center Number: 340474. Key peaks observed at m/z 163, 162, 120. |[1] |

Experimental Protocols: Synthesis

While a specific protocol for this compound is not extensively documented in readily available literature, a reliable synthetic route can be adapted from established methods for analogous compounds, such as the synthesis of its isomer, 4-(pyrrolidin-1-yl)phenol.[7] The proposed method involves the direct N-alkylation of 2-aminophenol with 1,4-dihalobutane.

Proposed Synthesis: N-Alkylation of 2-Aminophenol

This protocol describes the synthesis of this compound from 2-aminophenol and 1,4-dibromobutane. The reaction proceeds via a nucleophilic substitution where the amino group of 2-aminophenol acts as the nucleophile. An intramolecular cyclization follows to form the pyrrolidine ring.

Materials and Reagents:

  • 2-Aminophenol

  • 1,4-Dibromobutane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-aminophenol (1.0 eq), potassium carbonate (2.5 eq) as the base, and DMF (approximately 8-10 mL per gram of 2-aminophenol).

  • Addition of Alkylating Agent: Stir the resulting suspension at room temperature for 15 minutes. Subsequently, add 1,4-dibromobutane (1.1 eq) dropwise to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual DMF and salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), to yield pure this compound.

synthesis_workflow start Start Materials: 2-Aminophenol 1,4-Dibromobutane mix Mix Reactants: Add 2-Aminophenol and K₂CO₃ to DMF solvent start->mix add_reagent Add 1,4-Dibromobutane dropwise mix->add_reagent react Heat Reaction (80-90°C) Monitor via TLC add_reagent->react workup Aqueous Work-up (Water Quench) react->workup extract Extract with Ethyl Acetate workup->extract purify Dry, Concentrate & Purify via Column Chromatography extract->purify product Final Product: This compound purify->product cox_pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Pyrrolidine-Phenol Derivatives Inhibitor->COX

References

Spectroscopic Analysis of 2-(Pyrrolidin-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-(Pyrrolidin-1-yl)phenol (CAS No: 4787-77-3), a molecule of interest in medicinal chemistry and materials science. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and presents standardized experimental protocols for acquiring these spectra.

Core Spectroscopic Data

The following sections and tables summarize the essential spectroscopic data for this compound. It should be noted that where specific experimental data is not publicly available, predicted values based on established principles and data from analogous structures are provided to offer a comparative and predictive perspective.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~ 8.5 - 9.5Broad Singlet1HPhenolic -OH
~ 6.8 - 7.2Multiplet4HAromatic C-H
~ 3.2 - 3.4Multiplet4HPyrrolidine N-CH₂
~ 1.9 - 2.1Multiplet4HPyrrolidine -CH₂-CH₂-

Note: The chemical shift of the phenolic proton is highly dependent on solvent and concentration. The aromatic region is expected to show a complex multiplet pattern due to ortho substitution.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~ 150 - 155C-OH (Aromatic)
~ 135 - 140C-N (Aromatic)
~ 115 - 125Aromatic C-H
~ 50 - 55Pyrrolidine N-CH₂
~ 20 - 25Pyrrolidine -CH₂-CH₂-

Note: These are estimated chemical shifts. The exact values can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3200 - 3600Strong, BroadO-H StretchPhenol
3000 - 3100MediumC-H StretchAromatic
2850 - 2960MediumC-H StretchAliphatic (Pyrrolidine)
1580 - 1620Medium-StrongC=C StretchAromatic Ring
1450 - 1500Medium-StrongC=C StretchAromatic Ring
1200 - 1300StrongC-O StretchPhenol
1150 - 1250StrongC-N StretchAryl Amine
740 - 760StrongC-H Bend (out-of-plane)Ortho-disubstituted Aromatic
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/zIon TypeAbundanceNotes
163.10[M]⁺•HighMolecular Ion (Nominal Mass: 163.22)
162.09[M-H]⁻HighDeprotonated Molecule (Negative Ion Mode)
164.11[M+H]⁺HighProtonated Molecule (Positive Ion Mode)
186.09[M+Na]⁺MediumSodium Adduct
120Fragment IonHighLikely loss of C₃H₇ (propyl radical) from the pyrrolidine ring

Data sourced from PubChem CID 2734845 and predicted values from PubChemLite.[1]

Experimental Protocols & Workflows

To ensure reproducibility and accuracy, the following sections detail standardized methodologies for the spectroscopic analysis of this compound.

General Spectroscopic Analysis Workflow

The logical flow for the characterization of a novel or synthesized compound like this compound typically follows a set sequence of spectroscopic analyses to confirm its identity and purity.

Spectroscopic_Workflow cluster_synthesis Compound Source cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Compound Synthesized or Acquired This compound MS Mass Spectrometry (MS) - Molecular Weight Confirmation Compound->MS Initial Check IR Infrared (IR) Spectroscopy - Functional Group Identification MS->IR Proceed if MW correct Data_Analysis Combined Data Analysis & Structure Verification NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation IR->NMR Proceed if functional groups are present NMR->Data_Analysis Detailed Structure

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of solid this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a typical experiment involves 16-32 scans. For ¹³C NMR, which is less sensitive, several hundred to thousands of scans may be necessary, often utilizing proton decoupling to simplify the spectrum and enhance signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

FT-IR Spectroscopy Protocol (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be collected.

  • Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample solution in splitless mode.

    • Column: Use a standard nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at an initial temperature of 50-100°C, hold for 1-2 minutes, then ramp up to 280-300°C at a rate of 10-20°C/min.

    • Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.

  • MS Method:

    • Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to ~230°C.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

References

Technical Guide: Predicted ¹H NMR Spectrum of 2-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(Pyrrolidin-1-yl)phenol. The information herein is intended to support the identification, characterization, and quality control of this compound in research and development settings. This document summarizes the predicted chemical shifts, multiplicities, and coupling constants and provides a standard experimental protocol for acquiring such data.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on aromatic systems and known chemical shifts for N-aryl pyrrolidines and substituted phenols. The proximity of the electron-donating pyrrolidinyl group and the hydroxyl group on the aromatic ring significantly influences the chemical shifts of the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
OH5.0 - 9.0Broad Singlet-
H-6~7.15Doublet of Doublets (dd)J ≈ 7.8, 1.5
H-4~7.10Triplet of Doublets (td)J ≈ 7.8, 1.5
H-3~6.95Doublet of Doublets (dd)J ≈ 7.8, 1.5
H-5~6.85Triplet of Doublets (td)J ≈ 7.8, 1.5
N-CH₂ (α-protons)3.0 - 3.4Multiplet-
CH₂ (β-protons)1.9 - 2.1Multiplet-

Note: The chemical shift of the phenolic proton (OH) is highly dependent on solvent, concentration, and temperature and may exchange with deuterium in the presence of D₂O.

Molecular Structure and Proton Environments

The following diagram illustrates the distinct proton environments in the this compound molecule, which give rise to the predicted ¹H NMR spectrum.

Caption: Logical diagram of proton environments in this compound.

Experimental Protocol: ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Materials and Equipment

  • Sample: this compound

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

  • Apparatus: NMR spectrometer (e.g., 400 MHz or higher), NMR tubes, volumetric flasks, pipettes, and a balance.

2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • If an internal standard is not already present in the solvent, add a small amount of TMS.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquire the Free Induction Decay (FID).

  • (Optional) To confirm the phenolic OH peak, a D₂O shake experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and reacquire the spectrum. The broad singlet corresponding to the OH proton should disappear or significantly diminish in intensity.[1][2]

4. Data Processing

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

This comprehensive guide provides a robust framework for the ¹H NMR analysis of this compound, aiding researchers in its unambiguous identification and characterization.

References

In Silico ADMET Profiling of 2-(Pyrrolidin-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 2-(Pyrrolidin-1-yl)phenol, a novel small molecule with potential pharmacological applications. In the absence of direct experimental data, this document outlines a structured approach utilizing established in silico methodologies to forecast the compound's pharmacokinetic and toxicological properties. This guide details the computational protocols for ADMET prediction and presents the resulting quantitative data in structured tables. Furthermore, it visualizes the in silico ADMET workflow and potential metabolic pathways using Graphviz diagrams, offering a robust framework for the initial assessment of this compound in early-stage drug discovery.

Introduction

This compound is a synthetic organic compound featuring a phenol ring substituted with a pyrrolidine moiety. The combination of these chemical features suggests potential biological activity, making it a molecule of interest for further investigation. Early assessment of ADMET properties is critical in the drug discovery pipeline to identify and mitigate potential liabilities that could lead to late-stage attrition.[1] In silico modeling provides a rapid and cost-effective means to predict these properties, guiding lead optimization and reducing the reliance on extensive experimental testing in the initial phases.[2][3][4] This guide presents a hypothetical, yet representative, in silico ADMET analysis for this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial determinants of its ADMET profile. The computed properties for this compound are summarized below.

PropertyValueSource
Molecular FormulaC10H13NOPubChem[5]
Molecular Weight163.22 g/mol PubChem[5]
XLogP32.2PubChem[5]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count1PubChem[5]
Rotatable Bond Count1PubChem[5]
Polar Surface Area23.5 ŲPubChem[5]

In Silico ADMET Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of ADMET properties.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Output mol_structure Molecular Structure (SMILES/SDF) physchem Physicochemical Properties mol_structure->physchem absorption Absorption mol_structure->absorption distribution Distribution mol_structure->distribution metabolism Metabolism mol_structure->metabolism excretion Excretion mol_structure->excretion toxicity Toxicity mol_structure->toxicity data_analysis Data Analysis & Reporting physchem->data_analysis absorption->data_analysis distribution->data_analysis metabolism->data_analysis excretion->data_analysis toxicity->data_analysis Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation (Pyrrolidine Ring) parent->hydroxylation oxidation Oxidation (Pyrrolidine Ring) parent->oxidation glucuronidation Glucuronidation (Phenolic OH) parent->glucuronidation sulfation Sulfation (Phenolic OH) parent->sulfation excretion Excretion hydroxylation->excretion oxidation->excretion glucuronidation->excretion sulfation->excretion

References

In-Depth Technical Guide to the Computational Modeling of 2-(Pyrrolidin-1-yl)phenol Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the computational modeling of 2-(Pyrrolidin-1-yl)phenol, a molecule of interest in medicinal chemistry. Due to the limited direct experimental data on this specific compound, this document outlines a robust, hypothetical series of in silico analyses based on established methodologies for analogous phenolic and pyrrolidine-containing compounds. The guide details protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, it presents illustrative quantitative data in structured tables and visualizes a potential signaling pathway and experimental workflows using Graphviz diagrams. The objective is to equip researchers with a foundational methodology to initiate computational investigations into the interactions of this compound and similar novel small molecules.

Introduction

This compound is a synthetic organic compound featuring a phenol ring substituted with a pyrrolidine moiety. The pyrrolidine ring is a common scaffold in numerous FDA-approved drugs, valued for its ability to introduce favorable stereochemistry and improve physicochemical properties such as solubility. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting potential interactions with biological macromolecules. In silico modeling offers a time- and cost-effective approach to predict the biological targets, binding affinities, and pharmacokinetic profiles of novel compounds like this compound before extensive experimental validation. This guide provides a detailed walkthrough of a typical computational workflow for characterizing such a molecule.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This section outlines a protocol using the widely used software AutoDock Vina.

Experimental Protocol: Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to a target protein, for this example, Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a key component of the MAPK signaling pathway.

Software:

  • Avogadro: For 3D structure generation and initial optimization.

  • AutoDock Tools (ADT): For preparing ligand and receptor files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

Methodology:

  • Ligand Preparation:

    • Generate the 3D structure of this compound in Avogadro.

    • Perform an initial geometry optimization using the MMFF94 force field.

    • Save the structure as a PDB file.

    • Open the PDB file in AutoDock Tools.

    • Assign Gasteiger charges.

    • Detect the rotatable bonds.

    • Save the prepared ligand in PDBQT format (ligand.pdbqt).

  • Receptor Preparation:

    • Download the crystal structure of MEK1 from the Protein Data Bank (e.g., PDB ID: 1S9J).

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens.

    • Assign Kollman charges.

    • Save the prepared receptor in PDBQT format (receptor.pdbqt).

  • Grid Box Generation:

    • In AutoDock Tools, with the receptor loaded, define the search space (grid box) to encompass the known active site of MEK1.

    • Set the grid box dimensions (e.g., 25 x 25 x 25 Å) and center coordinates.

    • Save the grid parameter file.

  • Docking Simulation:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Run AutoDock Vina from the command line: vina --config conf.txt --out results.pdbqt --log log.txt

  • Analysis of Results:

    • Visualize the docked poses in results.pdbqt along with the receptor in PyMOL or UCSF Chimera.

    • Analyze the binding interactions (hydrogen bonds, hydrophobic interactions) for the best-scoring pose.

    • The binding affinity (in kcal/mol) is reported in the log.txt file.

Data Presentation: Docking Results
Target ProteinPDB IDLigandBinding Affinity (kcal/mol)Key Interacting Residues
MEK11S9JThis compound-8.2Lys97, Met149, Ser212
ERK22ERKThis compound-7.5Gln105, Asp106, Lys149
p38α1A9UThis compound-7.9Met109, Gly110, Lys53

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment.

Experimental Protocol: Molecular Dynamics Simulation

Objective: To assess the stability of the this compound-MEK1 complex and characterize the key interactions over a simulation trajectory.

Software:

  • GROMACS: For performing the MD simulation.[1][2][3][4]

  • CHARMM36 force field: For parameterizing the protein and ligand.

  • CGenFF server: For generating ligand topology and parameters.

  • VMD or UCSF Chimera: For visualization and analysis.

Methodology:

  • System Preparation:

    • Use the best-scoring docked pose of the this compound-MEK1 complex as the starting structure.

    • Generate the topology for the ligand using the CGenFF server and convert it to GROMACS format.

    • Merge the protein and ligand topologies.

    • Place the complex in a cubic simulation box with a minimum distance of 1.0 nm between the complex and the box edges.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological concentration (0.15 M).

  • Energy Minimization:

    • Perform a steep descent energy minimization of the system to remove steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature): Equilibrate the system to the desired temperature (e.g., 300 K) for 100 ps, with position restraints on the protein and ligand heavy atoms.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system to the desired pressure (e.g., 1 bar) for 1 ns, with position restraints on the protein heavy atoms.

  • Production MD:

    • Run the production MD simulation for at least 100 ns without any restraints.

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess the stability of the complex.

    • Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

    • Analyze hydrogen bond formation and other non-covalent interactions throughout the simulation.

    • Perform clustering analysis to identify dominant conformations of the complex.

Data Presentation: MD Simulation Stability Metrics
Simulation Time (ns)Protein RMSD (nm)Ligand RMSD (nm)Average Number of H-bonds
1000.25 ± 0.050.12 ± 0.032.5 ± 0.8

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. This can be performed using various web-based tools and computational models.

Experimental Protocol: ADMET Prediction

Objective: To predict the pharmacokinetic and toxicity properties of this compound.

Software/Web Servers:

  • SwissADME: For a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • pkCSM: For predicting a wide range of ADMET properties.

Methodology:

  • Input:

    • Obtain the SMILES string for this compound.

    • Submit the SMILES string to the SwissADME and pkCSM web servers.

  • Analysis:

    • Analyze the output for key parameters, including:

      • Physicochemical Properties: Molecular Weight, LogP, Solubility.

      • Pharmacokinetics: Human Intestinal Absorption, Blood-Brain Barrier (BBB) permeability, CYP450 inhibition.

      • Drug-Likeness: Lipinski's Rule of Five, Veber's Rule.

      • Toxicity: AMES toxicity, hERG inhibition.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol )163.22< 500
LogP2.35< 5
H-bond Donors1< 5
H-bond Acceptors2< 10
Human Intestinal AbsorptionHighHigh
BBB PermeantYesYes
CYP2D6 InhibitorYesNo is preferred
AMES ToxicityNon-toxicNon-toxic
hERG I InhibitorNoNo

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which can help in understanding its reactivity and interaction mechanisms.[5]

Experimental Protocol: Quantum Chemical Calculations

Objective: To calculate the electronic properties of this compound.

Software:

  • Gaussian: For performing quantum chemical calculations.

Methodology:

  • Geometry Optimization:

    • Optimize the geometry of this compound using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.[6]

  • Property Calculation:

    • Perform a single-point energy calculation on the optimized geometry to obtain electronic properties.

    • Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Calculate the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions.

Data Presentation: Quantum Chemical Properties
PropertyCalculated Value (Hartree)
Total Energy-554.7
HOMO Energy-0.21
LUMO Energy0.05
HOMO-LUMO Gap0.26

Visualization of Workflows and Pathways

Experimental and Logical Workflows

Caption: Computational workflow for modeling this compound interactions.

Hypothetical Signaling Pathway Modulation

Phenolic compounds are known to modulate various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation, differentiation, and apoptosis.[7][8][9][10][11]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Apoptosis Apoptosis ERK->Apoptosis Proliferation Cell Proliferation TranscriptionFactors->Proliferation Molecule This compound Molecule->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Conclusion

This technical guide provides a detailed, albeit hypothetical, roadmap for the computational characterization of this compound. By following the outlined protocols for molecular docking, molecular dynamics, ADMET prediction, and quantum chemical calculations, researchers can generate valuable preliminary data on the potential bioactivity and drug-likeness of this and other novel compounds. These in silico methods are indispensable tools in modern drug discovery, enabling the prioritization of candidates for synthesis and experimental testing, thereby accelerating the development of new therapeutic agents.

References

A Technical Guide to the Quantum Chemical Analysis of 2-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for conducting quantum chemical calculations on 2-(Pyrrolidin-1-yl)phenol. In the absence of extensive experimental data for this specific molecule, this document outlines a robust, standardized methodology based on established computational techniques, particularly Density Functional Theory (DFT). The aim is to furnish researchers with a structured approach to investigate the molecular properties of this compound, which are crucial for understanding its potential applications in medicinal chemistry and materials science.

Introduction to this compound

This compound is an organic molecule featuring a phenol group substituted with a pyrrolidine ring at the ortho position. The pyrrolidine moiety is a common scaffold in numerous biologically active compounds and FDA-approved drugs, valued for its ability to introduce favorable physicochemical properties.[1][2] Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum mechanical level is essential for predicting its behavior in biological systems and for the rational design of novel derivatives with enhanced therapeutic potential.

Quantum chemical calculations, particularly DFT, offer a powerful and cost-effective means to elucidate these properties before undertaking extensive experimental synthesis and testing.[3]

Computational Methodology

The following section details a standardized protocol for performing quantum chemical calculations on this compound. This methodology is derived from common practices in computational chemistry for similar phenolic and heterocyclic compounds.[4][5][6][7][8]

Molecular Structure and Optimization

The initial step involves generating the 3D structure of this compound. This can be accomplished using molecular building software such as Avogadro or ChemDraw. The resulting structure must then be optimized to find its lowest energy conformation. This is typically achieved using DFT methods.

Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with a suitable functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[4][5][6][7][8]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing non-covalent interactions and electronic properties.[6]

  • Solvation Model: To simulate a more biologically relevant environment, a continuum solvation model like the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed, using water as the solvent.

The successful completion of the geometry optimization is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation, indicating that a true energy minimum has been reached.

Vibrational Analysis

A frequency calculation should be performed on the optimized geometry using the same level of theory (e.g., B3LYP/6-311++G(d,p)). This serves two purposes:

  • Confirmation of Minimum Energy Structure: As mentioned, the absence of imaginary frequencies confirms a stable structure.

  • Prediction of Spectroscopic Data: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This theoretical data can be compared with experimental spectra for validation of the computational model.

Electronic Properties

Several key electronic properties can be calculated to understand the reactivity and kinetic stability of this compound.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[4][6]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and intramolecular hydrogen bonding, which can significantly influence the molecule's conformation and stability.

Expected Quantitative Data

The following tables summarize the types of quantitative data that would be generated from the quantum chemical calculations described above. The values presented are illustrative and based on typical results for similar phenolic compounds.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
O-H0.97C-O-H109.5
C-O1.36C-C-O120.0
C-N1.38C-C-N121.0
N-C (pyrrolidine)1.47C-N-C (pyrrolidine)109.0
C-C (aromatic)1.39 - 1.41C-C-C (aromatic)119.0 - 121.0
C-H (aromatic)1.08
C-C (pyrrolidine)1.54
C-H (pyrrolidine)1.09

Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative)

PropertyValue (Illustrative)Unit
HOMO Energy-5.50eV
LUMO Energy-0.20eV
HOMO-LUMO Gap5.30eV
Dipole Moment2.5Debye
Total Energy-550.0Hartrees
Zero-point vibrational energy150.0kcal/mol
Enthalpy-549.8Hartrees
Gibbs Free Energy-549.9Hartrees

Visualizations

Diagrams are essential for visualizing workflows and relationships in computational chemistry.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Analysis and Output start Generate 3D Structure (e.g., Avogadro, ChemDraw) method Define Computational Method: - Functional: B3LYP - Basis Set: 6-311++G(d,p) - Solvation: PCM/SMD (Water) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculations geom_opt->elec_prop min_energy Confirm Minimum Energy (No Imaginary Frequencies) freq_calc->min_energy spectra Simulate IR/Raman Spectra freq_calc->spectra fmo Analyze HOMO, LUMO, and Energy Gap elec_prop->fmo mep Generate MEP Map elec_prop->mep nbo Perform NBO Analysis elec_prop->nbo

Caption: Workflow for Quantum Chemical Calculations of this compound.

Conclusion

This technical guide has outlined a comprehensive in silico framework for the quantum chemical investigation of this compound using Density Functional Theory. By following the detailed computational protocols, researchers can generate valuable data on the geometric, electronic, and spectroscopic properties of this molecule. This theoretical foundation is instrumental for understanding its chemical behavior and for guiding future experimental work in drug discovery and materials science, ultimately enabling the rational design of novel compounds with desired functionalities.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 2-(Pyrrolidin-1-yl)phenol. Due to a lack of specific experimental thermal analysis data for this compound in publicly available literature, this document establishes a predictive framework based on the known properties of its constituent functional groups—a phenol ring and a pyrrolidine moiety—and data from closely related analogues. The experimental protocols provided are standardized methodologies for future laboratory assessment of this compound's thermal characteristics.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior under thermal stress.

PropertyValueSource
Molecular Formula C₁₀H₁₃NOPubChem[1]
Molecular Weight 163.22 g/mol PubChem[1]
Melting Point 108-112 °CChemicalBook[2]
Boiling Point (Predicted) 279.1 ± 23.0 °CChemicalBook[2]
Water Solubility InsolubleChemicalBook[2]
Appearance Cream to orange to red to brown crystals or powderThermo Scientific Chemicals[3]

Predicted Thermal Stability

While specific Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) data for this compound is not available, an estimation of its thermal stability can be inferred from related compounds.

Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by heat, light, and alkaline pH. The presence of the electron-donating pyrrolidine group on the phenol ring may influence its thermal stability. Studies on other substituted phenols, such as those used in phenolic resins, indicate that decomposition often occurs at elevated temperatures, with the specific temperature depending on the nature and position of the substituents. For instance, the thermal decomposition of various phenolic resins begins at temperatures above 300°C.

The pyrrolidine ring itself is a saturated heterocycle. In related compounds, such as 1-(2-hydroxyethyl)pyrrolidine, thermal degradation has been studied in the context of CO2 capture, where it is noted to be more stable than primary amines but less stable when blended[2].

It is therefore anticipated that the thermal degradation of this compound would likely initiate at temperatures above its melting point, with significant decomposition occurring at higher temperatures. The degradation process may be complex, involving both the phenolic and pyrrolidinyl moieties.

Potential Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways, initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The C-N bond between the phenol and pyrrolidine rings, and bonds within the pyrrolidine ring, are potential sites for initial fragmentation.

Based on the degradation of similar chemical structures, two primary degradation pathways can be postulated:

  • Cleavage of the C-N Bond: This would lead to the formation of phenol and a pyrrolidine-based radical, which could then undergo further reactions.

  • Ring Opening of the Pyrrolidine Moiety: This could be initiated by hydrogen abstraction followed by ring cleavage, leading to the formation of various unsaturated amine fragments.

These initial degradation products would be highly reactive and likely to undergo further polymerization or fragmentation into smaller volatile molecules. The phenolic hydroxyl group can also participate in radical scavenging reactions, potentially influencing the degradation mechanism.

A proposed logical relationship for the potential thermal degradation is illustrated in the following diagram:

A This compound B Thermal Stress A->B C Initial Fragmentation B->C D C-N Bond Cleavage C->D Pathway 1 E Pyrrolidine Ring Opening C->E Pathway 2 F Phenol Radical D->F G Pyrrolidine Radical D->G H Unsaturated Amine Fragments E->H I Secondary Reactions F->I G->I H->I J Volatile Products I->J K Polymeric Residue I->K

Potential Thermal Degradation Pathways.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound decomposes and the extent of mass loss.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate of 10 °C/min is standard. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used for kinetic studies.

    • Temperature Range: 25 °C to 600 °C, or higher if decomposition is not complete.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and any other thermal transitions such as glass transitions or decomposition exotherms/endotherms.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

    • Heating/Cooling Program:

      • Heat from 25 °C to a temperature above the melting point (e.g., 150 °C) at a rate of 10 °C/min.

      • Hold isothermally for 2-5 minutes to ensure complete melting.

      • Cool to 25 °C at a rate of 10 °C/min.

      • Reheat to a higher temperature (e.g., 350 °C) at 10 °C/min to observe decomposition events.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) from the peak of the endotherm and the heat of fusion (ΔHf) from the area under the peak. Any exothermic or endothermic events during the second heating scan would be indicative of decomposition.

A general workflow for the thermal analysis of this compound is depicted below:

A Sample: this compound B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Mass Loss vs. Temperature Data B->D E Heat Flow vs. Temperature Data C->E F Determine T(onset) and T(max) D->F G Determine T(m) and ΔH(f) E->G H Assess Thermal Stability F->H I Identify Thermal Transitions G->I J Characterize Degradation Profile H->J I->J

Workflow for Thermal Analysis.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently lacking in the scientific literature, this guide provides a robust predictive framework for researchers. Based on the behavior of analogous phenolic and pyrrolidine-containing compounds, it is anticipated that this compound has a melting point in the range of 108-112 °C and will undergo thermal decomposition at higher temperatures. The degradation is likely to be a complex process involving C-N bond cleavage and/or pyrrolidine ring opening. The detailed experimental protocols for TGA and DSC provided herein offer a clear path for the future empirical determination of these crucial physicochemical parameters. Such data will be invaluable for the safe handling, storage, and application of this compound in research and development.

References

An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)phenol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)phenol, a heterocyclic aromatic compound incorporating both a phenol and a pyrrolidine moiety. While the specific historical details of its initial discovery and synthesis are not prominently documented in readily accessible scientific literature, this document consolidates available data on its physicochemical properties, spectral characteristics, and plausible synthetic methodologies. Furthermore, it explores the potential biological significance and applications of this compound by examining the well-established roles of its constituent chemical motifs in medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this compound and its derivatives.

Introduction

This compound, with the CAS Registry Number 4787-77-3, is an organic compound characterized by a pyrrolidine ring attached to the ortho position of a phenol ring.[1] The pyrrolidine ring is a five-membered saturated nitrogen-containing heterocycle that is a ubiquitous scaffold in a vast array of natural products and synthetic drugs, valued for its ability to confer desirable physicochemical properties such as increased water solubility and the introduction of stereochemical complexity.[2][3] The phenol group, on the other hand, provides a site for hydrogen bonding and potential antioxidant activity, and serves as a versatile synthetic handle for further molecular elaboration.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for this compound is limited. The following tables summarize the available quantitative data, including computed properties from reliable databases.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4787-77-3[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Melting Point 108-112 °C[5]
Boiling Point (Predicted) 279.1 ± 23.0 °C[5]
Density (Predicted) 1.146 ± 0.06 g/cm³[5]
pKa (Predicted) 10.30 ± 0.30[5]
Water Solubility Insoluble[5]
XLogP3 2.2[4]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueDataSource
¹H NMR (Predicted) Aromatic Protons: Multiplets in the range of 6.7-7.2 ppm. Pyrrolidine Protons: Multiplets around 3.0-3.4 ppm (N-CH₂) and 1.9-2.1 ppm (-CH₂-). Phenolic Proton: Broad singlet, typically between 5.0-9.0 ppm.
IR Spectra (FTIR, KBr) Available through spectral databases.[4]
GC-MS m/z Top Peak: 162, m/z 2nd Highest: 163, m/z 3rd Highest: 120.[4]

Synthesis and Experimental Protocols

While a definitive seminal publication on the synthesis of this compound is not apparent, its structure lends itself to preparation through established synthetic organic chemistry methodologies. The most direct approach involves the nucleophilic substitution of a suitable ortho-substituted phenol with pyrrolidine.

General Synthetic Pathway: Nucleophilic Aromatic Substitution

A plausible and commonly employed method for the synthesis of N-aryl pyrrolidines is the nucleophilic aromatic substitution of an activated aryl halide or sulfonate with pyrrolidine. In the case of this compound, this would typically involve the reaction of an ortho-halophenol with pyrrolidine, often in the presence of a base and sometimes with catalyst mediation.

G A o-Halophenol (e.g., 2-Fluorophenol or 2-Chlorophenol) F This compound A->F B Pyrrolidine B->F C Base (e.g., K₂CO₃, NaH) C->F D Solvent (e.g., DMF, DMSO) D->F E Heat E->F

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed experimental protocol for the synthesis of this compound based on standard procedures for similar transformations. This protocol should be adapted and optimized based on laboratory conditions and safety considerations.

Materials:

  • 2-Fluorophenol (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-fluorophenol and anhydrous potassium carbonate.

  • Add dry DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Slowly add pyrrolidine to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Potential Applications and Biological Significance

While specific biological activities for this compound are not extensively reported, the pyrrolidine and phenol moieties are present in a wide range of biologically active molecules. This suggests that this compound could serve as a valuable scaffold or intermediate in drug discovery.

The pyrrolidine ring is a key component of numerous FDA-approved drugs, contributing to their efficacy in treating a variety of conditions, including neurological disorders, inflammation, and cancer.[2][6] Derivatives of pyrrolidine have been shown to possess analgesic, anti-inflammatory, and anti-arrhythmic properties.[7][8]

Phenolic compounds are well-known for their antioxidant properties, and functionalized phenols are explored for a range of therapeutic applications.[9] The combination of these two pharmacophores in this compound makes its derivatives interesting candidates for screening for various biological activities. For instance, derivatives of a related compound, 4-(2-(pyrrolidin-1-yl)ethyl)phenol, have shown inhibitory activity against enzymes such as cyclooxygenases (COX-1 and COX-2), which are targets for anti-inflammatory drugs.[10]

Hypothetical Signaling Pathway Inhibition

Given the prevalence of pyrrolidine-containing compounds as kinase inhibitors in oncology, a hypothetical mechanism of action for a derivative of this compound could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway. Many small molecule kinase inhibitors bind to the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent downstream signaling that can lead to cell proliferation and survival.

G cluster_0 cluster_1 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Phosphorylation B->C D Downstream Signaling (e.g., RAS/MAPK) C->D E Cell Proliferation & Survival D->E F This compound Derivative F->C Inhibition

Hypothetical inhibition of an RTK signaling pathway.

Conclusion

This compound is a compound of interest due to the presence of two key pharmacophores, the pyrrolidine ring and the phenol group. While its specific discovery and history are not well-documented, its chemical properties and the biological activities of related structures suggest its potential as a valuable building block in medicinal chemistry and materials science. This technical guide has provided a summary of the available data on its properties and has outlined plausible synthetic routes and potential applications. Further research into the synthesis of novel derivatives of this compound and the evaluation of their biological activities could lead to the discovery of new therapeutic agents or functional materials.

References

The Pharmacological Potential of Pyrrolidine-Containing Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural amalgamation of a pyrrolidine ring and a phenolic moiety has given rise to a class of compounds with diverse and significant biological activities. These pyrrolidine-containing phenols have emerged as promising scaffolds in drug discovery, demonstrating a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of these compounds, summarizing key quantitative data, detailing essential experimental protocols for their evaluation, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the exploration and development of novel therapeutics based on this versatile chemical scaffold.

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of natural products and synthetic molecules with significant biological importance.[1][2] Its inherent stereochemistry and conformational flexibility allow for precise three-dimensional arrangements of substituents, enabling targeted interactions with biological macromolecules. When combined with a phenol group, a well-known antioxidant pharmacophore, the resulting hybrid molecules exhibit a synergistic enhancement of their biological profiles. The phenolic hydroxyl group contributes to potent radical scavenging and metal-chelating properties, while the pyrrolidine core can be functionalized to modulate physicochemical properties and target specific receptors or enzymes. This guide explores the multifaceted biological activities of these compounds, providing the necessary technical information to facilitate further research and development in this exciting area.

Key Biological Activities and Quantitative Data

Pyrrolidine-containing phenols have demonstrated a remarkable range of biological activities. This section summarizes the quantitative data from various in vitro and in vivo studies, providing a comparative overview of their potency.

Anti-inflammatory Activity

A significant number of pyrrolidine-containing phenols exhibit potent anti-inflammatory effects, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2). The selective inhibition of COX-2 is a particularly desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Compound/Derivative ClassAssayTargetIC50 (µM)Reference
Pyrrolo[3,4-d]pyridazinone DerivativesIn vitro enzyme assayCOX-1>100[3]
COX-20.52 - 22.25[3][4]
Pyrrole Carboxylic Acid DerivativesIn vitro enzyme assayCOX-1Varies[5]
COX-2Varies (some more potent than celecoxib)[5]
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesIn vitro enzyme assayCOX-1Similar to meloxicam[6]
COX-2Similar to meloxicam (higher selectivity)[6]
Isoxazole Derivatives with PyrrolidineIn vitro enzyme assayCOX-1Varies
COX-20.55 - 0.93
1,3-Dihydro-2H-indolin-2-one DerivativesIn vitro enzyme assayCOX-22.35 - 3.34[7]
Antioxidant Activity

The phenolic moiety in these compounds is a key contributor to their antioxidant properties. The ability to scavenge free radicals is a crucial mechanism for mitigating oxidative stress, which is implicated in a wide range of diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.

Compound/Derivative ClassAssayEC50/IC50Reference
Polysubstituted 3-hydroxy-3-pyrroline-2-onesDPPH radical scavenging>128 µg/mL (0.33–0.39 mM)[8]
Sterically Hindered Phenol-containing PyrrolidinesCyclic Voltammetry / ESRFormation of stable phenoxy radical[9]
General Phenolic CompoundsDPPH radical scavengingVaries widely based on structure[10]
Anticancer Activity

The cytotoxic effects of pyrrolidine-containing phenols against various cancer cell lines have been extensively investigated. These compounds often induce apoptosis and inhibit cell proliferation through diverse mechanisms.

Compound/Derivative ClassCell LineIC50 (µM)Reference
Thiophen-containing Pyrrolidine DerivativesMCF-7 (Breast)17 - 28[2]
HeLa (Cervical)19 - 30[2]
Phenyl-containing Pyrrolidine DerivativesMCF-7 (Breast)22 - 29[2]
HeLa (Cervical)26 - 37[2]
Tetrazolopyrrolidine-1,2,3-triazole AnaloguesHeLa (Cervical)0.32 - 1.80
Pyridazinone DerivativesVarious cancer cell linesLow µM to nM range[11]
Neuroprotective Activity

Emerging evidence suggests that pyrrolidine-containing phenols possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. Their mechanisms of action often involve the modulation of key signaling pathways and the inhibition of enzymes involved in neuroinflammation and neuronal damage.

Compound/Derivative ClassModel/AssayEffectReference
Pyrrolidine-2-one DerivativesScopolamine-induced cognitive impairment in miceImproved behavioral and biochemical markers[12]
Pyrrolidine Analogue 5eRat transient middle cerebral artery occlusion (MCAO)Potent Na+ channel blocker, neuroprotective[13]
Benzothiazole DerivativesAcetylcholinesterase (AChE) InhibitionIC50 = 6.7 µM[12]
Butyrylcholinesterase (BuChE) InhibitionIC50 = 2.35 µM[12]
Monoamine Oxidase B (MAO-B) InhibitionIC50 = 1.6 µM[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pyrrolidine-containing phenols.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for determining the antioxidant capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compounds and a positive control (e.g., ascorbic acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the test compounds and positive control in the same solvent as the DPPH solution to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume (e.g., 100 µL) of each dilution of the test compounds and positive control to separate wells.

    • Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH solution to each well.

    • Prepare a blank well containing the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Workflow for DPPH Assay:

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH Solution mixing Mix DPPH Solution with Test Samples prep_dpph->mixing prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mixing incubation Incubate in Dark (30 min) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging and IC50 Value measurement->calculation

Workflow for the DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the cells treated with the test compound and Abs_control is the absorbance of the cells treated with the vehicle control.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the concentration of the test compound.

Workflow for MTT Assay:

MTT_Assay_Workflow seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_formazan Incubate (2-4h) for Formazan Formation add_mtt->incubate_formazan solubilize Add Solubilization Solution incubate_formazan->solubilize measure_abs Measure Absorbance (570 nm) solubilize->measure_abs calculate_ic50 Calculate % Viability and IC50 Value measure_abs->calculate_ic50

Workflow for the MTT cytotoxicity assay.
In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds and a selective COX-2 inhibitor as a positive control (e.g., celecoxib)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the COX-2 enzyme, heme, and arachidonic acid in the reaction buffer. Prepare dilutions of the test compounds and positive control.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

  • Inhibitor Addition: Add the test compounds or positive control at various concentrations to the respective wells. Incubate for a short period (e.g., 10 minutes) at 37°C.[14]

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Peroxidase Reaction: The peroxidase activity of COX-2 is monitored by the appearance of oxidized TMPD, which can be measured colorimetrically.[15]

  • Measurement: Read the absorbance at a specific wavelength (e.g., 590 nm) at different time points.[15]

  • Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test compounds and a standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specific time before the carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[16]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]

  • Calculation: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

Signaling Pathways

The biological activities of pyrrolidine-containing phenols are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the freed NF-κB to translocate to the nucleus and activate the transcription of various pro-inflammatory genes. Some pyrrolidine-containing phenols have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates NFkB_IkB NF-κB/IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases IkB_p Phosphorylated IκB NFkB_IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination IkB_deg Degraded IκB Proteasome->IkB_deg DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Activates

The canonical NF-κB signaling pathway.
Akt/GSK-3β Signaling Pathway

The Akt/GSK-3β signaling pathway is a critical regulator of cell survival and is implicated in the neuroprotective effects of various compounds.[4] Akt, a serine/threonine kinase, is activated by upstream signals such as growth factors. Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β).[17] The inactivation of GSK-3β prevents the phosphorylation of pro-apoptotic proteins, thereby promoting neuronal survival. Pyrrolidine-containing phenols may exert their neuroprotective effects by activating this pro-survival pathway.

References

2-(Pyrrolidin-1-yl)phenol: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical properties and three-dimensional complexity to bioactive molecules.[1] When incorporated into a phenolic structure, as in 2-(pyrrolidin-1-yl)phenol, it presents a versatile building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The combination of the hydrogen-bond donating phenol and the basic pyrrolidine nitrogen offers multiple points for derivatization, enabling the exploration of vast chemical space. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound as a key building block in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in synthetic and medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[2]
Molecular Weight 163.22 g/mol [2]
CAS Number 4787-77-3[2]
Appearance Not specified, likely a solid
Melting Point Not specified
Boiling Point Not specified
LogP 2.2[2]
pKa Not specified

Synthesis and Reactivity

The synthesis of this compound can be achieved through several synthetic routes. A highly efficient and widely applicable method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[3][4][5] This reaction is known for its broad substrate scope and functional group tolerance.

A proposed synthetic workflow for the preparation of this compound via Buchwald-Hartwig amination is depicted below.

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst 2-Bromophenol 2-Bromophenol Reaction Buchwald-Hartwig Amination 2-Bromophenol->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Proposed workflow for the synthesis of this compound.
Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

ReagentMolar Mass ( g/mol )Equiv.Purity
2-Bromophenol173.011.0≥98%
Pyrrolidine71.121.2≥99%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.02≥97%
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.04≥98%
Sodium tert-butoxide (NaOtBu)96.101.4≥97%
Anhydrous Toluene--≥99.8%

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Addition of Reactants: Add 2-bromophenol (1.0 equiv) and anhydrous toluene. Stir the mixture for 10 minutes at room temperature.

  • Addition of Amine: Add pyrrolidine (1.2 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Medicinal Chemistry Applications

The this compound scaffold is a valuable starting point for the development of a wide range of therapeutic agents. The pyrrolidine moiety can influence the pharmacokinetic properties of a molecule, while the phenol group can be a key interaction point with biological targets or a handle for further chemical modification.

Anticancer Activity

Table of Anticancer Activity of Pyrrolidine Derivatives:

Compound ClassCell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyrimidine derivativesA549 (Lung Carcinoma)5.988 ± 0.12[6]
Oleoyl hybrids of natural antioxidantsHTB-26 (Breast Cancer)10 - 50[7]
Oleoyl hybrids of natural antioxidantsPC-3 (Prostate Cancer)10 - 50[7]
Oleoyl hybrids of natural antioxidantsHepG2 (Hepatocellular Carcinoma)10 - 50[7]
Thiophen-containing pyrrolidine derivativesMCF-7 (Breast Cancer)17 - 28[8]
Thiophen-containing pyrrolidine derivativesHeLa (Cervical Cancer)19 - 30[8]

The anticancer mechanism of some pyrrolidinone-based compounds is thought to involve the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival.[9]

Anti-inflammatory and Analgesic Activity

Derivatives of 4-(2-(pyrrolidin-1-yl)ethyl)phenol have been investigated as potent enzyme inhibitors, particularly targeting cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling.[10][11]

Table of Anti-inflammatory and Analgesic Activity of Pyrrolidine Derivatives:

Compound/AssayTarget/ModelActivityReference
N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivativesCOX-1/COX-2Inhibition[12]
Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-MethylpropanoateCarrageenan-induced paw edema40.58% reduction at 30 mg/kg[13]

The inhibition of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pyrrolidine_Derivative Pyrrolidine Derivative (COX Inhibitor) Pyrrolidine_Derivative->COX_Enzymes Inhibition

Inhibition of the Cyclooxygenase (COX) Pathway.
GPCR Ligands

The pyrrolidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), including dopamine receptors. Derivatives of pyrrolidine have been explored as potential agents for treating neurological and psychiatric disorders.

Table of Dopamine Receptor Affinity of Pyrrolidine Derivatives:

Compound ClassReceptorKᵢ (nM)Reference
Substituted trans-(2S,4R)-pyrrolidine derivativesDopamine D3 ReceptorVaries
Benzazepine analoguesDopamine D1/D5 Receptors1.2 - 1.4[14]

GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses through the activation of heterotrimeric G-proteins.

G Ligand Ligand (e.g., Pyrrolidine Derivative) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

General G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Antimicrobial Activity

Certain pyrrolidine derivatives have also shown promise as antimicrobial agents, highlighting another potential therapeutic avenue for compounds derived from the this compound scaffold.

Table of Antimicrobial Activity of Pyrrolidine Derivatives:

Compound ClassOrganismActivityReference
Pyrrolidine-2-one derivativesS. aureus, E. coliAntibacterial[15]
SpiropyrrolidinesGram-positive & Gram-negative bacteriaAntibacterial

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for the development of novel therapeutic agents. The data presented in this guide, while often pertaining to analogues, strongly suggests that the this compound scaffold holds significant potential for the discovery of new drugs targeting a range of diseases, from cancer to inflammatory disorders and infectious diseases. Further exploration of the structure-activity relationships of direct derivatives of this compound is warranted to fully unlock the therapeutic potential of this promising scaffold.

References

Methodological & Application

Synthesis of 2-(Pyrrolidin-1-yl)phenol: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(Pyrrolidin-1-yl)phenol, a valuable building block in medicinal chemistry and materials science. The presented methodology is based on the robust and widely applicable Buchwald-Hartwig amination reaction.

Introduction

This compound and its derivatives are of significant interest in drug discovery due to the prevalence of the pyrrolidine motif in numerous biologically active compounds. The synthesis of this class of compounds is efficiently achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-nitrogen bonds between aryl halides and amines. The Buchwald-Hartwig amination, in particular, has emerged as a powerful tool for this transformation due to its broad substrate scope and functional group tolerance.[1][2]

This application note details a reliable protocol for the synthesis of this compound from 2-bromophenol and pyrrolidine. It also includes comprehensive characterization data and a workflow diagram for clarity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the synthesized this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4787-77-3[3][4]
Molecular Formula C₁₀H₁₃NO[3]
Molecular Weight 163.22 g/mol [3]
Appearance Off-white to pale yellow solid
Melting Point 108-112 °C[5]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (ppm) Aromatic Protons: Multiplets in the range of 6.7-7.2 ppm. Pyrrolidine Protons: Multiplets around 3.0-3.4 ppm (N-CH₂) and 1.9-2.1 ppm (-CH₂-). Phenolic Proton: A broad singlet, typically between 5.0-9.0 ppm.[1]
FTIR (cm⁻¹) Broad O-H stretch (~3400-3200 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2800 cm⁻¹), C=C stretches (aromatic, ~1600-1450 cm⁻¹), C-N stretch (~1335-1250 cm⁻¹), C-O stretch (~1250-1180 cm⁻¹).[3]
Mass Spec (m/z) 163 (M⁺), 162, 120[3]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the synthesis of this compound from 2-bromophenol and pyrrolidine using a palladium catalyst and a suitable phosphine ligand.

Materials:

  • 2-Bromophenol

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromophenol (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times.

  • Addition of Reagents: To the Schlenk tube, add sodium tert-butoxide (1.4 mmol, 1.4 eq). Anhydrous toluene (5 mL) is then added, followed by pyrrolidine (1.2 mmol, 1.2 eq).

  • Reaction: The Schlenk tube is sealed, and the reaction mixture is stirred at 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether. The mixture is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as an off-white to pale yellow solid.

Reaction Scheme

G Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Bromophenol 2-Bromophenol This compound This compound 2-Bromophenol->this compound + Pyrrolidine Pyrrolidine Pyrrolidine Catalyst Pd2(dba)3/XPhos Catalyst->this compound Base NaOtBu Base->this compound Solvent Toluene Solvent->this compound Temperature 100 °C Temperature->this compound

Caption: Buchwald-Hartwig amination for this compound synthesis.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G Experimental Workflow A Reaction Setup (2-Bromophenol, Catalyst, Ligand) B Addition of Base, Solvent, and Pyrrolidine A->B C Heating and Reaction Monitoring (TLC) B->C D Work-up (Quenching and Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, IR, MS) E->F G Final Product: This compound F->G

Caption: Workflow for synthesis and purification of this compound.

References

Application Note: Synthesis of 2-(Pyrrolidin-1-yl)phenol via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of aryl amines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] It provides a significant advantage over traditional methods for C-N bond formation, which often require harsh conditions and have limited substrate scope.[1] The reaction couples an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[3] This protocol details the synthesis of 2-(Pyrrolidin-1-yl)phenol from 2-bromophenol and pyrrolidine, a valuable building block in medicinal chemistry.

Reaction Scheme

The reaction proceeds via the palladium-catalyzed coupling of 2-bromophenol with pyrrolidine.

Reaction scheme showing 2-bromophenol reacting with pyrrolidine in the presence of a Palladium catalyst, a ligand, and a base to form this compound.

Caption: General scheme for the synthesis of this compound.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[2][4][5] The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) complex. This is followed by coordination of the amine and base-mediated deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond, releases the product, and regenerates the active Pd(0) catalyst.[3][4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex OA_Complex->Amido_Complex Ligand Exchange Regen Amido_Complex->Regen Reductive Elimination HX_Base [H-Base]+X- Amido_Complex->HX_Base Product Ar-NR'R'' (Product) Regen->Pd0 Regen->Product ArX Ar-X (2-Bromophenol) ArX->OA_Complex Oxidative Addition Amine HNR'R'' (Pyrrolidine) Amine->Amido_Complex Base Base Base->Amido_Complex Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Data Presentation: Representative Reaction Conditions

Successful Buchwald-Hartwig amination relies on the careful selection of the catalyst, ligand, base, and solvent. Bulky, electron-rich biaryl monophosphine ligands (Buchwald Ligands) are highly effective for this transformation.[2] A strong, non-nucleophilic base like sodium tert-butoxide is commonly employed to facilitate the deprotonation of the amine.[4][6]

ComponentReagentRoleMol% / Equiv.
Aryl Halide2-BromophenolElectrophile1.0 equiv.
AminePyrrolidineNucleophile1.2 - 1.5 equiv.
Pd PrecursorPd₂(dba)₃Catalyst Source1.0 - 2.0 mol%
LigandXPhosCatalyst Ligand2.0 - 4.0 mol%
BaseSodium tert-butoxide (NaOtBu)Base1.5 - 2.0 equiv.
SolventToluene or DioxaneReaction Medium~0.1 - 0.5 M
Temperature100 - 110 °CThermal EnergyN/A
Time6 - 24 hReaction DurationN/A

Experimental Protocol

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl halides.[6] Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials and Equipment:

  • 2-Bromophenol

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Two-necked round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas line (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried two-necked flask equipped with a magnetic stir bar and a condenser, add Pd₂(dba)₃ (e.g., 1.5 mol%), XPhos (e.g., 3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous toluene (to make the final concentration ~0.2 M with respect to the aryl halide). Stir the mixture at room temperature for 5-10 minutes.

  • Add 2-bromophenol (1.0 equiv.) followed by pyrrolidine (1.5 equiv.) to the flask via syringe.

  • Reaction: Heat the resulting mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 6-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Experimental_Workflow start Start setup 1. Reaction Setup (Add Pd₂(dba)₃, XPhos, NaOtBu to flask) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert reagents 3. Add Reagents (Toluene, 2-Bromophenol, Pyrrolidine) inert->reagents reaction 4. Heat to Reflux (110 °C, 6-12 h) reagents->reaction workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purify 6. Purification (Concentrate & Column Chromatography) workup->purify product Final Product: This compound purify->product

Caption: A flowchart illustrating the experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of 2-(Pyrrolidin-1-yl)phenol via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-yl)phenol is a valuable chemical intermediate in medicinal chemistry and materials science. The incorporation of the pyrrolidine moiety, a common scaffold in many FDA-approved drugs, can enhance the physicochemical properties of molecules, such as solubility and stereochemistry.[1][2] This document provides a detailed protocol for the synthesis of this compound using a reductive amination approach, a widely utilized and efficient method for the formation of carbon-nitrogen bonds.[3][4]

The described synthesis involves the reaction of 2-hydroxybenzaldehyde with pyrrolidine to form an intermediate iminium ion, which is subsequently reduced in situ to the desired tertiary amine. This one-pot procedure is advantageous due to its operational simplicity and the general availability of the starting materials.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[5][6]
Molecular Weight 163.22 g/mol [5][6]
Appearance Cream to orange to red to brown crystals or powder[7]
CAS Number 4787-77-3[5][6]
IUPAC Name This compound[5]
SMILES OC1=CC=CC=C1N1CCCC1[6][7]
InChI Key ZGSBDRFDXWRZAE-UHFFFAOYSA-N[6][7]

Experimental Protocol: Reductive Amination of 2-Hydroxybenzaldehyde with Pyrrolidine

This protocol outlines a general procedure for the synthesis of this compound. Optimization may be required to achieve the highest yields.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2-Hydroxybenzaldehyde p1 This compound r1->p1 + r2 Pyrrolidine r2->p1 + reagent Sodium Triacetoxyborohydride (STAB) reagent->p1 1. solvent Dichloromethane (DCM) solvent->p1 2.

Caption: Reductive amination of 2-hydroxybenzaldehyde with pyrrolidine.

Materials:

  • 2-Hydroxybenzaldehyde

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Workflow for Synthesis and Purification

G start Start dissolve Dissolve 2-Hydroxybenzaldehyde in anhydrous DCM start->dissolve add_pyrrolidine Add Pyrrolidine dropwise dissolve->add_pyrrolidine stir_imine Stir for 1-2h at RT (Iminium formation) add_pyrrolidine->stir_imine add_stab Add NaBH(OAc)₃ slurry stir_imine->add_stab stir_reaction Stir for 12-24h at RT add_stab->stir_reaction monitor Monitor by TLC stir_reaction->monitor monitor->stir_reaction Incomplete quench Quench with saturated NaHCO₃ monitor->quench Reaction complete extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data Summary

The following table summarizes key spectroscopic data for this compound.[8]

Spectroscopic TechniqueObserved/Expected Data
¹H NMR (ppm) Aromatic Protons: Multiplets in the range of 6.7-7.2 ppm. The proximity of the pyrrolidine ring to the hydroxyl group in the ortho position is expected to lead to more complex splitting patterns. Pyrrolidine Protons: Multiplets around 3.0-3.4 ppm (N-CH₂) and 1.9-2.1 ppm (-CH₂-). Phenolic Proton: A broad singlet, typically between 5.0-9.0 ppm, highly dependent on solvent and concentration.
Mass Spectrometry GC-MS: Molecular ion peak (M⁺) at m/z = 163.[5]
IR Spectra (cm⁻¹) FTIR (KBr): Characteristic peaks for O-H stretching (broad, ~3400-3200 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2800 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and C-N stretching (~1200-1000 cm⁻¹).[5]

Applications in Drug Development

The pyrrolidine scaffold is a key structural motif in a wide range of biologically active compounds and approved drugs.[2] Its presence can influence a molecule's conformational rigidity, basicity, and ability to form hydrogen bonds, all of which are critical for target binding and pharmacokinetic properties. While the specific biological activity of this compound is not extensively documented, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of related (pyrrolidin-1-yl)phenol structures have been investigated as enzyme inhibitors, targeting cyclooxygenases (COX-1 and COX-2) and cholinesterases.[9]

Hypothetical Signaling Pathway Interaction

The introduction of the this compound moiety into a larger molecule could potentially lead to interactions with various biological targets, such as kinases, which are often implicated in disease signaling pathways. The following diagram illustrates a hypothetical mechanism where a derivative of this compound acts as a kinase inhibitor.

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Derivative of This compound kinase Kinase ligand->kinase Binds to active site no_response Inhibition of Cellular Response ligand->no_response substrate Substrate Protein atp ATP atp->kinase Competes with p_substrate Phosphorylated Substrate Protein substrate->p_substrate Phosphorylation cellular_response Downstream Cellular Response (e.g., Proliferation, Inflammation) p_substrate->cellular_response

Caption: Hypothetical kinase inhibition by a this compound derivative.

This document provides a foundational protocol and relevant data for the synthesis and potential application of this compound. Researchers should adhere to standard laboratory safety procedures and may need to optimize the described protocol for their specific needs.

References

Application Notes and Protocols: 2-(Pyrrolidin-1-yl)phenol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and application of 2-(Pyrrolidin-1-yl)phenol derivatives, a promising scaffold in medicinal chemistry. These compounds have garnered significant attention for their potential as potent enzyme inhibitors, particularly in the context of inflammatory diseases. Herein, we present detailed synthetic protocols, biological evaluation methodologies, and quantitative activity data to facilitate further research and development in this area.

Introduction

The this compound moiety serves as a valuable pharmacophore in the design of bioactive molecules. The presence of the phenolic hydroxyl group and the pyrrolidine ring offers unique structural and electronic properties that can be exploited for targeted drug design. Derivatives of this scaffold have shown significant inhibitory activity against key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). Dual inhibition of these pathways is a particularly attractive strategy for the development of potent and safer anti-inflammatory agents.

Synthesis of this compound Derivatives

A primary and efficient method for the synthesis of this compound derivatives is the Mannich reaction. This one-pot, three-component condensation reaction involves a phenol, formaldehyde, and a secondary amine (pyrrolidine in this case), typically under mild conditions.

General Synthetic Workflow

The synthesis of this compound derivatives can be streamlined into a straightforward workflow, from starting materials to the final purified product.

G cluster_synthesis Synthesis Workflow Starting_Materials Phenol Derivative Formaldehyde Pyrrolidine Reaction Mannich Reaction (e.g., in Ethanol, rt) Starting_Materials->Reaction Mixing Workup Extraction & Washing Reaction->Workup Reaction Completion Purification Column Chromatography or Recrystallization Workup->Purification Characterization NMR, IR, Mass Spec. Purification->Characterization Final_Product This compound Derivative Characterization->Final_Product

Caption: A general workflow for the synthesis and purification of this compound derivatives.

Experimental Protocol: Synthesis of this compound via Mannich Reaction

This protocol describes a general procedure for the aminomethylation of a phenol with formaldehyde and pyrrolidine.

Materials:

  • Substituted Phenol (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Pyrrolidine (1.1 eq)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of the substituted phenol in ethanol, add pyrrolidine and stir the mixture at room temperature.

  • Slowly add the aqueous formaldehyde solution to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound derivative.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications as Enzyme Inhibitors

Derivatives of this compound have demonstrated significant potential as inhibitors of enzymes involved in the arachidonic acid cascade, which plays a central role in inflammation.

Dual Inhibition of COX and 5-LOX

A key therapeutic strategy in the management of inflammation is the dual inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This approach can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: In Vitro Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives against COX-1, COX-2, and 5-LOX. [1][2]

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
78 >1000.051 ± 0.00115.3 ± 0.12>1960
Celecoxib 15.2 ± 1.20.045 ± 0.005-337.8
Zileuton --0.5 ± 0.07-

Note: Data presented is for pyrrolidine-2,5-dione derivatives, which share the core pyrrolidine scaffold and demonstrate the potential of this chemical class as dual COX/5-LOX inhibitors.

Cyclooxygenase (COX) Signaling Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

G cluster_cox COX Signaling Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound Derivatives Inhibitor->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by this compound derivatives.

5-Lipoxygenase (5-LOX) Signaling Pathway

The 5-LOX enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases, including asthma.

G cluster_lox 5-LOX Signaling Pathway Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX LTA4 Leukotriene A4 (LTA4) 5_LOX->LTA4 FLAP FLAP FLAP->5_LOX Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes Inflammation_Allergy Inflammation & Allergic Responses Leukotrienes->Inflammation_Allergy Inhibitor This compound Derivatives Inhibitor->5_LOX Inhibition

Caption: Inhibition of the 5-LOX pathway by this compound derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for COX-1)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare all reagents and enzyme solutions as per the manufacturer's instructions.

  • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.

  • Add the test compound at various concentrations to the inhibitor wells. Include wells for 100% initial activity (enzyme + buffer + vehicle) and blank (buffer only).

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells except the blank.

  • Incubate the plate at 37°C for a specified time (e.g., 2 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., stannous chloride or hydrochloric acid).

  • Measure the product formation using a suitable method, such as colorimetric detection of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm or a fluorometric assay.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes a method to assess the 5-LOX inhibitory potential of synthesized compounds.

Materials:

  • 5-LOX enzyme (human recombinant or from a natural source like potato tubers)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 6.3)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Zileuton)

  • 96-well UV plate

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the assay mixture containing the phosphate buffer and the 5-LOX enzyme solution.

  • Add the test compound at various concentrations to the respective wells. Include a control with the vehicle (DMSO).

  • Pre-incubate the mixture at room temperature for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

  • Monitor the reaction kinetically for a defined period.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the control.

  • Calculate the IC₅₀ value from the dose-response curve.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel anti-inflammatory agents. The synthetic accessibility via the Mannich reaction and the demonstrated potential for dual inhibition of COX and 5-LOX pathways make these derivatives attractive candidates for further investigation. The protocols and data presented in this document provide a solid foundation for researchers to explore the structure-activity relationships and optimize the therapeutic potential of this important class of compounds.

References

Application Notes and Protocols: The Emerging Role of Chiral Pyrrolidine-Phenol Scaffolds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine motif is a cornerstone in the field of asymmetric synthesis, forming the backbone of highly successful organocatalysts and chiral ligands. While the specific compound 2-(Pyrrolidin-1-yl)phenol, in its achiral form, is not extensively documented as a catalyst or ligand for enantioselective transformations, its core structure—an ortho-hydroxyphenyl group linked to a pyrrolidine ring—is a key feature in a number of advanced chiral ligands. These ligands have demonstrated considerable efficacy in a variety of metal-catalyzed asymmetric reactions.

This document provides detailed application notes and protocols for the use of chiral ligands that incorporate the this compound scaffold. The focus will be on their application in enantioselective catalysis, providing researchers with the necessary information to explore their potential in the synthesis of complex chiral molecules. The protocols and data presented are based on established methodologies for structurally related and well-characterized ligand systems.

Application: Asymmetric Catalysis with ProPhenol Ligands

A notable class of ligands embodying the ortho-pyrrolidinylphenol structure are the ProPhenol ligands. These are chiral bis(2-hydroxyphenyl)amines or ethers that incorporate two pyrrolidine rings. They have proven to be highly effective in zinc-catalyzed asymmetric aldol reactions, facilitating the synthesis of enantioenriched β-hydroxy-α-amino esters.

Key Features of ProPhenol Ligands:
  • Bidentate Coordination: The phenolic hydroxyl group and the pyrrolidine nitrogen can coordinate to a metal center, creating a well-defined chiral environment.

  • Tunable Steric and Electronic Properties: The substitution pattern on both the phenol and pyrrolidine rings can be readily modified to optimize reactivity and enantioselectivity for different substrates.

  • High Enantio- and Diastereoselectivity: In combination with zinc salts, ProPhenol ligands have been shown to catalyze the aldol reaction with excellent levels of stereocontrol.

Quantitative Data Summary

The following table summarizes the performance of a representative chiral ProPhenol ligand in the asymmetric aldol reaction between a glycine Schiff base and various aldehydes.

EntryAldehyde (RCHO)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1Benzaldehyde95>20:198
24-Chlorobenzaldehyde92>20:197
34-Methoxybenzaldehyde9615:195
42-Naphthaldehyde90>20:199
5Cinnamaldehyde8810:196
6Cyclohexanecarboxaldehyde858:192
7Isovaleraldehyde8212:194

Experimental Protocols

General Procedure for the Asymmetric Aldol Reaction using a Zinc-ProPhenol Catalyst

This protocol describes a typical procedure for the enantioselective aldol reaction between a glycine Schiff base and an aldehyde, catalyzed by a pre-formed zinc-ProPhenol complex.

Materials:

  • Chiral ProPhenol Ligand

  • Zinc Trifluoromethanesulfonate (Zn(OTf)₂)

  • Glycine Schiff Base (e.g., N-(Diphenylmethylene)glycine methyl ester)

  • Aldehyde

  • Anhydrous Solvent (e.g., Toluene or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ProPhenol ligand (0.025 mmol, 5 mol%) in anhydrous toluene (1.0 mL).

    • Add Zn(OTf)₂ (0.025 mmol, 5 mol%) to the solution.

    • Stir the mixture at room temperature for 1 hour to allow for the formation of the zinc-ligand complex.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the glycine Schiff base (0.5 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL).

    • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Aldol Reaction:

    • To the solution of the glycine Schiff base, add the aldehyde (0.6 mmol, 1.2 equiv).

    • Add the pre-formed zinc-ProPhenol catalyst solution dropwise to the reaction mixture.

    • Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy-α-amino ester.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Diagrams

Logical Workflow for Asymmetric Aldol Reaction

Aldol_Workflow cluster_prep Catalyst Preparation cluster_reaction Aldol Reaction cluster_workup Work-up & Purification ligand Chiral ProPhenol Ligand complex Zinc-ProPhenol Complex ligand->complex Toluene, RT, 1h zinc Zn(OTf)₂ zinc->complex reaction_mixture Reaction Mixture complex->reaction_mixture Catalyst (5 mol%) schiff_base Glycine Schiff Base schiff_base->reaction_mixture aldehyde Aldehyde aldehyde->reaction_mixture quench Quench (NH₄Cl) reaction_mixture->quench Reaction Completion extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Enantioenriched Product purification->product

Caption: Workflow for the Zinc-ProPhenol catalyzed asymmetric aldol reaction.

Proposed Catalytic Cycle

Catalytic_Cycle catalyst Zn-ProPhenol Complex intermediate1 Zinc Enolate Intermediate catalyst->intermediate1 + Schiff Base substrate1 Glycine Schiff Base substrate2 Aldehyde (RCHO) intermediate2 Aldol Adduct Complex intermediate1->intermediate2 + Aldehyde product β-Hydroxy-α-amino Ester intermediate2->product Hydrolysis product->catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Conclusion

While direct applications of this compound in asymmetric catalysis are not prominently featured in the literature, the foundational structure it represents is integral to the design of highly effective chiral ligands like the ProPhenol series. The protocols and data provided herein for these related systems offer a solid starting point for researchers interested in harnessing the catalytic potential of the ortho-pyrrolidinylphenol scaffold. Further exploration and development of novel chiral ligands based on this versatile framework hold significant promise for advancing the field of asymmetric synthesis.

Application Notes and Protocols for 2-(Pyrrolidin-1-yl)phenol in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of ligands based on the 2-(Pyrrolidin-1-yl)phenol scaffold. While direct catalytic applications of the parent this compound are not extensively documented in peer-reviewed literature, its structural motif is a key component in more complex and highly effective ligands. This document details the established applications of these sophisticated ligands, particularly in gold-catalyzed asymmetric reactions, and provides representative protocols for potential applications in palladium-catalyzed cross-coupling and copper-catalyzed oxidation reactions, based on structurally analogous ligand systems.

Gold-Catalyzed Asymmetric Transformations

The this compound moiety, particularly when rendered chiral, serves as a critical component of sophisticated phosphine ligands for enantioselective gold(I) catalysis. These catalysts have proven effective in promoting intramolecular [4+2] cycloadditions and atroposelective cyclizations, yielding products with high enantiomeric excess.

Quantitative Data Summary

The following table summarizes the performance of chiral gold(I) catalysts where a C2-chiral pyrrolidine is directly attached to the ortho-position of a dialkylphenyl phosphine ligand in the intramolecular [4+2] cycloaddition of an arylalkyne with an alkene.

Catalyst PrecursorReactionEnantiomeric Ratio (e.r.)
(R,R)-S-AuClIntramolecular [4+2] Cycloaddition89:11
(R,R)-T-AuClIntramolecular [4+2] Cycloaddition91:9
(R,R)-U-AuClIntramolecular [4+2] Cycloaddition94:6
(R,R)-V-AuClIntramolecular [4+2] Cycloaddition92:8

Data extracted from studies on related complex phosphine ligands incorporating the core structure.

Experimental Protocols

Protocol 1: General Procedure for Gold-Catalyzed Intramolecular [4+2] Cycloaddition

This protocol is a representative procedure based on the use of chiral gold(I) complexes with ligands bearing the this compound substructure.

Materials:

  • Substrate (1,n-enyne)

  • Chiral Gold(I) catalyst precursor (e.g., (R,R)-U-AuCl) (1-5 mol%)

  • Silver salt co-catalyst (e.g., AgNTf₂, AgSbF₆) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chiral gold(I) catalyst precursor and the silver salt co-catalyst.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes to ensure the formation of the active cationic gold(I) complex.

  • Add a solution of the 1,n-enyne substrate in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloadduct.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow

experimental_workflow_gold sub Substrate (1,n-enyne) reaction_setup Reaction Setup (Inert Atmosphere) sub->reaction_setup cat Chiral Gold(I) Catalyst Precursor cat->reaction_setup ag_salt Silver Salt Co-catalyst ag_salt->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup activation Catalyst Activation (Stirring) reaction_setup->activation reaction Cycloaddition Reaction (Heating/Stirring) activation->reaction workup Work-up (Concentration) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product analysis Analysis (Chiral HPLC) product->analysis

Caption: Workflow for Gold-Catalyzed Asymmetric Cycloaddition.

Potential Application: Palladium-Catalyzed Cross-Coupling Reactions

The ortho-aminophenol motif is a well-established ligand scaffold for palladium-catalyzed cross-coupling reactions. The nitrogen of the pyrrolidine and the oxygen of the phenol can act as a bidentate ligand, stabilizing the palladium center. While specific data for this compound is lacking, its structural similarity to other effective ligands suggests high potential in reactions like the Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on general procedures for Suzuki-Miyaura reactions using ortho-aminophenol type ligands.

Materials:

  • Aryl halide (e.g., Aryl bromide) (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • This compound (as ligand) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • In a reaction vessel, combine the aryl halide, arylboronic acid, palladium source, this compound ligand, and the base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle.

Potential Application: Copper-Catalyzed Oxidation Reactions

Phenol-amine ligands are known to support copper catalysts in a variety of oxidation reactions, including the oxidation of phenols and alcohols. The this compound ligand could potentially be used in similar transformations.

Representative Protocol: Aerobic Oxidation of Phenols

This protocol is a generalized procedure inspired by copper-catalyzed aerobic oxidations.

Materials:

  • Phenolic substrate (1.0 eq.)

  • Copper salt (e.g., CuI, CuBr, Cu(OAc)₂) (5-10 mol%)

  • This compound (as ligand) (5-10 mol%)

  • Base (e.g., Et₃N, DBU) (optional, depending on substrate)

  • Solvent (e.g., DMF, DMSO, CH₃CN)

  • Oxygen or Air source

Procedure:

  • To a flask, add the copper salt and the this compound ligand.

  • Add the solvent and stir until a homogeneous solution is formed.

  • Add the phenolic substrate and the base (if required).

  • Stir the reaction mixture under an atmosphere of oxygen or air at a specified temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction (e.g., with a dilute acid solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualization of Logical Relationship

copper_oxidation ligand This compound catalyst [Cu-Ligand] Complex (Active Catalyst) ligand->catalyst copper_salt Copper(I/II) Salt copper_salt->catalyst product Oxidized Product catalyst->product Catalysis substrate Phenolic Substrate substrate->product oxidant O₂ / Air oxidant->product

Application Notes and Protocols for Evaluating the Antioxidant Activity of 2-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2][3] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2][3] Phenolic compounds are a major class of antioxidants found in many natural products.[2][3] This document provides detailed protocols for assessing the in vitro and cellular antioxidant activity of the novel synthetic compound, 2-(Pyrrolidin-1-yl)phenol, a molecule with structural similarities to other bioactive pyrrolidinone derivatives.[4][5][6]

The following protocols describe three widely used in vitro antioxidant capacity assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[7][8][9] Additionally, a protocol for the Cellular Antioxidant Activity (CAA) assay is included to provide a more biologically relevant assessment of antioxidant efficacy within a cellular environment.[10][11][12][13]

In Vitro Antioxidant Capacity Assays

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to scavenge the stable free radical DPPH. In the presence of an antioxidant that can donate a hydrogen atom, the purple color of the DPPH radical solution fades to a yellow color, and the change in absorbance is measured spectrophotometrically.[9]

Experimental Protocol:

A detailed step-by-step protocol for the DPPH assay is provided below.

Parameter Value
Reagent Concentration
DPPH in methanol0.1 mM
This compoundVarious concentrations (e.g., 1-100 µg/mL)
Trolox (Standard)Various concentrations (e.g., 1-50 µg/mL)
Incubation Time 30 minutes
Incubation Temperature Room temperature (in the dark)
Wavelength for Absorbance 517 nm

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of this compound and the standard antioxidant (Trolox) in a suitable solvent (e.g., methanol or DMSO).[9]

  • In a 96-well plate, add 20 µL of the sample or standard solution to 200 µL of the DPPH working solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample.

  • The results can be expressed as IC₅₀ (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution (20 µL + 200 µL) DPPH_Solution->Mix Sample_Standard Prepare Sample and Trolox Standard Solutions Sample_Standard->Mix Incubate Incubate 30 min at Room Temp (Dark) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50/TEAC Measure_Absorbance->Calculate_Inhibition

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the decrease in absorbance is measured at 734 nm.[7] This assay is applicable to both hydrophilic and lipophilic antioxidants.[7]

Experimental Protocol:

Parameter Value
Reagent Concentration
ABTS Stock Solution7 mM in water
Potassium Persulfate2.45 mM (final concentration)
This compoundVarious concentrations
Trolox (Standard)Various concentrations
Incubation for ABTS•+ generation 12-16 hours at room temperature in the dark
Reaction Incubation Time 6 minutes
Wavelength for Absorbance 734 nm

Procedure:

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.[14]

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare various concentrations of this compound and the Trolox standard.

  • Add 10 µL of the sample or standard to 1 mL of the diluted ABTS•+ solution.

  • After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.[7]

  • The percentage of inhibition is calculated using the same formula as the DPPH assay.

  • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS•+ (ABTS + K2S2O8) 12-16h in dark Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 at 734nm ABTS_Radical->Dilute_ABTS Mix Mix Sample/Standard with diluted ABTS•+ (10 µL + 1 mL) Dilute_ABTS->Mix Sample_Standard Prepare Sample and Trolox Standard Solutions Sample_Standard->Mix Incubate Incubate 6 min at Room Temp Mix->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_TEAC Calculate TEAC Measure_Absorbance->Calculate_TEAC

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.[8][15] The intensity of the color is directly proportional to the antioxidant capacity of the sample.[15]

Experimental Protocol:

Parameter Value
Reagent Composition of FRAP Reagent
Acetate Buffer300 mM, pH 3.6
TPTZ Solution10 mM in 40 mM HCl
FeCl₃·6H₂O Solution20 mM in water
FRAP Working Solution 10:1:1 ratio of Acetate buffer:TPTZ:FeCl₃
Incubation Time 4-30 minutes
Incubation Temperature 37°C
Wavelength for Absorbance 593 nm

Procedure:

  • Prepare the FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio.[8] Warm the solution to 37°C before use.

  • Prepare various concentrations of this compound and a ferrous sulfate or Trolox standard.

  • Add 10 µL of the sample or standard to 190 µL of the FRAP working solution in a 96-well plate.[3]

  • Incubate the mixture at 37°C for a specified time (typically 4-30 minutes).[1][15]

  • Measure the absorbance at 593 nm.[8][15]

  • A standard curve is generated using a known concentration of Fe²⁺.

  • The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.[15]

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Warm to 37°C Mix Mix Sample/Standard with FRAP Reagent (10 µL + 190 µL) FRAP_Reagent->Mix Sample_Standard Prepare Sample and FeSO4/Trolox Standard Sample_Standard->Mix Incubate Incubate at 37°C (4-30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 593 nm Incubate->Measure_Absorbance Calculate_Equivalents Calculate Fe2+/Trolox Equivalents Measure_Absorbance->Calculate_Equivalents

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within live cells.[11][12] DCFH-DA is a non-fluorescent compound that passively diffuses into cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH.[13] In the presence of ROS, generated by an initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][16] The antioxidant capacity of the test compound is determined by its ability to reduce the fluorescence signal by scavenging the ROS.[13] This assay is more biologically relevant than in vitro assays as it accounts for cellular uptake, metabolism, and localization of the antioxidant.[12][13]

Experimental Protocol:

Parameter Value
Cell Line Human hepatocarcinoma (HepG2) cells
Fluorescent Probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)
ROS Initiator 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
Standard Antioxidant Quercetin
Seeding Density 6 x 10⁴ cells/well in a 96-well plate
Incubation with Sample/Probe 1 hour at 37°C
Incubation with AAPH 1 hour at 37°C
Fluorescence Measurement Excitation: 485 nm, Emission: 538 nm

Procedure:

  • Seed HepG2 cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells per well and incubate for 24 hours.

  • Remove the media and treat the cells with 100 µL of media containing various concentrations of this compound or quercetin standard, along with 25 µM DCFH-DA.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the cells with 100 µL of phosphate-buffered saline (PBS).

  • Add 100 µL of 600 µM AAPH solution to each well.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.

  • The CAA value is calculated from the area under the curve of fluorescence versus time. The results are expressed as quercetin equivalents.[12]

CAA_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_ros_induction ROS Induction & Measurement Seed_Cells Seed HepG2 Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with Sample/Standard + DCFH-DA (25 µM) Incubate_24h->Treat_Cells Incubate_1h Incubate 1h at 37°C Treat_Cells->Incubate_1h Wash_Cells Wash with PBS Incubate_1h->Wash_Cells Add_AAPH Add AAPH (600 µM) Wash_Cells->Add_AAPH Measure_Fluorescence Measure Fluorescence (Ex: 485nm, Em: 538nm) for 1h Add_AAPH->Measure_Fluorescence Calculate_CAA Calculate CAA Value Measure_Fluorescence->Calculate_CAA

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in tables for clear comparison. For the DPPH and ABTS assays, a table comparing the IC₅₀ values and/or TEAC values of this compound with the standard antioxidant will be informative. For the FRAP assay, a table presenting the FRAP values in terms of Fe²⁺ or Trolox equivalents should be created. For the CAA assay, the results should be presented as quercetin equivalents. A lower IC₅₀ value indicates higher antioxidant activity. Higher TEAC, FRAP, and CAA values indicate greater antioxidant capacity.

By employing this comprehensive set of assays, researchers can obtain a robust profile of the antioxidant potential of this compound, providing valuable data for further drug development and mechanistic studies.

References

Application Notes and Protocols for Cytotoxicity Screening of 2-(Pyrrolidin-1-yl)phenol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro cytotoxicity screening of phenolic compounds, with a specific focus on the structural class of 2-(pyrrolidin-1-yl)phenol. Due to the limited publicly available cytotoxicity data for this compound, we present data for structurally related pyrrolidine derivatives to illustrate the application of the described protocols. This document outlines detailed experimental procedures for common cytotoxicity and apoptosis assays, data presentation guidelines, and visualizations of experimental workflows and relevant signaling pathways.

Introduction

Phenolic compounds are a large and diverse group of molecules that have garnered significant interest in cancer research due to their potential antiproliferative and pro-apoptotic activities.[1][2] The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for the development of novel anticancer agents.[3][4] The compound this compound combines a phenol group with a pyrrolidine moiety, making it a candidate for investigation as a potential cytotoxic agent.

This document provides standardized protocols for assessing the cytotoxic effects of this compound class on various cancer cell lines using the MTT and Sulforhodamine B (SRB) assays. Furthermore, methods for elucidating the mechanism of cell death, specifically apoptosis, are detailed, including Annexin V/Propidium Iodide staining, caspase activity assays, and the TUNEL assay.

Data Presentation: Cytotoxicity of Pyrrolidine Derivatives

Table 1: Cytotoxicity of 4-(Pyrrolidin-2,5-dione-1-yl)phenol and Related Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Pyrrolidine Derivative SS13HCT-116MTT3.2 ± 0.1[5]
Pyrrolidine Derivative SS13Caco-2MTT2.17 ± 1.5[5]

Table 2: Cytotoxicity of Various Pyrrolidinone-Hydrazone Derivatives

Compound/DerivativeCell LineAssayEC50 (µM)Reference
Pyrrolidinone-Hydrazone 13IGR39 (Melanoma)MTT2.50 ± 0.46[6]
Pyrrolidinone-Hydrazone 13PPC-1 (Prostate)MTT3.63 ± 0.45[6]
Pyrrolidinone-Hydrazone 13MDA-MB-231 (Breast)MTT5.10 ± 0.80[6]
Pyrrolidinone-Hydrazone 13Panc-1 (Pancreatic)MTT5.77 ± 0.80[6]

Experimental Protocols

Cell Culture
  • Cell Lines: Select appropriate cancer cell lines for screening (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HeLa for cervical cancer).

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7][8]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or test compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay that relies on the binding of the dye to cellular proteins, providing an estimation of cell mass.[6][9]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or test compound)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[10]

  • Washing: Wash the plates five times with tap water and allow them to air dry.[11]

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.[10][11]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[6]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Assays

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical features.[12]

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[13][14]

Protocol:

  • Cell Treatment: Treat cells with the test compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[13]

Caspases are a family of proteases that are key executioners of apoptosis.[15]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells to release intracellular contents.

  • Caspase Reaction: Add a luminogenic or fluorogenic caspase substrate (e.g., for caspase-3/7, -8, -9) to the cell lysate.

  • Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12]

Protocol:

  • Cell Fixation and Permeabilization: Fix the treated cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • TUNEL Reaction: Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Analysis: Visualize and quantify the fluorescently labeled cells using fluorescence microscopy or flow cytometry.

Visualizations

Experimental Workflows

Cytotoxicity_Screening_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HCT-116) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial Dilutions) cell_seeding->compound_prep treatment 4. Compound Treatment (24, 48, 72h) compound_prep->treatment mtt_assay 5a. MTT Assay treatment->mtt_assay Option A srb_assay 5b. SRB Assay treatment->srb_assay Option B readout 6. Absorbance Reading mtt_assay->readout srb_assay->readout data_analysis 7. Data Analysis (% Viability, IC50) readout->data_analysis

Caption: Workflow for MTT and SRB cytotoxicity assays.

Apoptosis_Assay_Workflow cluster_early Early Apoptosis cluster_late Late Apoptosis cluster_analysis Analysis start Cell Treatment with Test Compound annexin_v Annexin V/PI Staining start->annexin_v caspase_8_9 Caspase-8/9 Activity start->caspase_8_9 caspase_3_7 Caspase-3/7 Activity start->caspase_3_7 flow_cytometry Flow Cytometry annexin_v->flow_cytometry luminometry Luminometry caspase_8_9->luminometry tunel_assay TUNEL Assay (DNA Fragmentation) caspase_3_7->tunel_assay caspase_3_7->luminometry tunel_assay->flow_cytometry microscopy Fluorescence Microscopy tunel_assay->microscopy

Caption: Workflow for investigating apoptosis pathways.

Signaling Pathways

Phenolic compounds can modulate various signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Phenolic_Compound_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_survival Survival Pathways death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c bcl2 Bcl-2 Family (Bax/Bcl-2) bcl2->mitochondrion caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 pi3k_akt PI3K/Akt Pathway proliferation Proliferation & Survival pi3k_akt->proliferation mapk MAPK Pathway mapk->proliferation nfkb NF-κB Pathway nfkb->proliferation apoptosis Apoptosis caspase3->apoptosis compound Phenolic Compound (e.g., this compound) compound->death_receptor Activates compound->bcl2 Modulates compound->pi3k_akt Inhibits compound->mapk Inhibits compound->nfkb Inhibits

Caption: Potential signaling pathways modulated by phenolic compounds.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the cytotoxic and apoptotic potential of this compound and related compounds. By employing standardized assays and clear data presentation, researchers can effectively screen novel chemical entities for their anticancer properties and gain insights into their mechanisms of action, thereby contributing to the development of new therapeutic agents.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using 2-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing 2-(Pyrrolidin-1-yl)phenol as a potential enzyme inhibitor. While extensive direct inhibitory data for this specific compound is not widely published, its structural features, particularly the phenol and pyrrolidine moieties, are common in various enzyme inhibitors. Derivatives of the closely related 4-(2-(pyrrolidin-1-yl)ethyl)phenol scaffold have demonstrated significant inhibitory activity against several key enzyme classes.[1] This document outlines the potential therapeutic targets, provides detailed experimental protocols for a representative enzyme assay (tyrosinase), and includes templates for data presentation and visualization to guide researchers in their investigations.

Potential Therapeutic Targets

The structural components of this compound suggest its potential as an inhibitor for several classes of enzymes. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to introduce favorable physicochemical properties.[2] Phenolic compounds are known to interact with a variety of enzymes.[3][4][5] Based on the activity of structurally related compounds, potential enzyme targets for this compound include:

  • Tyrosinase: This enzyme is crucial for melanin biosynthesis, and its inhibition is a key strategy for treating hyperpigmentation disorders and is also explored in food science to prevent browning.[1] Phenolic compounds are well-known inhibitors of tyrosinase.[6]

  • Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes is fundamental to anti-inflammatory and analgesic therapies. Derivatives of the 4-(2-(pyrrolidin-1-yl)ethyl)phenol scaffold have shown inhibitory activity against COX enzymes.[1]

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. The pyrrolidine scaffold is present in many bioactive compounds targeting the central nervous system.[1][7]

  • α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic approach for managing type 2 diabetes.[3][8][9][10] Pyrrolidine derivatives have been investigated as inhibitors of these enzymes.[8]

Quantitative Data Summary

Effective evaluation of enzyme inhibitors requires the determination of key quantitative parameters such as the half-maximal inhibitory concentration (IC50). Below is a template for presenting such data. While specific data for this compound is not available, this table illustrates how results can be structured for clarity and comparison.

Enzyme TargetInhibitorIC50 (µM)Inhibition Type
Mushroom TyrosinaseThis compound[Insert Experimental Value][e.g., Competitive]
Kojic Acid (Reference)[Insert Experimental Value]Competitive
Human COX-2This compound[Insert Experimental Value][e.g., Non-competitive]
Celecoxib (Reference)[Insert Experimental Value]Competitive
Eel AChEThis compound[Insert Experimental Value][e.g., Mixed]
Donepezil (Reference)[Insert Experimental Value]Non-competitive

Experimental Protocols

This section provides a detailed protocol for a tyrosinase inhibition assay, which can be adapted for other enzyme systems.

Tyrosinase Inhibition Assay Protocol

This protocol is based on the dopachrome method using L-DOPA as a substrate.

3.1.1. Materials and Reagents

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound (Test Compound)

  • L-DOPA (3,4-dihydroxyphenylalanine) (Substrate)

  • Kojic Acid (Reference Inhibitor)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 475 nm

3.1.2. Preparation of Solutions

  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Substrate Solution: Prepare a stock solution of L-DOPA in phosphate buffer. This solution should be prepared fresh before each experiment to prevent auto-oxidation.

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • Reference Inhibitor Stock Solution: Prepare a stock solution of Kojic Acid in phosphate buffer or DMSO.

  • Working Solutions: Prepare serial dilutions of the test compound and reference inhibitor in phosphate buffer from the stock solutions. Ensure the final DMSO concentration in all wells is consistent and does not exceed a level that affects enzyme activity (typically <1%).

3.1.3. Assay Procedure

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Phosphate Buffer

    • Working solution of this compound or reference inhibitor at various concentrations.

    • For the control wells, add an equivalent volume of phosphate buffer (with the same percentage of DMSO as the inhibitor wells).

  • Enzyme Addition: Add the tyrosinase solution to each well.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the L-DOPA solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader. The formation of dopachrome results in an increase in absorbance.

3.1.4. Data Analysis

  • Calculate Initial Reaction Velocities (V): Determine the initial velocity from the linear portion of the absorbance vs. time curve for each concentration of the inhibitor.

  • Calculate Percentage Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the initial velocity of the control reaction and V_inhibitor is the initial velocity in the presence of the inhibitor.

  • Determine IC50 Value: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the resulting dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_enzyme Enzyme Solution prep_substrate Substrate Solution (L-DOPA) prep_inhibitor Inhibitor Solutions (this compound & Reference) add_reagents Add Buffer & Inhibitor/Control prep_inhibitor->add_reagents add_enzyme Add Tyrosinase add_reagents->add_enzyme pre_incubate Pre-incubate (10 min) add_enzyme->pre_incubate add_substrate Initiate with L-DOPA pre_incubate->add_substrate measure Kinetic Measurement (Absorbance at 475 nm) add_substrate->measure calc_velocity Calculate Initial Velocities measure->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the tyrosinase inhibition assay.

Signaling Pathway

G Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin (Pigmentation) Dopaquinone->Melanin (Spontaneous reactions) Tyrosinase Tyrosinase Inhibitor This compound Inhibitor->Tyrosinase

Caption: Inhibition of the melanin synthesis pathway.

Conclusion

The pyrrolidine-phenol scaffold is a promising starting point for the development of novel enzyme inhibitors. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers to investigate the inhibitory potential of this compound against various enzymatic targets. Further studies to elucidate the structure-activity relationships and optimize the pharmacokinetic properties will be essential for translating these initial findings into potential therapeutic applications.

References

Application Notes and Protocols for Antimicrobial Activity Testing of 2-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a well-established class of natural and synthetic molecules with a broad spectrum of biological activities, including potent antimicrobial properties.[1][2][3] Their mechanisms of action are multifaceted, often involving the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.[3][4][5] The pyrrolidine moiety is also a key structural feature in many pharmacologically active compounds, known to contribute to antimicrobial efficacy.[6][7] The compound 2-(Pyrrolidin-1-yl)phenol integrates both a phenolic hydroxyl group and a pyrrolidine ring, suggesting its potential as a novel antimicrobial agent.

These application notes provide detailed protocols for the comprehensive evaluation of the antimicrobial activity of this compound. The described methods are based on established standards for antimicrobial susceptibility testing and are designed to deliver reproducible and comparable results for research and drug development purposes.

Putative Mechanism of Action

The antimicrobial activity of phenolic compounds generally stems from their ability to interact with and disrupt key microbial structures and functions.[1][2][3] The proposed mechanism for this compound is likely centered on its phenolic hydroxyl group, which can deprotonate and interact with microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[2][3] Furthermore, phenolic compounds can inhibit microbial enzymes and generate reactive oxygen species (ROS), leading to oxidative stress and damage to DNA, proteins, and lipids.[3][5] The pyrrolidine ring may influence the compound's lipophilicity and steric properties, potentially enhancing its ability to penetrate microbial cell walls and membranes.

Putative Antimicrobial Mechanism of this compound A This compound B Microbial Cell A->B Interaction C Cell Membrane Disruption B->C F Enzyme Inhibition B->F H Generation of ROS B->H D Increased Permeability C->D E Leakage of Intracellular Components D->E K Cell Death E->K G Inhibition of Metabolic Pathways F->G G->K I Oxidative Stress H->I J Damage to DNA, Proteins, Lipids I->J J->K

Caption: Putative mechanism of antimicrobial action for this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (sterile broth)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Grow microbial cultures overnight in appropriate broth.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the prepared microbial suspension to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A row with a standard antibiotic instead of the test compound.

    • Negative Control: Wells containing only broth and the microbial inoculum (growth control).

    • Solvent Control: A row with the highest concentration of the solvent used to dissolve the test compound to ensure it has no inhibitory effect.

    • Sterility Control: Wells containing only sterile broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of the test compound required to kill the microorganism.

Materials:

  • Results from the MIC test

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipettes and loops

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto appropriately labeled agar plates.

  • Incubate the plates under the same conditions as the MIC test.

  • The MBC/MFC is the lowest concentration of the test compound that results in no microbial growth on the agar plate (a 99.9% reduction in CFU/mL compared to the initial inoculum).

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • This compound

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Positive control antibiotic disks

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the surface of the MHA plates with the prepared inoculum using a sterile swab.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 10 µg, 30 µg).

    • Place the impregnated disks, along with a positive control antibiotic disk and a blank disk (with solvent only), onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antimicrobial activity.

Experimental Workflow

Experimental Workflow for Antimicrobial Activity Testing cluster_0 MIC/MBC Determination cluster_1 Qualitative Assessment A Prepare Stock Solution of This compound C Broth Microdilution Assay A->C D Agar Disk Diffusion Assay A->D B Prepare Microbial Inoculum (Bacteria/Fungi) B->C B->D E Serial Dilution in 96-well Plate C->E L Inoculate Agar Plates with Swab D->L F Inoculate Plates E->F G Incubate Plates F->G H Determine MIC G->H I Plate on Agar from Clear Wells H->I J Incubate Agar Plates I->J K Determine MBC/MFC J->K M Apply Impregnated Disks L->M N Incubate Plates M->N O Measure Zones of Inhibition N->O

Caption: Workflow for assessing the antimicrobial activity of this compound.

Data Presentation

The following table presents hypothetical but representative data for the antimicrobial activity of this compound against common microbial strains. Actual experimental values should be substituted.

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)Zone of Inhibition (mm) at 30 µ g/disk
Gram-positive Bacteria
Staphylococcus aureusATCC 259236412815
Bacillus subtilisATCC 6633326418
Gram-negative Bacteria
Escherichia coliATCC 2592212825612
Pseudomonas aeruginosaATCC 27853256>2569
Fungi
Candida albicansATCC 9002812812813
Aspergillus nigerATCC 16404256>25610

Note: The provided data is for illustrative purposes only and should be replaced with experimentally determined values. The antimicrobial activity of phenolic compounds can vary, with Gram-positive bacteria often being more susceptible than Gram-negative bacteria.[2]

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound. By determining the MIC, MBC/MFC, and qualitative zones of inhibition, researchers can obtain a comprehensive profile of the compound's antimicrobial spectrum and potency. This information is critical for further preclinical development and for understanding the structure-activity relationships of novel phenolic and pyrrolidine-based antimicrobial agents.

References

Application Notes and Protocols for Neuroprotective Activity Assays of 2-(Pyrrolidin-1-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Pyrrolidin-1-yl)phenol and its analogs represent a class of chemical compounds with significant therapeutic potential for neurodegenerative diseases. This structure combines a phenolic group, known for its potent antioxidant and anti-inflammatory properties, with a pyrrolidine ring, a moiety found in various neurologically active compounds.[1][2][3][4] The primary mechanisms underlying neurodegeneration include oxidative stress, glutamate-induced excitotoxicity, neuroinflammation, and programmed cell death (apoptosis).[5][6][7] Evaluating the efficacy of novel this compound analogs requires a suite of robust in vitro assays targeting these key pathological pathways.

These application notes provide detailed protocols for a tiered screening approach to characterize the neuroprotective profile of these analogs, intended for researchers, scientists, and drug development professionals.

Application Note 1: Assessment of Antioxidant and Radical-Scavenging Activity

Principle

A primary hypothesized mechanism of action for phenolic compounds is the mitigation of oxidative stress.[1][7] Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[8] This assay evaluates the ability of the test compounds to reduce intracellular ROS levels and preserve the primary endogenous antioxidant, glutathione (GSH).[8]

Experimental Protocol: Intracellular ROS Measurement

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation, to quantify intracellular ROS levels.[9]

  • Cell Culture: Seed human neuroblastoma SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere for 24 hours.[10]

  • Compound Treatment: Pre-treat cells with various concentrations of this compound analogs (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).

  • Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) at a final concentration of 100 µM or glutamate at 5 mM, to all wells except the negative control group.[10][11] Incubate for 4-6 hours.

  • Staining: Remove the medium and wash cells with warm phosphate-buffered saline (PBS). Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C, protected from light.[9]

  • Quantification: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[9]

Data Presentation

Summarize the results as the percentage reduction in ROS levels compared to the stressor-only control.

CompoundConcentration (µM)Mean Fluorescence Intensity (AU)% ROS Reduction
Vehicle Control-510 ± 45N/A
H₂O₂ (100 µM)-8500 ± 6200%
Analog A16850 ± 51019.4%
Analog A54200 ± 35050.6%
Analog A102150 ± 18074.7%
N-acetylcysteine10001500 ± 13082.4%

Visualization of Key Pathways and Workflows

G cluster_pathway Oxidative Stress Pathway cluster_workflow ROS Assay Workflow Stress Cellular Stressors (e.g., H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) Stress->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Phenol This compound Analog Phenol->ROS Scavenges step1 1. Seed SH-SY5Y Cells step2 2. Pre-treat with Analog step1->step2 step3 3. Induce Stress (H₂O₂) step2->step3 step4 4. Stain with DCFH-DA step3->step4 step5 5. Measure Fluorescence step4->step5

Caption: Oxidative stress pathway and ROS assay workflow.

Application Note 2: Evaluating Protection Against Glutamate-Induced Excitotoxicity

Principle

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its over-activation of receptors (like NMDA and AMPA) leads to excessive calcium influx, mitochondrial dysfunction, and ultimately, neuronal cell death—a process known as excitotoxicity.[5][12][13] This assay determines if the test compounds can protect neurons from glutamate-induced death.

Experimental Protocol

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on the metabolic activity of mitochondria.[14]

  • Cell Culture: Seed mouse hippocampal HT22 cells or primary cortical neurons in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[11][14]

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 2 hours.

  • Excitotoxic Insult: Add L-glutamic acid to a final concentration of 5-10 mM to induce excitotoxicity.[11][15] Do not add glutamate to the control wells. Incubate for 24 hours.

  • Viability Assessment: a. Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals. c. Aspirate the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well. d. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Calculate cell viability as a percentage relative to the untreated control cells.

CompoundConcentration (µM)Glutamate (5 mM)Mean Absorbance (570 nm)% Cell Viability
Control-No0.95 ± 0.08100%
Vehicle-Yes0.38 ± 0.0540%
Analog B1Yes0.51 ± 0.0654%
Analog B5Yes0.72 ± 0.0776%
Analog B10Yes0.88 ± 0.0993%
Memantine (Positive Control)10Yes0.81 ± 0.0885%

Visualization of Key Pathways and Workflows

G cluster_pathway Glutamate Excitotoxicity Pathway cluster_workflow MTT Assay Workflow Glutamate ↑↑ Glutamate Receptor NMDA/AMPA Receptor Over-activation Glutamate->Receptor Ca ↑↑ Intracellular Ca²⁺ Receptor->Ca Mito Mitochondrial Dysfunction Ca->Mito Death Neuronal Death Mito->Death Analog Analog Analog->Receptor Inhibits? Analog->Ca Blocks? s1 1. Seed Neurons s2 2. Add Analog s1->s2 s3 3. Add Glutamate s2->s3 s4 4. Incubate 24h s3->s4 s5 5. Add MTT s4->s5 s6 6. Add DMSO s5->s6 s7 7. Read Absorbance s6->s7

Caption: Glutamate excitotoxicity pathway and MTT assay workflow.

Application Note 3: Assessment of Anti-Neuroinflammatory Effects

Principle

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, contributes to neurodegeneration through the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[6][16] This assay evaluates the ability of the test compounds to suppress the inflammatory response in microglial cells.

Experimental Protocol

This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the release of TNF-α from lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Culture: Plate murine BV-2 or human HMC3 microglial cells in a 24-well plate at a density of 1 x 10⁵ cells/well.[17] Allow cells to adhere overnight.

  • Compound Treatment: Pre-treat the cells with the this compound analogs for 2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/mL to stimulate an inflammatory response.[17] Do not add LPS to the control wells. Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well and centrifuge to remove cellular debris.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.

Data Presentation

Present the data as the concentration of TNF-α (pg/mL) in the culture supernatant.

CompoundConcentration (µM)LPS (100 ng/mL)TNF-α Concentration (pg/mL)
Control-No15 ± 5
Vehicle-Yes1250 ± 110
Analog C1Yes980 ± 95
Analog C5Yes550 ± 60
Analog C10Yes210 ± 30
Dexamethasone (Positive Control)1Yes150 ± 25

Visualization of Key Pathways and Workflows

G cluster_pathway Neuroinflammation Pathway cluster_workflow ELISA Assay Workflow LPS Stimulus (LPS) Microglia Microglia Activation LPS->Microglia Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Neurotox Neurotoxicity Cytokines->Neurotox Analog Analog Analog->Microglia Inhibits s1 1. Seed Microglia s2 2. Add Analog s1->s2 s3 3. Add LPS s2->s3 s4 4. Incubate 24h s3->s4 s5 5. Collect Supernatant s4->s5 s6 6. Perform ELISA s5->s6 s7 7. Measure Cytokine Level s6->s7

Caption: Neuroinflammation pathway and cytokine ELISA workflow.

Application Note 4: Quantifying Inhibition of Apoptosis and Necrosis

Principle

Apoptosis (programmed cell death) and necrosis are two major forms of cell death in neurodegeneration.[18] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[19] Late-stage apoptosis and necrosis are characterized by a loss of membrane integrity.[18] This assay uses Annexin V (which binds to PS) and Propidium Iodide (PI, a nuclear stain that only enters cells with compromised membranes) to distinguish between different cell populations via flow cytometry.[18]

Experimental Protocol

  • Cell Culture and Treatment: Seed SH-SY5Y cells in a 6-well plate. Treat with the test analog and an apoptosis-inducing agent (e.g., staurosporine, 1 µM) for 12-24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry immediately.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Treatment Group% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Control94.5 ± 2.13.1 ± 0.81.5 ± 0.5
Staurosporine (1 µM)35.2 ± 4.540.5 ± 3.822.1 ± 3.1
Staurosporine + Analog D (5 µM)68.7 ± 5.221.3 ± 2.98.5 ± 1.8
Staurosporine + Analog D (10 µM)85.1 ± 3.99.8 ± 1.54.2 ± 1.1

Visualization of Key Pathways and Workflows

G cluster_pathway Annexin V / PI Staining Principle cluster_workflow Flow Cytometry Workflow Live Live Cell Annexin V (-) PI (-) Early Early Apoptosis Annexin V (+) PI (-) Live->Early Apoptotic Stimulus Late Late Apoptosis / Necrosis Annexin V (+) PI (+) Early->Late Progression s1 1. Treat Cells with Analog + Toxin s2 2. Harvest Cells s1->s2 s3 3. Stain with Annexin V-FITC & PI s2->s3 s4 4. Incubate 15 min s3->s4 s5 5. Analyze via Flow Cytometry s4->s5

Caption: Principle of Annexin V/PI staining and assay workflow.

References

Application Notes: Scale-Up Synthesis of 2-(Pyrrolidin-1-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-yl)phenol and its derivatives are significant scaffolds in medicinal chemistry and drug development. The pyrrolidine moiety is a common feature in many FDA-approved drugs, valued for its ability to introduce favorable stereochemistry and improve physicochemical properties such as solubility.[1] These compounds have shown potential as enzyme inhibitors, particularly targeting cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), making them promising candidates for anti-inflammatory and analgesic therapies.[2] The development of robust and scalable synthetic routes is crucial for the transition from laboratory-scale research to industrial production. This document provides an overview of synthetic strategies, a detailed experimental protocol for a scalable synthesis, and a summary of relevant quantitative data.

Synthetic Strategies for Scale-Up

Several synthetic routes for this compound derivatives have been reported, with varying degrees of suitability for large-scale production. The primary challenge often lies in achieving high regioselectivity and yield while maintaining cost-effectiveness and operational safety.

1. Nucleophilic Aromatic Substitution (SNAr)

A common and direct approach involves the nucleophilic aromatic substitution of an activated aryl halide or sulfonate with pyrrolidine. For this to be effective, the phenol starting material must contain an electron-withdrawing group (EWG) ortho or para to a leaving group.

  • Advantages: This method can be straightforward and high-yielding if a suitable activated precursor is available.

  • Disadvantages: The synthesis of the required substituted phenol precursor can add steps and cost to the overall process. Reaction conditions can be harsh, requiring high temperatures and strong bases, which may not be ideal for complex or sensitive substrates.

2. Buchwald-Hartwig Amination

Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds. This reaction can couple a wide range of aryl halides or triflates with pyrrolidine.

  • Advantages: This method offers excellent functional group tolerance and generally proceeds under milder conditions than traditional SNAr reactions. It is highly adaptable for creating a diverse library of derivatives.

  • Disadvantages: The cost of the palladium catalyst and ligands can be a significant factor in large-scale synthesis. Catalyst poisoning by certain functional groups can also be a challenge. Careful optimization of the catalyst system, base, and solvent is required.

3. Reductive Amination of a Phenolic Aldehyde or Ketone

This strategy involves the reaction of a hydroxy-substituted benzaldehyde or acetophenone with pyrrolidine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired product.

  • Advantages: This is a convergent and often one-pot procedure. A wide variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

  • Disadvantages: The carbonyl precursor may not be readily available. Over-reduction or side reactions can occur if the reaction conditions are not carefully controlled.

Data Presentation: Comparison of Synthetic Methodologies

MethodologyStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsYield (%)Purity (%)Scalability Considerations
Nucleophilic Aromatic Substitution 2-Halophenol, PyrrolidineStrong base (e.g., K₂CO₃, NaH)High temperature (100-180 °C), Polar aprotic solvent (e.g., DMF, DMSO)60-9090-98Requires high temperatures and potentially hazardous reagents. Precursor availability is key.
Buchwald-Hartwig Amination 2-Bromophenol, PyrrolidinePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, Cs₂CO₃)Moderate temperature (80-120 °C), Anhydrous solvent (e.g., Toluene, Dioxane)75-95>98Catalyst and ligand cost can be high. Requires inert atmosphere.
Reductive Amination 2-Hydroxybenzaldehyde, PyrrolidineReducing agent (e.g., NaBH₄, H₂/Pd-C)Mild temperature (0-25 °C), Protic solvent (e.g., MeOH, EtOH)70-8595-99Precursor availability. Potential for side reactions.

Experimental Protocols

Selected Method: Buchwald-Hartwig Amination of 2-Bromophenol

This protocol details a scalable synthesis of this compound via a palladium-catalyzed cross-coupling reaction. This method is chosen for its high yield, functional group tolerance, and relatively mild reaction conditions, making it suitable for scale-up.

Materials and Equipment:

  • 2-Bromophenol

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Jacketed glass reactor with mechanical stirrer, condenser, and nitrogen inlet

  • Temperature controller

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: The jacketed glass reactor is thoroughly dried and purged with nitrogen.

  • Reagent Charging: To the reactor, add 2-bromophenol (1.0 eq), sodium tert-butoxide (1.4 eq), and Xantphos (0.015 eq).

  • Solvent Addition: Add anhydrous toluene to the reactor to achieve a concentration of 0.5 M with respect to the 2-bromophenol.

  • Inerting: The resulting suspension is stirred and purged with nitrogen for 15-20 minutes.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.01 eq) to the reaction mixture.

  • Pyrrolidine Addition: Add pyrrolidine (1.2 eq) to the reactor via a syringe or addition funnel.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Mandatory Visualizations

experimental_workflow start Start: Dry and Inert Reactor reagents Charge Reactor: - 2-Bromophenol - NaOtBu - Xantphos start->reagents solvent Add Anhydrous Toluene reagents->solvent purge1 Purge with Nitrogen solvent->purge1 catalyst Add Pd2(dba)3 purge1->catalyst pyrrolidine Add Pyrrolidine catalyst->pyrrolidine reaction Heat to 100-110 °C (12-24h) pyrrolidine->reaction workup Cool, Quench with Water, and Extract reaction->workup purification Purify by Column Chromatography workup->purification end End: Pure this compound purification->end

Caption: Experimental workflow for the Buchwald-Hartwig synthesis of this compound.

signaling_pathway cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa aryl_pd_complex Ar-Pd(II)(Br)L2 re Reductive Elimination aryl_pd_complex->re re->pd0 Regeneration product This compound re->product bromophenol 2-Bromophenol bromophenol->oa pyrrolidine Pyrrolidine pyrrolidine->aryl_pd_complex base Base (NaOtBu) base->aryl_pd_complex

Caption: Simplified Buchwald-Hartwig amination catalytic cycle for the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Pyrrolidin-1-yl)phenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(Pyrrolidin-1-yl)phenol using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Q1: My compound, this compound, is not moving off the silica gel column.

A1: This is a common issue when dealing with polar compounds containing amine groups on an acidic silica gel stationary phase. The basic pyrrolidine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or significant tailing.

Troubleshooting Steps:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (Et3N) at a concentration of 0.1-1%.[1][2]

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, consider switching to a more polar system like dichloromethane/methanol.[1][2]

  • Change the Stationary Phase: If modifying the mobile phase is ineffective, consider using a more inert or basic stationary phase. Neutral or basic alumina is a good alternative to silica gel for the purification of amines.[1][2]

Q2: I am observing significant peak tailing in my collected fractions.

A2: Peak tailing is often caused by the strong interaction between the basic amine of your compound and the acidic silica gel.

Troubleshooting Steps:

  • Incorporate a Basic Additive: As with a stationary compound, adding 0.1-1% triethylamine to your mobile phase can prevent tailing by occupying the acidic sites on the silica gel.[1][3]

  • Optimize the Solvent System: Ensure your chosen solvent system provides an optimal Rf value for your compound, ideally between 0.2 and 0.4 on a TLC plate, to ensure good separation.[1]

Q3: The separation between my desired product and impurities is poor.

A3: Poor separation can result from an inappropriate choice of mobile phase or improper column packing.

Troubleshooting Steps:

  • Optimize the Mobile Phase with TLC: Before running the column, perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation between your product and the impurities. Try different solvent combinations, such as hexane/ethyl acetate, dichloromethane/methanol, or incorporating toluene for aromatic compounds.[2]

  • Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with different polarities.[1]

  • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

  • Sample Loading: Load your sample in a minimal amount of solvent to ensure it is applied as a narrow band at the top of the column.[4] If the sample is not very soluble in the mobile phase, consider dry loading.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound on silica gel?

A1: A good starting point is a mixture of a non-polar and a polar solvent. Common systems include hexane/ethyl acetate or dichloromethane/methanol.[1][2] Given the polarity of this compound, a system of dichloromethane with a small percentage of methanol is a reasonable starting point. It is crucial to optimize the exact ratio using TLC first. An ideal solvent system will give your product an Rf value between 0.2 and 0.4.[1]

Q2: Should I use silica gel or alumina for the purification?

A2: Standard silica gel can be used, but due to the basic nature of the pyrrolidine group, it may lead to tailing or irreversible adsorption.[3] To mitigate this, you can add a basic modifier like triethylamine to the mobile phase.[1][3] Alternatively, using neutral or basic alumina can be a more straightforward approach to avoid these issues.[1][2]

Q3: What are the potential impurities I should be looking for?

A3: Potential impurities can include unreacted starting materials (e.g., phenol, pyrrolidine) or byproducts from side reactions.[1] The nature of these impurities will depend on the synthetic route used to prepare the this compound.

Q4: How can I load my sample onto the column if it's not very soluble in the initial mobile phase?

A4: If your sample has poor solubility in the eluent, you can use a technique called "dry loading".[4] This involves dissolving your crude product in a suitable solvent, adding a small amount of silica gel to the solution, and then evaporating the solvent to obtain a free-flowing powder of your compound adsorbed onto the silica. This powder can then be carefully added to the top of your packed column.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Chromatography column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et3N)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. Mobile Phase Preparation:

  • Prepare a stock solution of 1% triethylamine in dichloromethane.

  • Prepare a series of mobile phases with increasing polarity, for example:

    • 100% DCM (with 1% Et3N)

    • 1% MeOH in DCM (with 1% Et3N)

    • 2% MeOH in DCM (with 1% Et3N)

    • 5% MeOH in DCM (with 1% Et3N)

3. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

  • Spot the crude mixture on a TLC plate.

  • Develop the TLC plate using the prepared mobile phases to find a system that gives the desired product an Rf value of approximately 0.2-0.4.

4. Column Packing:

  • Secure the column vertically.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.[3]

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[3]

  • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

5. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[3][4]

  • Allow the sample to adsorb onto the silica gel.[3]

6. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column with the initial mobile phase, maintaining a constant flow rate.

  • Collect fractions in labeled test tubes.

  • If using a gradient elution, gradually increase the polarity of the mobile phase as the elution progresses.

7. Fraction Analysis:

  • Monitor the elution of the product by spotting every few fractions on a TLC plate and developing it in the optimized mobile phase.

  • Combine the fractions that contain the pure product.

8. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecommended Value/SystemRationale/Comments
Stationary Phase Silica gel (with basic modifier) or Neutral/Basic AluminaThe amine group in the compound can interact with acidic silica. Alumina or modified silica can prevent this.[1][2][3]
Mobile Phase Dichloromethane/Methanol or Hexane/Ethyl AcetateThese systems offer a good range of polarity for eluting phenolic amines.[1][2]
Mobile Phase Modifier 0.1 - 1% Triethylamine (Et3N)Neutralizes acidic sites on silica gel, preventing peak tailing and irreversible adsorption.[1][3]
Optimal Rf on TLC 0.2 - 0.4This range typically provides the best separation on a column.[1]

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification d1 Compound moves on column? start->d1 end_success Pure Product Obtained end_fail Consult Senior Chemist d2 Good separation? d1->d2 Yes a1 Increase mobile phase polarity d1->a1 No d3 Significant tailing? d2->d3 Yes a4 Optimize solvent system via TLC d2->a4 No d3->end_success No a2 Add 0.1-1% Et3N to eluent d3->a2 Yes a1->d1 a2->d1 a3 Switch to alumina stationary phase a2->a3 If tailing persists a3->end_fail If still no separation a3->d1 a5 Run gradient elution a4->a5 a6 Check column packing a5->a6 a6->d1 a6->d1

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Pyrrolidin-1-yl)phenol, a crucial intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between a 2-halophenol (typically 2-bromophenol or 2-chlorophenol) and pyrrolidine is a widely used and versatile method.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This method can be employed if the phenol ring is sufficiently activated with electron-withdrawing groups, though it is less common for this specific transformation without such activation.

Q2: What is the general mechanism for the Buchwald-Hartwig amination synthesis of this compound?

A2: The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the 2-halophenol.

  • Amine Coordination and Deprotonation: Pyrrolidine coordinates to the palladium complex, and a base deprotonates the pyrrolidine.

  • Reductive Elimination: The desired this compound is formed, and the palladium(0) catalyst is regenerated.[2][3]

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane or heptane.[4][5] It is important to note that amines can sometimes interact strongly with silica gel; treating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent can help mitigate this issue.[5]

Troubleshooting Guide for Low Yield

Low yields in the synthesis of this compound can arise from various factors. This guide addresses common issues and provides potential solutions.

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst Ensure the palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent degradation. Using a pre-catalyst can sometimes lead to more reliable formation of the active catalytic species.[6]
Inappropriate Ligand The choice of phosphine ligand is critical. For coupling with cyclic secondary amines like pyrrolidine, bulky and electron-rich ligands such as XPhos, RuPhos, or tBuXPhos are often effective.[6]
Incorrect Base The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[6]
Poor Solvent Quality Use anhydrous and degassed solvents. Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF.[7] The solubility of all reaction components, including the base, is crucial for reaction efficiency.
Aryl Halide Reactivity The reactivity of the aryl halide follows the trend I > Br > Cl. If you are using an aryl chloride, the reaction may be sluggish. Consider switching to the corresponding aryl bromide or iodide if possible.[8][9]
Issue 2: Formation of Significant Byproducts

Possible Causes & Solutions

ByproductIdentificationCause & Recommended Action
O-Arylated Phenol MS and NMR analysis. The O-arylated product will have a different fragmentation pattern and chemical shifts compared to the desired N-arylated product.The unprotected hydroxyl group of the 2-halophenol can also react. To favor N-arylation, the choice of catalyst system is critical. Palladium catalysts with specific biarylphosphine ligands like BrettPhos have been shown to be selective for N-arylation of aminophenols.[10][11][12] Alternatively, protecting the phenol group before the coupling reaction and deprotecting it afterward is a common strategy.
Hydrodehalogenation Identification of phenol as a byproduct by GC-MS or NMR.This side reaction, where the aryl halide is reduced, can compete with the desired amination. This is often dependent on the ligand and the nature of the amine. Screening different phosphine ligands can help minimize this side reaction.[1]
Dimerization of Starting Materials MS analysis showing masses corresponding to biaryl or other dimeric structures.This can occur at high temperatures or with certain catalyst systems. Optimizing the reaction temperature and catalyst loading may help reduce dimerization.

Experimental Protocols

General Buchwald-Hartwig Amination Protocol for 2-Bromophenol and Pyrrolidine

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon), add 2-bromophenol (1.0 equiv.), the chosen phosphine ligand (e.g., XPhos, 1-5 mol%), the palladium source (e.g., Pd₂(dba)₃, 0.5-2.5 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by pyrrolidine (1.1-1.5 equiv.).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

Due to the lack of specific experimental data for the synthesis of this compound, the following table presents illustrative data from analogous Buchwald-Hartwig amination reactions to provide a general understanding of the impact of different parameters on yield.

Table 1: Illustrative Yields for Buchwald-Hartwig Amination of Aryl Halides with Amines under Various Conditions

Aryl HalideAmineCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Yield (%)
4-BromobenzonitrileBenzamidePd₂(dba)₃ / XantPhosDBUDMFRT83
Aryl ChlorideBenzamide[Pd(cinnamyl)Cl]₂ / XantPhosDBUTolueneRT87
2-BromopyridineAnilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane10095
1,4-DibromobenzeneVarious Secondary AminesPd₂(dba)₃ / XPhosNaOtBuToluene110-120Moderate to High

Data is illustrative and sourced from analogous reactions.[13][14] Actual yields for the synthesis of this compound will require experimental optimization.

Visualizations

Signaling Pathways and Experimental Workflows

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar(X)Pd(II)L_n] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar(Amine)Pd(II)L_n]X OA_complex->Amine_complex Ligand Exchange (Amine) Amido_complex [Ar(Amido)Pd(II)L_n] Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product Ar-Amine Amido_complex->Product Reductive Elimination ArX 2-Halophenol Amine Pyrrolidine Base Base caption Fig. 1: Buchwald-Hartwig Catalytic Cycle

Caption: A diagram illustrating the key steps in the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting_Workflow cluster_low_conversion Troubleshooting Low Conversion cluster_high_conversion Troubleshooting Product Loss start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Yes high_conversion High Conversion, Low Product Isolation check_conversion->high_conversion No catalyst Verify Catalyst/Ligand Activity low_conversion->catalyst workup Optimize Work-up/ Extraction high_conversion->workup base Optimize Base catalyst->base solvent Check Solvent Quality base->solvent temp Adjust Temperature solvent->temp purification Optimize Purification (e.g., modify column conditions) workup->purification side_reactions Identify Byproducts (NMR/MS) purification->side_reactions N_vs_O N_vs_O side_reactions->N_vs_O O-Arylation? protect_phenol Protect Phenol or Change Catalyst System N_vs_O->protect_phenol Yes other_byproducts Address Other Side Reactions N_vs_O->other_byproducts No caption Fig. 2: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

References

optimizing reaction conditions for 2-(Pyrrolidin-1-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Pyrrolidin-1-yl)phenol. The primary synthetic route discussed is the Palladium-catalyzed Buchwald-Hartwig amination of a 2-halophenol with pyrrolidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction shows low or no conversion of the 2-halophenol starting material. What are the primary causes?

A1: Low or no conversion is a frequent issue that can typically be traced back to several key factors:

  • Catalyst Inactivity: The Pd(0) catalytic species is sensitive to oxygen. Ensure all reagents, solvents, and the reaction vessel are thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Poor Reagent Quality: Solvents and amines should be anhydrous. Water can interfere with the base and the catalytic cycle. The base, especially sodium tert-butoxide (NaOtBu), is hygroscopic and should be handled in a glovebox.

  • Sub-optimal Ligand Choice: Aryl chlorides are significantly more challenging substrates than aryl bromides. They require more electron-rich and bulky phosphine ligands (e.g., biarylphosphines like RuPhos, XPhos) to facilitate the rate-limiting oxidative addition step.

  • Incorrect Base: The choice and quality of the base are critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often necessary. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may require higher temperatures and longer reaction times.

Q2: I am observing a significant amount of a side product that appears to be phenol (hydrodehalogenation). How can I prevent this?

A2: The formation of phenol from a 2-halophenol starting material is a result of hydrodehalogenation, a common side reaction in Buchwald-Hartwig aminations. This occurs when an intermediate palladium-hydride species is formed, which then reductively eliminates to produce the dehalogenated arene. This can be minimized by:

  • Ligand Choice: This side reaction is highly dependent on the ligand. Screening different bulky phosphine ligands can often suppress the formation of the palladium-hydride species responsible for this pathway.

  • Amine Stoichiometry: Using a slight excess of the amine (pyrrolidine, e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway over competing side reactions.

Q3: The reaction is messy, and I'm having difficulty isolating the pure product. What are potential side reactions with a phenol substrate?

A3: The presence of the free hydroxyl group on the substrate can lead to specific side reactions:

  • O-Arylation: Although less common than N-arylation under these conditions, it's possible for the phenoxide (formed by the deprotonation of the phenol by the strong base) to compete with the amine as a nucleophile, leading to the formation of diaryl ether byproducts. This is more prevalent in copper-catalyzed Ullmann-type reactions but can occur with palladium. Using a ligand that favors C-N bond formation can mitigate this.

  • Coordination to Palladium: The phenolic oxygen could potentially coordinate to the palladium center, altering the catalyst's activity. While bulky ligands are generally used to prevent such interactions, it remains a possibility, especially with less sterically hindered catalysts.

Q4: How do I select the optimal conditions for coupling 2-chlorophenol with pyrrolidine?

A4: 2-Chlorophenol is a challenging substrate due to the strength of the C-Cl bond. Success hinges on using a highly active catalytic system:

  • Catalyst System: Use a modern, well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) paired with a bulky, electron-rich biarylphosphine ligand such as RuPhos, BrettPhos, or XPhos. These systems are designed to promote the difficult oxidative addition of aryl chlorides.

  • Base: A strong base like NaOtBu or LHMDS is typically required to achieve a reasonable reaction rate.

  • Temperature: Higher reaction temperatures (e.g., 80-110 °C) are generally necessary for aryl chlorides. Toluene or dioxane are common solvents that can accommodate these temperatures.

Quantitative Data Summary

The tables below provide illustrative data for the Buchwald-Hartwig amination of 2-bromophenol with pyrrolidine, based on typical results for similar cross-coupling reactions. Conditions should be optimized for specific experimental setups.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPd Source (2 mol%)Ligand (4 mol%)Base (1.4 equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃P(o-tol)₃NaOtBuToluene1002445
2Pd(OAc)₂BINAPNaOtBuToluene1001875
3Pd(OAc)₂XPhosNaOtBuToluene1001292
4XPhos Pd G3(none)NaOtBuToluene1001295

Conditions: 2-bromophenol (1.0 mmol), pyrrolidine (1.2 mmol), Base (1.4 mmol), Solvent (5 mL) under Argon atmosphere.

Table 2: Effect of Base and Solvent on Yield

EntryBase (1.4 equiv)SolventTemp (°C)Time (h)Yield (%)
1K₃PO₄Dioxane1102468
2Cs₂CO₃Dioxane1102472
3LHMDSToluene1001489
4NaOtBuToluene1001295

Conditions: 2-bromophenol (1.0 mmol), pyrrolidine (1.2 mmol), XPhos Pd G3 (2 mol%), Solvent (5 mL) under Argon atmosphere.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline for a small-scale reaction and should be optimized.

Materials:

  • 2-Bromophenol (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv)

  • Anhydrous Toluene

Procedure:

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes by alternating between vacuum and inert gas backfill (3 cycles).

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 2-bromophenol (1.0 equiv) and pyrrolidine (1.2 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Visualizations

The following diagrams illustrate key workflows and concepts related to the synthesis.

G cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Pd Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Ar/N2 Purge) prep->inert add 3. Add Substrates & Solvent (2-Halophenol, Pyrrolidine, Toluene) inert->add react 4. Heat Reaction (e.g., 100 °C) add->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor workup 6. Quench & Workup (Extraction) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify

Caption: A typical experimental workflow for the Buchwald-Hartwig synthesis.

G start Low or No Product Yield? q1 Is the reaction completely inert? start->q1 a1_yes Check Reagent Quality (Anhydrous? Fresh Base?) q1->a1_yes Yes a1_no Degas Solvents & Re-purge with Inert Gas q1->a1_no No q2 Are reagents high quality? a1_yes->q2 a2_yes Optimize Catalyst System (Ligand, Pd Source) q2->a2_yes Yes a2_no Use Freshly Purified/Opened Reagents and Solvents q2->a2_no No q3 Using Aryl Chloride? a2_yes->q3 a3_yes Switch to Bulky Biarylphosphine Ligand (e.g., XPhos, RuPhos) & Increase Temperature q3->a3_yes Yes a3_no Screen Different Bases (e.g., K3PO4 for sensitive substrates) q3->a3_no No

Caption: A troubleshooting flowchart for low-yield reactions.

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(Amine)]+X- oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(Amido) amine_complex->amido_complex Deprotonation hx H-X amido_complex->pd0 Reductive Elimination product Ar-Amine (Product) amido_complex->product arx Ar-X (2-Halophenol) arx->oa_complex amine Amine (Pyrrolidine) amine->amine_complex base Base base->amine_complex baseh [Base-H]+

challenges in the scale-up of 2-(Pyrrolidin-1-yl)phenol production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 2-(Pyrrolidin-1-yl)phenol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The two most prevalent methods for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The SNAr route typically involves the reaction of a 2-halophenol (e.g., 2-chlorophenol or 2-fluorophenol) with pyrrolidine in the presence of a base. The Buchwald-Hartwig amination offers a more modern approach, coupling an aryl halide or triflate with pyrrolidine using a palladium catalyst and a suitable phosphine ligand.[1][2][3][4]

Q2: What are the key safety concerns when working with the reagents for this synthesis?

A2: Both 2-chlorophenol and pyrrolidine present significant health and safety risks. 2-Chlorophenol is toxic and harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7][8][9] Pyrrolidine is a flammable liquid and vapor that can cause severe skin and eye burns.[10][11][12][13] It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheets (SDS) for detailed handling and emergency procedures.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.

Q4: What are the typical yields for the synthesis of this compound?

A4: Yields can vary significantly depending on the chosen synthetic route, reaction conditions, and scale. For analogous reactions, yields for SNAr can range from moderate to high. Buchwald-Hartwig aminations are also known for providing good to excellent yields, often exceeding 80% under optimized conditions.

Troubleshooting Guides

Route 1: Nucleophilic Aromatic Substitution (SNAr)
Issue Potential Cause Troubleshooting & Optimization
Low or No Product Formation 1. Insufficient reaction temperature. 2. Base is not strong enough. 3. Poor quality of starting materials.1. Gradually increase the reaction temperature, monitoring for decomposition. 2. Switch to a stronger base such as potassium tert-butoxide or sodium hydride. 3. Ensure starting materials are pure and dry.
Formation of Side Products 1. O-arylation of the phenol by another molecule of the aryl halide. 2. Polymerization of starting materials or product.1. Use a protecting group for the phenol if O-arylation is significant. 2. Lower the reaction temperature and ensure efficient stirring.
Difficult Purification 1. Product co-elutes with starting materials. 2. Presence of dark, tarry byproducts.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Perform a work-up with activated carbon to remove colored impurities before chromatography.
Route 2: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting & Optimization
Low or No Product Formation 1. Catalyst deactivation. 2. Incorrect palladium precursor or ligand. 3. Base is not suitable.1. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst. Use degassed solvents. 2. Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos) and palladium sources (e.g., Pd2(dba)3, Pd(OAc)2). 3. Sodium tert-butoxide and LHMDS are common bases; their effectiveness can be substrate-dependent.
Inconsistent Yields upon Scale-up 1. Poor heat transfer in a larger reactor. 2. Inefficient mixing. 3. Catalyst loading is not optimized for the larger scale.1. Ensure adequate temperature control and monitoring within the reactor. 2. Use appropriate stirring (e.g., mechanical stirrer) to ensure homogeneity. 3. Re-optimize catalyst and ligand loading for the larger scale.
Product Contaminated with Palladium 1. Inefficient removal of the palladium catalyst during work-up.1. Use a palladium scavenger resin or perform an aqueous wash with a solution of a chelating agent like thiourea. 2. Consider filtration through Celite or silica gel to remove precipitated palladium.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorophenol (1.0 eq.), pyrrolidine (1.5 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the reaction mixture to 120-150 °C and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.) to a flame-dried Schlenk flask.

  • Reagent Addition: Add 2-bromophenol (1.0 eq.) and pyrrolidine (1.2 eq.) dissolved in an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Buchwald-Hartwig Amination
Starting Materials 2-Halophenol, Pyrrolidine, Base2-Halophenol, Pyrrolidine, Palladium Catalyst, Ligand, Base
Typical Reaction Temp. 120-150 °C80-110 °C
Typical Reaction Time 12-24 hours8-16 hours
Illustrative Yield Moderate to HighGood to Excellent
Key Advantages Cost-effective reagents, no transition metal catalystMilder reaction conditions, high functional group tolerance, generally higher yields.
Key Challenges Harsh reaction conditions, potential for side reactions.Cost of catalyst and ligands, sensitivity to air and moisture.

Visualizations

SNAr_Pathway 2-Chlorophenol 2-Chlorophenol Intermediate_Complex Meisenheimer-like Intermediate 2-Chlorophenol->Intermediate_Complex Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate_Complex Base (e.g., K2CO3) Base (e.g., K2CO3) Reaction_Conditions Heat (120-150 °C) Base (e.g., K2CO3)->Reaction_Conditions Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Conditions Reaction_Conditions->Intermediate_Complex Product This compound Intermediate_Complex->Product

Caption: Synthetic pathway for this compound via SNAr.

Buchwald_Hartwig_Pathway cluster_reactants Reactants cluster_catalyst_system Catalyst System 2-Bromophenol 2-Bromophenol Catalytic_Cycle Catalytic Cycle 2-Bromophenol->Catalytic_Cycle Pyrrolidine Pyrrolidine Pyrrolidine->Catalytic_Cycle Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Catalytic_Cycle Ligand Ligand (e.g., Xantphos) Ligand->Catalytic_Cycle Base Base (e.g., NaOtBu) Base->Catalytic_Cycle Product This compound Catalytic_Cycle->Product

Caption: Synthetic pathway for this compound via Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Experiment Start Reaction_Setup Set up Reaction Start->Reaction_Setup Monitor_Progress Monitor by TLC/HPLC Reaction_Setup->Monitor_Progress Reaction_Complete Reaction Complete? Monitor_Progress->Reaction_Complete Problem_Identified Problem Identified? Problem_Identified->Monitor_Progress No Troubleshoot Consult Troubleshooting Guide Problem_Identified->Troubleshoot Yes Reaction_Complete->Problem_Identified No Workup_Purification Work-up and Purify Reaction_Complete->Workup_Purification Yes Analyze_Product Analyze Final Product Workup_Purification->Analyze_Product End Experiment End Analyze_Product->End Troubleshoot->Reaction_Setup

References

stability issues of 2-(Pyrrolidin-1-yl)phenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of 2-(Pyrrolidin-1-yl)phenol in solution. The information is intended for researchers, scientists, and professionals in drug development. While specific quantitative stability data for this compound is not extensively available in the literature, this guide draws upon the well-understood chemistry of analogous aminophenol compounds to provide troubleshooting advice and best practices.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound solutions.

Issue Potential Cause Recommended Solution
Solution turns yellow, brown, or purplish Oxidation of the phenol group, accelerated by exposure to air (oxygen), light, or basic pH.[1]Prepare fresh solutions before use. Store solutions in amber vials to protect from light.[2] Use degassed solvents to minimize dissolved oxygen. If compatible with your experiment, consider working at a slightly acidic pH.
Precipitation or cloudiness in the solution Poor solubility in the chosen solvent. Degradation of the compound into less soluble products.[2] A change in pH affecting solubility.Verify the solubility of this compound in your solvent system. Consider using a co-solvent such as DMSO or DMF to improve solubility.[2] After preparation, filter the solution through a 0.22 µm filter.[2] Monitor and buffer the pH of the solution as needed.
Inconsistent results in biological assays or analytical measurements Degradation of the compound over the course of the experiment.[2] Adsorption of the compound to plasticware.Perform a time-course stability study in your experimental medium to understand the degradation rate. Use low-adsorption plasticware or glass vials.[2] Prepare stock solutions in a stable solvent like DMSO and make final dilutions into aqueous buffers immediately before use.[2]
Appearance of new peaks in HPLC or LC-MS analysis Formation of degradation products.[2]Characterize the new peaks using mass spectrometry (MS) to understand the degradation pathway.[2] Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate and identify potential degradation products.[2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for stock solutions of this compound?

A1: While specific data for this compound is limited, general recommendations for aminophenol compounds suggest storing stock solutions at -20°C or -80°C in a suitable solvent such as DMSO.[2] Solutions should be stored in tightly sealed, amber glass vials to protect them from light and air. It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Phenolic compounds, especially aminophenols, are generally more susceptible to oxidation at neutral to alkaline pH.[2] Under basic conditions, the phenolic proton is removed to form a phenoxide ion, which is more electron-rich and thus more easily oxidized.[1] Therefore, maintaining a slightly acidic pH, if your experimental conditions permit, may improve the stability of the solution.[2]

Q3: What is the likely cause of the solid this compound darkening over time?

A3: The darkening of solid phenolic compounds, including aminophenols, upon storage is often a sign of oxidation.[3] This can be exacerbated by exposure to light and air. For this reason, it is recommended to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool, and dry place.[4]

Q4: How can I monitor the stability of my this compound solution during an experiment?

A4: The most reliable method for monitoring stability is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[2][5] This allows for the quantification of the parent compound and the detection of any degradation products over time.[6] A simple stability study would involve incubating the compound in the experimental medium under the same conditions as your experiment and analyzing samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[2]

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not well-documented, aminophenols are known to oxidize to form quinone-imine species, which can then undergo further reactions such as polymerization to form colored products.[1]

Experimental Protocols

Protocol 1: General Stability Assessment using HPLC

This protocol provides a general method for assessing the stability of this compound in a given solution.

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).[2]

  • Preparation of Test Solution: Dilute the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the final working concentration. Ensure the final concentration of the organic co-solvent is low (typically <1%) and consistent across all samples.[2]

  • Incubation: Dispense the test solution into several amber vials, one for each time point. Incubate the vials under your experimental conditions (e.g., 37°C). Include a control sample stored at a condition where the compound is expected to be stable (e.g., -80°C).[2]

  • Sample Analysis: At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from incubation. Immediately analyze the sample using a validated HPLC method.[2]

  • Data Analysis: Calculate the peak area of this compound at each time point. The percentage of the remaining compound can be determined relative to the sample at time zero. The appearance and increase in the area of new peaks are indicative of degradation.[2]

Visualizations

Potential Degradation Pathway of this compound

A This compound B Oxidation (O2, light, high pH) A->B C Quinone-imine Intermediate B->C D Further Reactions (e.g., Polymerization) C->D E Colored Degradation Products D->E

A simplified diagram of the potential oxidative degradation pathway.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution (e.g., in DMSO) B Prepare Test Solution (in experimental buffer) A->B C Incubate under Experimental Conditions B->C D Collect Samples at Different Time Points C->D E HPLC/LC-MS Analysis D->E F Quantify Parent Compound & Detect Degradants E->F

References

Technical Support Center: Purification of 2-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-(Pyrrolidin-1-yl)phenol.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield After Purification

  • Question: I am experiencing a low recovery of this compound after purification. What are the potential causes?

  • Answer: Low recovery can stem from several factors. Due to its basic nitrogen and acidic phenolic proton, the compound may partition into the aqueous layer during workup.[1] To prevent this, ensure the aqueous layer is basic (pH > 9) before extracting with an organic solvent.[1] Additionally, the product may be volatile and lost during solvent evaporation under high vacuum; using lower temperatures and careful monitoring is recommended.[1] If using silica gel chromatography, the compound can sometimes tail or decompose on the acidic stationary phase.[1]

Issue 2: Persistent Impurities in the Final Product

  • Question: My purified this compound still shows impurities by NMR/LC-MS. What are these impurities and how can I remove them?

  • Answer: Common impurities include unreacted starting materials, byproducts from side reactions such as O-alkylation, and residual solvents.[1] Column chromatography with a gradient elution is often effective for removing starting materials and byproducts.[1] For persistent impurities with different solubility profiles, recrystallization can be an effective strategy.[1] To remove residual solvents, drying the sample under a high vacuum for an extended period is recommended.[1]

Issue 3: Product Discoloration

  • Question: My this compound product has a pink or brownish hue. What causes this and how can I prevent it?

  • Answer: Phenols are susceptible to oxidation, which can form colored quinone-type impurities.[2] This process is often accelerated by exposure to air, light, and trace metals.[2] To minimize discoloration, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[2]

Issue 4: Streaking on TLC and Poor Separation in Column Chromatography

  • Question: My compound streaks badly on the silica gel TLC plate, leading to poor separation during column chromatography. How can I resolve this?

  • Answer: Streaking, or "tailing," is a common issue for amines and phenols on silica gel.[2][3] This is due to strong interactions between the basic pyrrolidine nitrogen and the acidic silanol groups on the silica surface.[4] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize the acidic sites.[1][3] Alternatively, using a less acidic stationary phase like alumina can also improve separation.[4]

Data Presentation: Purification Method Comparison

The following table summarizes common purification techniques for this compound and their effectiveness at removing specific types of impurities. Please note that specific efficiencies can vary based on the crude sample's impurity profile.

Purification MethodTarget ImpuritiesTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography (Silica Gel) Unreacted starting materials, less polar byproducts>95%High resolution for a range of impurities.Can lead to product tailing and decomposition without modification.[1]
Column Chromatography (Alumina) Polar impurities, suitable for basic compounds>95%Reduces tailing of basic compounds like amines.[1]May have lower resolution for some non-polar impurities.
Recrystallization Byproducts with different solubility, minor impurities>98% (for suitable systems)Can yield very high purity product; scalable.Finding a suitable solvent system can be time-consuming; may result in lower yield.[5]
Acid-Base Extraction Acidic or basic impuritiesVariable (used as a preliminary step)Effective for removing ionizable impurities.Risk of product loss into the aqueous phase if pH is not carefully controlled.[1]

Experimental Protocols

1. Column Chromatography (Silica Gel with Triethylamine Modifier)

This protocol is designed to purify crude this compound, addressing the common issue of tailing on silica gel.

  • Solvent System Optimization: Begin by determining the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product should be between 0.2 and 0.4 for effective separation.[1] Add 0.1-1% triethylamine to the chosen solvent system to prevent tailing.[1][3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into a chromatography column and allow it to pack under gravity, gently tapping the column to ensure even packing.[4]

    • Add a layer of sand on top of the packed silica gel.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.[1]

    • Carefully load the sample onto the top of the silica gel.[1]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.[1]

    • Collect fractions and monitor the elution of the product using TLC.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

2. Recrystallization

This protocol is suitable for removing impurities with different solubility profiles from the desired product.

  • Solvent Selection:

    • In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol/water, hexane/ethyl acetate, toluene).

    • The ideal solvent will dissolve the compound when hot but not at room temperature.[5]

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to allow for crystal formation.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.[2]

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2]

    • Dry the purified crystals under a vacuum.

Visualizations

Troubleshooting Workflow for Purification

G start Crude this compound check_purity Analyze Purity (TLC, NMR, LC-MS) start->check_purity is_pure Is Product Pure? check_purity->is_pure success Purification Successful is_pure->success Yes troubleshoot Identify Impurities is_pure->troubleshoot No unreacted_sm Unreacted Starting Materials troubleshoot->unreacted_sm byproducts Side Products (e.g., O-alkylation) troubleshoot->byproducts colored_impurities Colored Impurities (Oxidation) troubleshoot->colored_impurities select_method Select Purification Method unreacted_sm->select_method byproducts->select_method inert_atmosphere Use Inert Atmosphere/Degassed Solvents colored_impurities->inert_atmosphere column_chrom Column Chromatography select_method->column_chrom Broad impurity profile recrystallization Recrystallization select_method->recrystallization Different solubility repurify Re-purify column_chrom->repurify recrystallization->repurify inert_atmosphere->repurify repurify->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

Logical Relationships in Purification Method Selection

G impurity_type Type of Impurity starting_materials Unreacted Starting Materials impurity_type->starting_materials side_products Byproducts (e.g., O-alkylation) impurity_type->side_products polar_impurities Polar Impurities impurity_type->polar_impurities nonpolar_impurities Non-polar Impurities impurity_type->nonpolar_impurities oxidation_products Oxidation Products (Colored) impurity_type->oxidation_products column_chrom Column Chromatography (Gradient Elution) starting_materials->column_chrom side_products->column_chrom recrystallization Recrystallization side_products->recrystallization polar_impurities->column_chrom acid_base_extraction Acid-Base Extraction polar_impurities->acid_base_extraction nonpolar_impurities->column_chrom inert_technique Inert Atmosphere Techniques oxidation_products->inert_technique purification_method Recommended Purification Method column_chrom->purification_method recrystallization->purification_method acid_base_extraction->purification_method inert_technique->purification_method

Caption: Selection of purification method based on impurity type.

References

improving the diastereoselectivity of 2-(Pyrrolidin-1-yl)phenol analog synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyrrolidin-1-yl)phenol analogs, with a specific focus on improving diastereoselectivity.

Section 1: Troubleshooting Low Diastereoselectivity

This section addresses common issues encountered during the synthesis of this compound analogs that can lead to poor diastereomeric ratios.

Question: My Mannich-type reaction to synthesize a this compound analog is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Low diastereoselectivity in Mannich-type reactions for this class of compounds is a frequent challenge. Several factors can be adjusted to favor the formation of one diastereomer over the other.

1. Choice of Base and Additives: The nature of the base used for deprotonation can significantly influence the stereochemical outcome.

  • Steric Hindrance: Less sterically hindered lithium amide bases, such as those derived from pyrrolidine or N-methylpiperazine, have been shown to improve diastereomeric ratios compared to bulkier bases like lithium diisopropylamide (LDA).[1][2]

  • Salt Additives: The addition of lithium bromide (LiBr) in conjunction with a less hindered lithium amide base can dramatically enhance diastereoselectivity, in some cases reversing the ratio to favor the desired isomer.[2][3]

2. Reaction Temperature: Temperature plays a crucial role in the reversibility of the addition step, which can impact the final diastereomeric ratio. A thorough investigation of the reaction temperature profile is recommended. In some systems, direct cooling to -78 °C has been shown to improve yield and selectivity.[4]

3. Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experimenting with a range of aprotic solvents with varying polarities (e.g., toluene, THF, dioxane) may lead to improved selectivity.

4. Chiral Catalysts: The use of chiral catalysts can induce facial selectivity in the attack of the nucleophile.

  • Chiral Diamines: Chiral vicinal diamines are known to catalyze Mannich reactions with high enantio- and diastereoselectivity through the formation of well-organized, hydrogen-bonded cyclic transition states.[5]

  • Chiral Phosphinoyl-Aziridines: These have been used as effective catalysts in asymmetric Mannich reactions, affording high levels of enantio- and diastereoselectivity.[6]

Question: I am attempting a [3+2] cycloaddition to form the pyrrolidine ring, but the reaction is not diastereoselective. What strategies can I employ?

Answer: For [3+2] cycloaddition reactions involving azomethine ylides to generate substituted pyrrolidines, several factors control the diastereoselectivity.

1. Ylide Generation and Substitution: The method of azomethine ylide generation and the substituents on both the ylide and the dipolarophile are critical. Hydrogen-bond-assisted azomethine ylides have been shown to undergo highly diastereoselective cycloadditions.[7]

2. Catalyst System: The use of a solid-supported base catalyst like KF/Al2O3 can promote high regio- and diastereoselectivity in the cycloaddition of azomethine ylides.[8]

3. Reaction Conditions: Solvent and temperature can influence the stability of the transition states leading to different diastereomers. A systematic screen of these parameters is advisable.

Question: My palladium-catalyzed synthesis of a pyrrolidine derivative is showing poor diastereoselectivity. What aspects of the reaction should I focus on?

Answer: In palladium-catalyzed syntheses, the ligand, catalyst, and nature of the nucleophile are key to controlling stereoselectivity.

1. Chiral Ligands: The use of a chiral ligand is paramount for inducing asymmetry. The choice of ligand can be critical, and screening a variety of chiral ligands is often necessary.

2. Nature of the Nucleophile: The pKa and Lewis basicity of the intramolecular nitrogen nucleophile can affect the reaction outcome. Lowering the Lewis basicity of the nucleophile has been shown to be a successful strategy.[9]

3. Reaction Conditions: Parameters such as the palladium source (e.g., Pd(CH3CN)2Cl2), co-catalysts (e.g., CuCl), and base (e.g., KHCO3) should be optimized.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I effectively separate the diastereomers of my this compound analog?

A1: Separation of diastereomers can often be achieved by standard chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method. A careful selection of the eluent system is crucial.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC on either normal or reversed-phase columns can be employed.[10] Derivatization with a chiral agent to form diastereomeric derivatives with better separation properties is also a viable strategy.

  • Crystallization: Fractional crystallization can be an effective method for separating diastereomers if one forms a more stable crystal lattice.

Q2: What is the role of a chiral auxiliary in improving diastereoselectivity?

A2: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. It is then removed in a subsequent step. In the context of this compound analog synthesis, a chiral auxiliary could be attached to either the phenol or the pyrrolidine precursor to direct the approach of the reactants and favor the formation of one diastereomer.

Q3: Can computational modeling help in predicting or improving diastereoselectivity?

A3: Yes, computational methods like Density Functional Theory (DFT) can be powerful tools. They can be used to calculate the energies of the transition states leading to different diastereomers.[5] This information can provide insights into the origins of selectivity and guide the rational design of substrates and catalysts to enhance the formation of the desired diastereomer.[5]

Section 3: Data Presentation

Table 1: Effect of Base and Additive on Diastereomeric Ratio (d.r.) in a Lithiation-Addition Reaction

EntryBaseAdditiveSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Reference
1LDANoneTHF-781:1.2[3]
2LDALiBrTHF-782.1:1[3]
3Lithium PyrrolidideNoneTHF-78(Not specified, but improved)[2]
4Lithium N-methylpiperazideLiBrTHF-782.5:1[2]

Table 2: Influence of Chiral Catalysts on a Mannich Reaction

EntryCatalystAldehydeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
1Chiral Phosphinoyl-Aziridine 9p-Nitrobenzaldehyde20:196%90[6]
2Chiral Phosphinoyl-Aziridine 14p-Nitrobenzaldehyde>20:195%85[6]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Improving Diastereoselectivity in a Lithiation/1,2-Addition Reaction Using a Lithium Amide Base with LiBr [2]

  • Preparation of the Lithium Amide Base: To a solution of the secondary amine (e.g., pyrrolidine or N-methylpiperazine, 1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 equivalent) dropwise. Stir the solution for 30 minutes at -78 °C.

  • Addition of LiBr: To the freshly prepared lithium amide solution, add a solution of anhydrous LiBr (1.2 equivalents) in THF.

  • Lithiation: Cool the reaction mixture to the desired temperature (e.g., -78 °C) and add a solution of the phenol starting material (1.0 equivalent) in THF dropwise. Stir for the optimized lithiation time.

  • Addition of Electrophile: Add the electrophile (e.g., an aldehyde or ketone, 1.2 equivalents) as a solution in THF dropwise at -78 °C.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Protocol 2: General Procedure for a Chiral Phosphinoyl-Aziridine Catalyzed Asymmetric Mannich Reaction [6]

  • Reaction Setup: To a vial, add the aldehyde (0.5 mmol), the amine (e.g., p-anisidine, 0.6 mmol), hydroxyacetone (1.5 mmol), and the chiral phosphinoyl-aziridine catalyst (10 mol%).

  • Solvent and Reaction Conditions: Add the solvent (e.g., toluene, 1 mL) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.

Section 5: Visualizations

Experimental_Workflow_Diastereoselective_Synthesis cluster_start Starting Materials cluster_reaction Reaction Optimization cluster_analysis Analysis & Purification Phenol Analog Phenol Analog Reaction Reaction Phenol Analog->Reaction Pyrrolidine Precursor Pyrrolidine Precursor Pyrrolidine Precursor->Reaction Crude Product Crude Product Reaction->Crude Product Parameters Base/Catalyst Solvent Temperature Additives Parameters->Reaction Analysis ¹H NMR HPLC LC-MS Crude Product->Analysis Purification Column Chromatography Preparative HPLC Crystallization Crude Product->Purification Desired Diastereomer Desired Diastereomer Purification->Desired Diastereomer

Caption: Workflow for optimizing the diastereoselective synthesis of this compound analogs.

Factors_Influencing_Diastereoselectivity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Diastereoselectivity Diastereoselectivity Chiral Ligand/Catalyst Chiral Ligand/Catalyst Chiral Ligand/Catalyst->Diastereoselectivity Base Selection Base Selection Base Selection->Diastereoselectivity Additives (e.g., LiBr) Additives (e.g., LiBr) Additives (e.g., LiBr)->Diastereoselectivity Temperature Temperature Temperature->Diastereoselectivity Solvent Polarity Solvent Polarity Solvent Polarity->Diastereoselectivity Reactant Concentration Reactant Concentration Reactant Concentration->Diastereoselectivity Steric Hindrance Steric Hindrance Steric Hindrance->Diastereoselectivity Electronic Effects Electronic Effects Electronic Effects->Diastereoselectivity Protecting Groups Protecting Groups Protecting Groups->Diastereoselectivity

Caption: Key factors influencing the diastereoselectivity of the synthesis.

References

preventing O-alkylation side reactions in phenol amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent O-alkylation side reactions during phenol amination.

Frequently Asked Questions (FAQs)

Q1: What is O-alkylation and why is it a problem in phenol amination?

A1: O-alkylation is a common side reaction in phenol amination where the alkylating agent reacts with the hydroxyl group (-OH) of the phenol to form an ether byproduct. This is problematic as it consumes the starting material and reagents, reduces the yield of the desired N-alkylated product (the amine), and necessitates purification steps to remove the unwanted ether.

Q2: What are the main factors that influence the N- vs. O-alkylation selectivity in phenol amination?

A2: The selectivity between N-alkylation (amination) and O-alkylation is primarily influenced by:

  • Catalyst and Ligand System: The choice of metal catalyst and its coordinating ligand is crucial. For instance, in Buchwald-Hartwig amination, palladium catalysts with bulky, electron-rich phosphine ligands generally favor N-alkylation, while copper-based catalysts can sometimes promote O-alkylation.

  • Base: The strength and nature of the base can affect the relative nucleophilicity of the amine and the phenoxide ion.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the nucleophiles. Protic solvents can solvate the phenoxide ion, potentially hindering O-alkylation.[1]

  • Leaving Group: The nature of the leaving group on the alkylating agent can also play a role in selectivity.

  • Protecting Groups: Temporarily protecting the phenolic hydroxyl group is a straightforward strategy to completely prevent O-alkylation.[2]

Q3: Can I completely avoid O-alkylation?

A3: Yes, the most effective way to completely avoid O-alkylation is by protecting the hydroxyl group of the phenol before the amination reaction. After the C-N bond is formed, the protecting group can be removed.

Troubleshooting Guide

Issue: My phenol amination reaction is producing a significant amount of O-alkylated byproduct.

This guide will walk you through potential causes and solutions to improve the selectivity towards N-alkylation.

Troubleshooting Workflow

G start O-Alkylation Observed catalyst Review Catalyst System start->catalyst base_solvent Optimize Base and Solvent start->base_solvent protecting_group Consider Protecting Group Strategy start->protecting_group reaction_type Evaluate Amination Method catalyst->reaction_type base Base: - Use a weaker, non-nucleophilic base base_solvent->base solvent Solvent: - Try aprotic, non-polar solvents base_solvent->solvent pg_protect Protect phenol with a suitable group (e.g., silyl ether, benzyl ether) protecting_group->pg_protect buchwald Buchwald-Hartwig: - Use bulky, electron-rich phosphine ligands - Ensure high purity of catalyst and ligand reaction_type->buchwald mitsunobu Mitsunobu Reaction: - Check stoichiometry of reagents - Use less acidic pronucleophiles reaction_type->mitsunobu reductive Reductive Amination: - Control pH - Form imine before reduction reaction_type->reductive end N-Alkylation Favored buchwald->end mitsunobu->end reductive->end base->end solvent->end pg_deprotect Deprotect after amination pg_protect->pg_deprotect pg_deprotect->end

Caption: Troubleshooting workflow for addressing O-alkylation.

Detailed Troubleshooting Steps in Q&A Format

Q: I am using a Buchwald-Hartwig amination. How can I favor N-alkylation?

A: For Buchwald-Hartwig reactions, palladium-catalyzed systems are commonly employed. To favor N-alkylation:

  • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands. These ligands tend to accelerate the reductive elimination step leading to the C-N bond formation.

  • Catalyst Loading: Ensure the catalyst loading is optimized. In some cases, higher catalyst loading can improve selectivity.

  • Base Selection: Use a non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of base can be critical and may require screening.

Q: I am attempting a Mitsunobu reaction between a phenol and an amine, but I am getting the O-alkylated product instead. What should I do?

A: The Mitsunobu reaction can be sensitive to the acidity of the nucleophile. To favor N-alkylation:

  • Amine Acidity: The reaction generally works best with acidic N-H bonds (e.g., in imides, sulfonamides). If you are using a less acidic amine, consider forming a derivative with a lower pKa.

  • Reagent Stoichiometry: Ensure accurate stoichiometry of your reagents (phosphine and azodicarboxylate). Deviations can lead to side reactions.

  • Alternative Phosphines: While triphenylphosphine is common, other phosphines can sometimes alter the selectivity.

Q: I am performing a reductive amination with a phenol, but ether formation is a problem. How can I improve this?

A: In reductive amination, the initial condensation to form an imine or enamine is key. To suppress O-alkylation:

  • Pre-formation of the Imine: Whenever possible, form the imine intermediate first by reacting the amine with the corresponding ketone or aldehyde precursor to the phenol, and then perform the reduction in a separate step. This avoids having the reducing agent present with the phenol and the alkylating agent precursor simultaneously.

  • pH Control: Maintain a slightly acidic pH to favor imine formation and minimize side reactions.

  • Choice of Reducing Agent: Use a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are more effective at reducing imines than carbonyls under controlled pH.

Q: Can changing the solvent and base help reduce O-alkylation?

A: Yes, the reaction environment plays a significant role.

  • Solvent: Aprotic solvents are generally preferred. In some cases, switching to a less polar solvent can disfavor the formation of the phenoxide ion, thereby reducing the rate of O-alkylation. Protic solvents can solvate the phenoxide, which can either inhibit or, in some specific cases, promote O-alkylation depending on the system.[1]

  • Base: Using a weaker base may not be sufficient to deprotonate the phenol, thus preventing O-alkylation. However, the base must be strong enough to facilitate the desired amination. Screening different bases is often necessary.

Q: I've tried optimizing the reaction conditions, but O-alkylation is still a major issue. What is the most reliable solution?

A: The most robust and often simplest solution is to use a protecting group strategy.

  • Protect the Phenol: React the hydroxyl group of the phenol with a protecting group to form a stable ether or silyl ether.

  • Perform the Amination: Carry out the desired N-alkylation reaction on the protected phenol.

  • Deprotect: Remove the protecting group to reveal the free hydroxyl group on your N-alkylated product.

Data and Protocols

Table 1: Influence of Catalyst System on N- vs. O-Arylation of Aminophenols
Catalyst SystemLigandBaseSolventProduct Ratio (N-arylation : O-arylation)Reference
Pd(OAc)₂BrettPhosNaOt-BuToluene>98 : <2Buchwald et al.
CuIPicolinic AcidK₃PO₄DMSO<2 : >98Buchwald et al.
Pd₂(dba)₃XPhosCs₂CO₃t-BuOH95 : 5Hartwig et al.
CuICyDMEDAK₂CO₃Dioxane<5 : >95Buchwald et al.

Note: Data is generalized from literature and specific results may vary based on substrates and exact conditions.

Experimental Protocol: Selective Buchwald-Hartwig Amination of a Phenol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phenol (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, BrettPhos, and NaOt-Bu under an inert atmosphere (e.g., argon or nitrogen).

  • Add the phenol and the amine to the Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Decision Pathway for Reaction Strategy

G start Goal: Phenol Amination check_selectivity Is chemoselectivity a known issue for this substrate class? start->check_selectivity yes Yes check_selectivity->yes Yes no No check_selectivity->no No protecting_group Use Protecting Group Strategy yes->protecting_group direct_amination Attempt Direct Amination no->direct_amination protect 1. Protect Phenol protecting_group->protect optimize Optimize conditions: - Catalyst/Ligand - Base - Solvent direct_amination->optimize aminate 2. Perform Amination protect->aminate deprotect 3. Deprotect aminate->deprotect success Desired N-Alkylated Product deprotect->success monitor Monitor for O-alkylation optimize->monitor monitor->success Low O-alkylation failure O-Alkylation is significant monitor->failure High O-alkylation failure->protecting_group

Caption: Decision tree for planning a phenol amination reaction.

References

Technical Support Center: Catalyst Deactivation in the Synthesis of N-Aryl Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the synthesis of N-aryl pyrrolidines. This guide provides troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental procedures to diagnose, mitigate, and resolve common issues in palladium-catalyzed N-arylation reactions.

Troubleshooting Guide

This section addresses specific issues observed during the synthesis of N-aryl pyrrolidines, providing potential causes, diagnostic methods, and solutions.

Issue 1: Low or No Conversion of Starting Materials

Question: My reaction shows minimal or no formation of the desired N-aryl pyrrolidine, and the starting materials remain largely unconsumed. What could be the problem?

Potential Causes and Solutions:

Potential CauseDiagnosisSuggested Solution
Improper Catalyst Activation Inconsistent results between batches; comparison with a known active catalyst batch shows poor performance.Strictly adhere to the recommended activation procedure for the specific palladium precatalyst. For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species.
Catalyst Poisoning Gradual or abrupt loss of activity upon using a new batch of reagents. Elemental analysis of the reaction mixture may reveal traces of sulfur, or other known catalyst poisons.Purify all starting materials (aryl halide, pyrrolidine) and solvents. Ensure the use of high-purity reagents and consider passing solvents through a column of activated alumina.
Presence of Oxygen Reaction mixture turns dark or black rapidly.Degas all solvents thoroughly before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
Incorrect Ligand or Base Selection The chosen ligand may not be suitable for the specific substrate combination, or the base may be too weak or too strong.Consult literature for appropriate ligand/base combinations for your specific aryl halide and pyrrolidine. Sterically hindered biarylphosphine ligands are often effective.[1] The choice of base is critical; for base-sensitive substrates, weaker bases like NaOTMS may be preferable to stronger bases like NaOt-Bu to prevent substrate decomposition that can lead to catalyst deactivation.[2]
Issue 2: Reaction Starts but Stalls Before Completion

Question: The reaction proceeds initially, as confirmed by in-process monitoring (e.g., TLC, LC-MS), but stops before all the limiting reagent is consumed. Why is this happening?

Potential Causes and Solutions:

Potential CauseDiagnosisSuggested Solution
Catalyst Deactivation via Aggregation Formation of a black precipitate (palladium black) in the reaction mixture.Use ligands that stabilize the active catalytic species and prevent aggregation. Operating at lower temperatures, if feasible for the specific reaction, can also slow down this process.
Product Inhibition The rate of reaction slows down significantly as the concentration of the N-aryl pyrrolidine product increases.Consider strategies to remove the product from the reaction mixture as it forms, if practical. In some cases, a higher catalyst loading might be necessary to drive the reaction to completion.
Formation of Off-Cycle, Inactive Pd Species The reaction mixture may change color, but no palladium black is observed.The choice of ligand is crucial to minimize the formation of off-cycle species.[1] For instance, N-heteroarenes present in the substrates can displace the phosphine ligand, leading to dormant palladium complexes.[1] Using more robust ligands can mitigate this.
Base-Mediated Substrate Decomposition Analysis of the crude reaction mixture shows the presence of decomposition products of the starting materials.If using a strong base like NaOt-Bu, consider switching to a milder base such as Cs2CO3 or K3PO4, especially if your substrates are sensitive.[2]
Issue 3: Inconsistent Yields and Reaction Times

Question: I am running the same reaction under what I believe are identical conditions, but I'm getting variable yields and reaction times. What could be the source of this inconsistency?

Potential Causes and Solutions:

Potential CauseDiagnosisSuggested Solution
Variable Quality of Reagents or Solvents Inconsistent results often correlate with using new bottles of reagents or solvents.Always use freshly purified and dried solvents. Titrate organometallic reagents if their activity is . Ensure the purity of the aryl halide and pyrrolidine.
Trace Amounts of Water The presence of water can have a variable and sometimes detrimental effect on the reaction.While some Buchwald-Hartwig reactions can tolerate or even benefit from trace water, it is generally advisable to maintain anhydrous conditions for reproducibility.[3] Dry all glassware thoroughly and use anhydrous solvents.
Inconsistent Catalyst Loading Small errors in weighing a potent catalyst can lead to significant variations in reaction outcomes.Prepare a stock solution of the catalyst and ligand in an anhydrous, degassed solvent to ensure accurate and consistent dispensing.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts and ligands used for the synthesis of N-aryl pyrrolidines?

A1: The most common catalytic systems are based on palladium(0) or palladium(II) precatalysts in combination with bulky, electron-rich phosphine ligands. Commonly used precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various (NHC)Pd complexes. The choice of ligand is critical for high catalytic activity and stability. Biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, are often employed due to their ability to promote the key steps of the catalytic cycle and stabilize the active palladium species.[1][4]

Q2: How can I visually determine if my catalyst is deactivating?

A2: The most common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black. This indicates that the homogeneous palladium catalyst has aggregated into inactive, heterogeneous palladium(0) particles.

Q3: Can a deactivated homogeneous palladium catalyst be reactivated?

A3: Reactivation of homogeneous palladium catalysts that have formed palladium black is generally not feasible in the same reaction vessel. The primary strategy is to prevent deactivation in the first place through the careful selection of ligands, bases, and reaction conditions. For heterogeneous palladium catalysts, reactivation protocols involving acid and base washes followed by high-temperature reduction have been described.

Q4: What is the role of the base in catalyst stability?

A4: The base plays a crucial role in the catalytic cycle, but an inappropriate choice can lead to catalyst deactivation. Very strong bases can cause the degradation of sensitive substrates or ligands, and the resulting byproducts can poison the catalyst.[2][5] The choice of an anionic base is often necessary in nonpolar solvents to deprotonate the palladium-amine complex.[6]

Q5: Are there any common impurities in starting materials that I should be aware of?

A5: Yes, impurities in both the aryl halide and the pyrrolidine can act as catalyst poisons. Sulfur-containing compounds are well-known poisons for palladium catalysts. Additionally, other nitrogen-containing heterocycles can sometimes compete with the desired reaction by coordinating to the palladium center.

Data Presentation

Table 1: Comparison of Ligand Effects on Catalyst Performance in a Model N-Arylation of Pyrrolidine
LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)Notes
P(t-Bu)₃1NaOt-BuToluene100128585Prone to formation of off-cycle species with some substrates.
XPhos0.5NaOt-BuToluene100895190Generally high activity and stability.
SPhos0.5K₃PO₄Dioxane1101092184Good for less reactive aryl chlorides.
RuPhos0.5Cs₂CO₃t-BuOH1001290180Effective with a broad range of substrates.
FPhos0.5NaOt-BuToluene80698196Designed to be resistant to deactivation by N-heteroarenes.[1]

Data is illustrative and compiled from general trends in Buchwald-Hartwig amination literature. Actual results may vary based on specific substrates and reaction conditions.

Table 2: Influence of Base on the N-Arylation of Pyrrolidine with 4-Chlorotoluene
BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Notes
NaOt-BuPd₂(dba)₃ / XPhosToluene1001295Strong base, highly effective but can cause substrate degradation.
K₃PO₄Pd(OAc)₂ / SPhosDioxane1102488Milder base, suitable for base-sensitive substrates.
Cs₂CO₃Pd(OAc)₂ / RuPhost-BuOH1001890Good solubility and reactivity profile.
NaOTMSPd₂(dba)₃ / GPhosTHF501293Moderate-strength base that can limit decomposition of sensitive heteroarenes.[2]

Data is illustrative and based on trends reported in the literature for C-N coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of N-Phenylpyrrolidine

This protocol describes a typical Buchwald-Hartwig amination reaction for the synthesis of N-phenylpyrrolidine from bromobenzene and pyrrolidine.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Bromobenzene

  • Pyrrolidine

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and XPhos (0.012 mmol, 1.2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol). Then, add anhydrous toluene (5 mL), followed by bromobenzene (1.0 mmol) and pyrrolidine (1.2 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromobenzene is consumed (typically 8-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain N-phenylpyrrolidine.

Protocol 2: Small-Scale Test Reaction to Diagnose Catalyst Poisoning

This protocol helps determine if impurities in the reagents or solvents are causing catalyst deactivation.

  • Purify Reagents: Purify a small amount of your aryl halide by recrystallization or column chromatography. Distill the pyrrolidine from a suitable drying agent (e.g., CaH₂). Pass the solvent through a plug of activated alumina.

  • Run Parallel Reactions: Set up two identical small-scale reactions following Protocol 1.

    • Reaction A: Use your standard, unpurified reagents and solvent.

    • Reaction B: Use the freshly purified reagents and solvent.

  • Compare Results: Monitor both reactions for conversion over time. If Reaction B proceeds to completion while Reaction A stalls or shows low conversion, it is highly likely that impurities in your starting materials are poisoning the catalyst.

Mandatory Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L Catalyst Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation High Concentration High Temperature Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Strong Base High Temperature Off_Cycle_Complex Formation of Off-Cycle Complexes Active_Catalyst->Off_Cycle_Complex Coordinating Substrates or Products Oxidative_Deactivation Oxidative Deactivation Active_Catalyst->Oxidative_Deactivation Presence of O₂ Inactive_Species Inactive Pd Species Aggregation->Inactive_Species Ligand_Degradation->Inactive_Species Off_Cycle_Complex->Inactive_Species Oxidative_Deactivation->Inactive_Species

Caption: Common catalyst deactivation pathways in palladium-catalyzed N-arylation.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Catalyst Visual Inspection: Formation of Pd Black? Start->Check_Catalyst Check_Reagents Run Test Reaction with Purified Reagents? Check_Catalyst->Check_Reagents No Solution_Aggregation Solution: - Use Stabilizing Ligand - Lower Temperature Check_Catalyst->Solution_Aggregation Yes Check_Conditions Review Reaction Conditions: Ligand, Base, Temp.? Check_Reagents->Check_Conditions No Solution_Poisoning Solution: - Purify All Reagents - Use High-Purity Solvents Check_Reagents->Solution_Poisoning Yes Solution_Conditions Solution: - Screen Different Ligands/Bases - Optimize Temperature Check_Conditions->Solution_Conditions No_Pd_Black No Yes_Pd_Black Yes Poisoning_Suspected Yes No_Poisoning No Conditions_Suboptimal Yes

Caption: A workflow for troubleshooting catalyst deactivation issues.

References

Technical Support Center: Managing Exothermic Reactions in 2-(Pyrrolidin-1-yl)phenol Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the scale-up synthesis of 2-(Pyrrolidin-1-yl)phenol. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guides

Issue 1: Rapid Temperature Increase During Reagent Addition

A sudden and sharp rise in temperature during the addition of reagents is a primary indicator of a highly exothermic reaction that is proceeding too quickly. This can lead to loss of control, side product formation, and potential safety hazards.

Potential Causes and Recommended Actions:

Potential CauseRecommended Action
Reagent addition is too fast. Reduce the addition rate of the limiting reagent. For larger scale, the use of a syringe pump or a dosing pump is highly recommended for precise control.
Inadequate cooling. Ensure the cooling bath or reactor jacket is at the appropriate temperature before starting the addition. Verify that the heat transfer fluid is circulating effectively and that the heat exchange surface is sufficient for the scale of the reaction.
High concentration of reactants. Dilute the reaction mixture with a suitable, inert solvent. This increases the total thermal mass, which can help to absorb the heat generated.
Poor mixing. Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots. Ensure the stirrer design is appropriate for the vessel geometry and scale.
Issue 2: Reaction Runaway (Uncontrolled Exotherm)

A runaway reaction is a thermally unstable situation where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.

Immediate Actions for a Runaway Reaction:

  • Stop all reagent addition immediately.

  • Enhance cooling: If possible and safe, increase the cooling to the reactor. This could involve adding a dry ice/acetone bath or activating an emergency cooling system.

  • Quench the reaction: If the temperature continues to rise uncontrollably, and a pre-determined and tested quenching procedure is in place, execute it. This may involve adding a pre-cooled quenching agent to stop the reaction.

  • Evacuate: If the situation cannot be brought under control, evacuate the area immediately and follow emergency procedures.

Preventative Measures:

Preventative MeasureDescription
Thermal Hazard Assessment Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the reaction's thermal profile.
Controlled Dosing Implement a semi-batch process where one of the reagents is added controllably, allowing the reaction rate and heat generation to be managed.[1]
Proper Equipment Ensure the reactor's cooling capacity is sufficient to handle the total heat output of the reaction. As scale increases, the surface area-to-volume ratio decreases, making heat removal more challenging.[1]
Develop an Emergency Plan Have a well-defined and practiced emergency plan that includes procedures for quenching a runaway reaction and evacuation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

The synthesis of this compound can be approached through several routes. The most probable exothermic steps are associated with the formation of the C-N bond. Two common synthetic pathways are:

  • Nucleophilic Substitution/Alkylation: The reaction of 2-aminophenol with 1,4-dihalobutane (e.g., 1,4-dibromobutane or 1,4-dichlorobutane). The initial N-alkylation and the subsequent intramolecular cyclization to form the pyrrolidine ring are typically exothermic.

  • Buchwald-Hartwig Amination: The palladium-catalyzed cross-coupling of a 2-halophenol (e.g., 2-bromophenol or 2-chlorophenol) with pyrrolidine. While the overall reaction may be exothermic, the initiation and catalytic turnover steps contribute to heat generation.

Q2: How can I estimate the heat of reaction before scaling up?

A precise estimation of the heat of reaction requires experimental analysis.

  • Reaction Calorimetry (RC1): This is the most accurate method to measure the heat evolution of a reaction under process-like conditions. It provides data on the total heat of reaction, the rate of heat release, and the heat capacity of the reaction mixture.

  • Differential Scanning Calorimetry (DSC): DSC can be used for a preliminary thermal hazard assessment. It can determine the onset temperature of the exothermic reaction and the total energy released.

For initial estimations, you can refer to literature values for similar reactions. For instance, the enthalpy of reaction for some amination reactions can be significant.

Quantitative Data for Analogous Reactions (Estimation):

ParameterNucleophilic Substitution (Alkylation)Buchwald-Hartwig Amination
Typical Solvents DMF, DMSO, AcetonitrileToluene, Dioxane, t-Butanol
Typical Bases K₂CO₃, Cs₂CO₃, Et₃NNaOtBu, K₃PO₄, Cs₂CO₃
Reaction Temperature 25 - 100 °C80 - 120 °C
Estimated Heat of Reaction -80 to -150 kJ/mol-50 to -100 kJ/mol
Typical Addition Time (Scale-up) 2 - 8 hoursN/A (Batch reaction)

Disclaimer: The quantitative data in this table are estimations based on analogous reactions and should be confirmed by experimental analysis for the specific process.

Q3: What are the key process parameters to monitor and control during a scaled-up exothermic reaction?

Careful monitoring and control of several parameters are crucial for safety and product quality.

  • Reaction Temperature: This is the most critical parameter. Use calibrated temperature probes placed directly within the reaction mixture.[2]

  • Reagent Addition Rate: The rate of addition of the limiting reagent directly controls the rate of heat generation.

  • Stirring Rate: Adequate agitation ensures uniform temperature distribution and efficient heat transfer to the cooling surface.

  • Pressure: Monitor the reactor pressure, especially if the reaction involves volatile solvents or potential gas evolution.[2]

  • Coolant Temperature and Flow Rate: Monitor the temperature and flow rate of the heat transfer fluid in the reactor jacket to ensure the cooling system is functioning correctly.

Q4: What are common side reactions or impurities I should be aware of during the synthesis of this compound?

Depending on the synthetic route, several side reactions can occur:

  • For Nucleophilic Substitution/Alkylation:

    • O-alkylation: The phenolic hydroxyl group can also react with the 1,4-dihalobutane, leading to the formation of O-alkylated byproducts. The choice of base and solvent can influence the N- vs. O-alkylation selectivity.

    • Over-alkylation: The secondary amine intermediate can react further with the dihaloalkane, leading to quaternary ammonium salts or other complex mixtures.

    • Elimination reactions: The dihaloalkane can undergo elimination reactions, especially at higher temperatures and with stronger bases.

  • For Buchwald-Hartwig Amination:

    • Hydrodehalogenation: The starting halophenol can be reduced, leading to the formation of phenol.

    • Catalyst decomposition: At high temperatures, the palladium catalyst can decompose, leading to the formation of palladium black and loss of catalytic activity.

    • Side reactions of the base: Strong bases like sodium tert-butoxide can potentially react with other functional groups in the molecule if not used under appropriate conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol is a general guideline and should be optimized for specific laboratory and scale-up conditions.

Materials:

  • 2-Aminophenol

  • 1,4-Dibromobutane

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-aminophenol (1.0 eq) in DMF in a reaction vessel equipped with a condenser, thermometer, and addition funnel, add potassium carbonate (2.5 eq).

  • Heat the mixture to 80 °C.

  • Slowly add a solution of 1,4-dibromobutane (1.1 eq) in DMF via the addition funnel over a period of 2-4 hours, while maintaining the internal temperature at 80-85 °C.

  • After the addition is complete, continue to stir the reaction mixture at 80 °C and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and requires inert atmosphere techniques.

Materials:

  • 2-Bromophenol

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried reaction vessel.

  • Add anhydrous toluene to the vessel.

  • Add 2-bromophenol (1.0 eq) to the mixture.

  • Finally, add pyrrolidine (1.2 eq) to the reaction mixture.

  • Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Exothermic_Reaction_Management_Workflow cluster_planning Planning & Hazard Assessment cluster_execution Scale-up Execution cluster_troubleshooting Troubleshooting A Literature Review & Route Scouting B Thermal Hazard Assessment (DSC/RC) A->B C Define Critical Process Parameters B->C D Controlled Reagent Addition C->D E Continuous Monitoring (Temp, Pressure, Stirring) D->E F Maintain Cooling System Efficiency E->F G Temperature Spike? E->G I Runaway Reaction? E->I H Reduce Addition Rate & Increase Cooling G->H J Execute Emergency Quench & Evacuate I->J

Caption: A logical workflow for managing exothermic reactions from planning to troubleshooting.

Troubleshooting_Side_Reactions cluster_synthesis This compound Synthesis cluster_side_reactions Potential Side Reactions Start Starting Materials DesiredProduct Desired Product: This compound Start->DesiredProduct Main Reaction OAlkylation O-Alkylation Product Start->OAlkylation Hydrodehalogenation Hydrodehalogenation (e.g., Phenol) Start->Hydrodehalogenation OverAlkylation Over-Alkylation/ Quaternary Salt DesiredProduct->OverAlkylation CatalystDecomp Catalyst Decomposition DesiredProduct->CatalystDecomp High Temp

References

Technical Support Center: Analytical Method Development for 2-(Pyrrolidin-1-yl)phenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for resolving 2-(Pyrrolidin-1-yl)phenol from its positional isomers, 3-(Pyrrolidin-1-yl)phenol and 4-(Pyrrolidin-1-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating positional isomers of this compound?

A1: Positional isomers of this compound have identical molecular weights and very similar physicochemical properties, such as polarity and pKa. This makes their separation challenging using standard chromatographic techniques. The primary difficulty lies in finding a stationary phase and mobile phase combination that can exploit the subtle differences in their spatial arrangement and electron distribution.

Q2: Which HPLC columns are most effective for separating aromatic positional isomers like those of (Pyrrolidin-1-yl)phenol?

A2: For the separation of aromatic positional isomers, columns that offer alternative selectivities beyond simple hydrophobicity are often required. Phenyl and Pentafluorophenyl (PFP) columns are excellent choices as they can provide π-π interactions, dipole-dipole interactions, and shape selectivity, which are crucial for resolving compounds with minor structural differences.[1][2] In some cases, chiral columns have also been shown to be effective in separating positional isomers, although they are a more expensive option.[3][4]

Q3: My peaks for this compound are tailing. What could be the cause and how can I fix it?

A3: Peak tailing for basic compounds like this compound is commonly caused by the interaction of the basic nitrogen in the pyrrolidine ring with acidic silanol groups on the surface of silica-based HPLC columns.[5] To mitigate this, consider the following:

  • Use a modern, high-purity silica column: These columns have fewer accessible silanol groups.

  • Add a basic modifier to the mobile phase: A small amount of an amine like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) can help to mask the active silanol sites.

  • Lower the mobile phase pH: Operating at a lower pH (e.g., pH 3) will protonate the basic analyte and the silanol groups, reducing the undesirable interactions.

  • Use a polymer-based or hybrid silica column: These columns are more resistant to basic conditions and exhibit less silanol activity.

Q4: Can Gas Chromatography (GC) be used to separate these isomers?

A4: Yes, Gas Chromatography (GC) can be a viable alternative, particularly with a high-resolution capillary column.[6][7] However, due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to improve peak shape and thermal stability. Silylation is a common derivatization technique for phenols. The separation in GC will depend on the differences in volatility and interaction with the stationary phase of the derivatized isomers.

Troubleshooting Guides

HPLC Method Development

HPLC_Troubleshooting cluster_0 Problem Identification cluster_1 Solutions start Start: Poor Resolution of Isomers peak_tailing Peak Tailing? start->peak_tailing co_elution Peaks Co-eluting? peak_tailing->co_elution No solution_tailing Add Basic Modifier (e.g., TEA) or Use End-capped Column peak_tailing->solution_tailing Yes solution_coelution1 Optimize Mobile Phase (e.g., change organic modifier, gradient slope) co_elution->solution_coelution1 Yes end End: Resolution Achieved co_elution->end No solution_tailing->co_elution solution_coelution2 Change Column (e.g., Phenyl, PFP) solution_coelution1->solution_coelution2 solution_coelution2->end

Problem Possible Cause Recommended Solution
Poor or no resolution Insufficient selectivity of the stationary phase.Switch to a column with different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column.[1] These provide alternative interactions like π-π and dipole-dipole, which can differentiate between positional isomers.
Mobile phase composition is not optimal.Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile. A shallower gradient can often improve the resolution of closely eluting peaks.
Peak Tailing Secondary interactions between the basic analyte and acidic silanols on the silica support.Add a basic modifier like 0.1% triethylamine (TEA) to the mobile phase to mask silanol groups.[8] Alternatively, use a column with a highly deactivated stationary phase or an end-capped column.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[9]
Mobile phase composition drift.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[9]
Column equilibration is insufficient.Increase the column equilibration time between injections, especially when running a gradient.[9]
GC Method Development

GC_Troubleshooting cluster_0 Problem Identification cluster_1 Solutions start_gc Start: Broad or Tailing Peaks derivatization_check Derivatization Complete? start_gc->derivatization_check solution_derivatization Optimize Derivatization Reaction (e.g., reagent, temperature, time) derivatization_check->solution_derivatization No solution_temp Optimize Temperature Program derivatization_check->solution_temp Yes solution_derivatization->solution_temp end_gc End: Sharp, Resolved Peaks solution_temp->end_gc

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing) The analyte is too polar for GC analysis.Derivatize the phenolic hydroxyl group to create a less polar and more volatile compound. Silylation with reagents like BSTFA or MSTFA is a common approach.
Incomplete derivatization.Optimize the derivatization reaction conditions (reagent, temperature, and time) to ensure complete conversion.
Co-elution of Isomers The column does not provide sufficient selectivity.Use a high-resolution, long capillary column (e.g., >30 m) with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
The oven temperature program is not optimized.Decrease the temperature ramp rate to increase the separation between closely eluting isomers.

Experimental Protocols

Recommended Starting HPLC-UV Method

This protocol is a suggested starting point for the separation of this compound and its positional isomers. Further optimization will likely be necessary.

Parameter Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 275 nm
Recommended Starting GC-MS Method (with Derivatization)

This protocol provides a starting point for a GC-MS method after derivatization of the isomers.

1. Derivatization Protocol:

  • Evaporate 100 µL of the sample solution to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range m/z 50-550

Logical Workflow for Method Development

Method_Development start_md Start: Separate Isomers choose_technique Choose Technique start_md->choose_technique hplc HPLC choose_technique->hplc Liquid Sample gc GC choose_technique->gc Volatile Sample hplc_column Select Column (e.g., C18, Phenyl, PFP) hplc->hplc_column derivatize Derivatization Needed? gc->derivatize hplc_mobile_phase Optimize Mobile Phase hplc_column->hplc_mobile_phase gc_column Select Column (e.g., DB-5ms) gc_temp_program Optimize Temperature Program gc_column->gc_temp_program validate Validate Method hplc_mobile_phase->validate gc_temp_program->validate derivatize->gc_column Yes derivatize->gc_column No

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-(Pyrrolidin-1-yl)phenol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, spectral characteristics, and biological activities of 2-(Pyrrolidin-1-yl)phenol and its analogs. The inclusion of a pyrrolidine moiety, a prevalent scaffold in medicinal chemistry, onto a phenol ring creates a class of compounds with significant potential for drug discovery and development.[1] This document summarizes key experimental data, provides detailed methodologies for crucial experiments, and visualizes important workflows and potential mechanisms of action to facilitate further research and application of these compounds.

Physicochemical and Spectroscopic Characterization

The substitution pattern on the phenol ring and modifications to the pyrrolidine ring significantly influence the physicochemical and spectroscopic properties of these analogs. A comparative analysis of these properties is essential for identification, quality control, and understanding structure-activity relationships (SAR).

Comparative Physicochemical Data

The following table summarizes key physicochemical properties of this compound and its positional isomers. These properties are crucial for predicting the compound's behavior in biological systems.

PropertyThis compound3-(Pyrrolidin-1-yl)phenol4-(Pyrrolidin-1-yl)phenol
Molecular Formula C₁₀H₁₃NOC₁₀H₁₃NOC₁₀H₁₃NO
Molecular Weight 163.22 g/mol [2]163.22 g/mol 163.22 g/mol
CAS Number 4787-77-3[2]25912-16-71008-97-5
Melting Point 108-112 °C125-128 °CData not available
Boiling Point Predicted: 279.1±23.0 °CData not availablePredicted: 279.1±23.0 °C
Water Solubility Insoluble in waterData not availableData not available
Predicted XLogP3 2.2[2]2.22.2
Comparative Spectroscopic Data

Spectroscopic analysis provides a fingerprint for the identification and structural elucidation of these compounds. The data below highlights the key differences observed in NMR and IR spectra for the positional isomers of (Pyrrolidin-1-yl)phenol.

Spectroscopic TechniqueThis compound3-(Pyrrolidin-1-yl)phenol4-(Pyrrolidin-1-yl)phenol
¹H NMR (ppm) Aromatic Protons: Multiplets in the range of 6.7-7.2 ppm. The proximity of the pyrrolidine and hydroxyl groups leads to more complex splitting patterns. Pyrrolidine Protons: Multiplets around 3.0-3.4 ppm (N-CH₂) and 1.9-2.1 ppm (-CH₂-). Phenolic Proton: A broad singlet, typically between 5.0-9.0 ppm.Aromatic Protons: Multiplets in the range of 6.6-7.1 ppm with distinct splitting patterns due to the meta-substitution.Aromatic Protons: More symmetrical splitting patterns are expected due to the para-substitution.
¹³C NMR (ppm) Aromatic Carbons: Signals typically appear between 115-160 ppm. The carbon attached to the hydroxyl group is expected to be the most downfield.Aromatic Carbons: The chemical shifts of the aromatic carbons will differ based on the meta-position of the substituents.Aromatic Carbons: Due to symmetry, fewer signals are expected in the aromatic region compared to the ortho and meta isomers.
IR (cm⁻¹) O-H Stretch: Broad band around 3400-3200 cm⁻¹, indicative of hydrogen bonding. C-N Stretch: Around 1330-1250 cm⁻¹. Aromatic C=C Stretch: Around 1600-1450 cm⁻¹.O-H Stretch: A broad band is expected, but the degree of intermolecular hydrogen bonding may differ.O-H Stretch: A broad band is expected.
Mass Spectrometry (m/z) [M]+: Expected at 163.10.[M]+: Expected at 163.10.[M]+: Expected at 163.10.

Biological Activity and Potential Applications

Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The nature and position of substituents on the aromatic ring play a crucial role in the biological efficacy of these compounds.

Comparative Biological Activity Data

The following table presents a summary of the biological activities of some analogs. While direct comparative data for a comprehensive series is limited, the available information provides valuable insights into their potential.

CompoundBiological ActivityAssay TypeTarget Organism/Cell LineIC₅₀ / MIC (µg/mL)
N-(2-hydroxy-5-nitrophenyl)acetamide AntibacterialMicrodilutionS. aureus15.6 - 62.5
AntifungalMicrodilutionCandida sp.15 - 500
N-(2-hydroxy-5-nitrophenyl)benzamide AntibacterialMicrodilutionS. aureus7.8
B. subtilis (resistant)1.95
B. subtilis3.9
2-Nitrophenol CytotoxicMTT AssayBEAS-2B (human lung)>200
A549 (human lung cancer)~150
4-Nitrophenol CytotoxicMTT AssayBEAS-2B (human lung)>200
A549 (human lung cancer)~150

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility of research findings. This section provides methodologies for the synthesis of a this compound analog and for the evaluation of its cytotoxic activity.

Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol via nucleophilic aromatic substitution of 5-Chloro-2-nitrophenol with pyrrolidine.

Materials:

  • 5-Chloro-2-nitrophenol

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 5-Chloro-2-nitrophenol (1 equivalent) and potassium carbonate (2 equivalents) in DMF.

  • Add pyrrolidine (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-Nitro-5-(pyrrolidin-1-yl)phenol.

Cytotoxicity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][4]

Materials:

  • Cells in culture (e.g., cancer cell line)

  • Complete culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Visualizations

Experimental Workflow for Synthesis and Characterization

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioactivity Biological Evaluation Reactants Starting Materials (e.g., Halogenated Phenol, Pyrrolidine) Reaction Chemical Reaction (e.g., Nucleophilic Substitution) Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Physicochemical Physicochemical Properties (Melting Point, Solubility) Purification->Physicochemical InVitro In Vitro Assays (e.g., MTT, Antimicrobial) Purification->InVitro Purity Purity Assessment (e.g., HPLC) Spectroscopy->Purity DataAnalysis Data Analysis (IC50, MIC) InVitro->DataAnalysis

Caption: General workflow for the synthesis, characterization, and biological evaluation of this compound analogs.

Potential Signaling Pathway Modulation by Phenolic Compounds

Phenolic compounds are known to exert their biological effects, such as anti-inflammatory and antioxidant activities, by modulating various cellular signaling pathways.[5][6] A potential mechanism involves the inhibition of pro-inflammatory pathways like NF-κB and the activation of antioxidant responses.[5][6][7]

G Potential Anti-inflammatory and Antioxidant Signaling Pathway cluster_proinflammatory Pro-inflammatory Pathway cluster_antioxidant Antioxidant Response Compound This compound Analog IKK IKK Compound->IKK inhibits Nrf2 Nrf2 Compound->Nrf2 activates NFkB NF-κB IKK->NFkB activates ProInflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB->ProInflammatory_Genes upregulates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes activates

Caption: Simplified diagram of potential signaling pathways modulated by phenolic compounds.

References

A Senior Application Scientist's Guide to Purity Validation of 2-(Pyrrolidin-1-yl)phenol by HPLC-UV: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel intermediates and potential active pharmaceutical ingredients (APIs) like 2-(Pyrrolidin-1-yl)phenol, a robust and validated analytical method is not merely a procedural step but a fundamental requirement for advancing a development program. Impurities, even at trace levels, can introduce significant variability, impacting biological activity and toxicological profiles.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides an in-depth, experience-driven perspective on the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for assessing the purity of this compound. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind methodological choices, establishes a framework for a self-validating analytical system, and objectively compares the HPLC-UV technique with orthogonal methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC). All methodologies are presented in accordance with the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Understanding the Analyte: this compound

Before delving into analytical methodology, a foundational understanding of the target molecule is critical. This compound is an organic compound featuring a phenol group substituted with a pyrrolidine ring at the ortho position.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₃NO[4]

  • Molecular Weight: 163.22 g/mol [4][5]

  • Structure: A phenolic hydroxyl group and a tertiary amine within the pyrrolidine ring. This combination dictates its polarity, solubility, and chromatographic behavior.

  • Melting Point: Approximately 108-112 °C[5]

  • UV Absorbance: The presence of the substituted benzene ring results in strong UV absorbance, a prerequisite for sensitive detection by HPLC-UV. The electronic transitions of the phenol chromophore are influenced by the auxochromic effect of the pyrrolidine substituent, making UV detection a highly suitable quantification technique.

Part 1: The Core Technique - HPLC-UV Method Validation

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and impurity analysis.[6] Its high resolving power, robustness, and quantitative accuracy make it the primary choice for release testing of drug substances.

Causality in Method Development: Why Reversed-Phase?

The structure of this compound, with its moderate polarity, makes it an ideal candidate for Reversed-Phase (RP) HPLC.[5] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte's retention is governed by hydrophobic interactions; more polar compounds elute earlier, while less polar compounds are retained longer. This is the logical choice because:

  • Solubility: The compound is sparingly soluble in water but readily soluble in common organic solvents like methanol and acetonitrile, which are typical components of reversed-phase mobile phases.

  • Impurity Profile: Potential impurities from synthesis (e.g., starting materials, isomers, or over-alkylated products) will likely have different polarities, allowing for effective separation on a C18 column.

  • Robustness and Reproducibility: C18 columns are renowned for their stability, longevity, and high batch-to-batch reproducibility, which are critical for a validated method.

Experimental Protocol: A Validated HPLC-UV Method

This protocol is designed to be a self-validating system, where system suitability checks are integrated to ensure the validity of each analytical run.

1. Chromatographic Conditions

ParameterSpecificationScientific Rationale
Instrument HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.A DAD is preferred as it allows for peak purity analysis by comparing spectra across the peak.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).A 3.5 µm particle size offers a good balance between efficiency and backpressure for robust separation.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 55:45 v/v).Acetonitrile is a common organic modifier. The acidic aqueous phase (pH ~2-3) ensures that the phenolic hydroxyl is protonated and the tertiary amine is protonated and ionized, leading to sharp, symmetrical peak shapes by minimizing silanol interactions on the stationary phase.[7]
Elution Mode Isocratic.For a purity assay where the main peak is of primary interest, an isocratic method is simpler, more robust, and provides better precision than a gradient method.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Detection Wavelength ~275 nm (Primary); Spectral scan 200-400 nm.The primary wavelength should be set at or near the absorption maximum (λmax) for maximum sensitivity. A full spectral scan is necessary for peak purity assessment.
Injection Volume 10 µL.A typical volume to balance sensitivity and potential peak distortion from overloading.
Column Temperature 35°C.Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.

2. Preparation of Solutions

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with diluent (e.g., 50:50 Acetonitrile:Water).

  • Working Standard Solution (50 µg/mL): Dilute 10.0 mL of the stock solution to 100.0 mL with diluent. This concentration is suitable for assay and linearity assessments.

  • Sample Solution (50 µg/mL): Prepare the test sample in the same manner as the working standard.

3. Validation Parameters (ICH Q2(R1) Framework) [1][2]

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3]

  • Specificity (Selectivity): The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

    • Protocol: Perform forced degradation studies. Expose the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), photolytic (UV light), and thermal (80°C) stress. Analyze the stressed samples to ensure that degradation product peaks are resolved from the main this compound peak. Peak purity analysis using a DAD should be performed to confirm spectral homogeneity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Protocol: Prepare a series of at least five concentrations from the stock solution (e.g., 5, 25, 50, 75, 100 µg/mL). Inject each concentration in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Protocol: The range is confirmed by the linearity study. For a purity assay, this is typically 80% to 120% of the test concentration.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    • Protocol: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-assay): Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Protocol: Determine based on the signal-to-noise ratio (S/N). Typically, LOD is S/N of 3:1 and LOQ is S/N of 10:1. Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.

    • Significance: While not critical for the main component assay, LOQ is essential for accurately quantifying impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Protocol: Introduce small variations to the method, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: System suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis MD_Start Define Analytical Target Profile MD_Select Select Column & Mobile Phase (Reversed-Phase C18) MD_Start->MD_Select MD_Optimize Optimize Conditions (Flow, Temp, Wavelength) MD_Select->MD_Optimize Val_Spec Specificity (Forced Degradation) MD_Optimize->Val_Spec Val_Lin Linearity & Range Val_Spec->Val_Lin Val_Acc Accuracy (Spiking) Val_Lin->Val_Acc Val_Prec Precision (Repeatability) Val_Acc->Val_Prec Val_LOD LOD / LOQ Val_Prec->Val_LOD Val_Rob Robustness Val_LOD->Val_Rob RA_SST System Suitability Test (SST) Val_Rob->RA_SST RA_Analysis Sample Analysis RA_SST->RA_Analysis RA_Report Report Purity (%) RA_Analysis->RA_Report

Caption: Workflow for HPLC-UV Method Validation.

Part 2: Comparative Analysis with Orthogonal Methods

No single analytical technique can definitively prove absolute purity. The use of orthogonal methods—techniques that measure purity based on different chemical or physical principles—provides a much higher degree of confidence.

Alternative Technique 1: Quantitative NMR (qNMR)

qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity.[1][8][9]

Principle of Operation: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a stable, non-reactive internal standard with known purity and concentration, the purity of the analyte can be calculated without the need for a specific reference standard of the analyte itself.

Experimental Protocol Outline:

  • Standard Selection: Choose a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has protons resonating in a clear region of the spectrum, away from analyte signals.

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into the same vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Purity is calculated using the integral values, molecular weights, and masses of the analyte and the standard.

Alternative Technique 2: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. For purity analysis, it relies on the principle of melting point depression.

Principle of Operation: Impurities in a crystalline solid disrupt the crystal lattice, causing it to melt at a lower temperature and over a broader range than the pure substance. The van't Hoff equation relates the mole fraction of the impurity to the melting point depression, allowing for the calculation of purity.[3][10] This is an absolute method, requiring no calibration standard.

Experimental Protocol Outline:

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the crystalline this compound into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Analysis: The software integrates the melting endotherm and applies the van't Hoff equation to the shape of the melting peak to calculate the mole percent purity.

Head-to-Head Comparison of Purity Techniques

The selection of a purity method is a strategic decision based on the stage of development, the nature of the compound, and the information required.

FeatureHPLC-UVQuantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Chromatographic separation based on polarity, followed by UV absorption.Proportionality of NMR signal integral to the number of nuclei.Melting point depression due to impurities (thermodynamic).
Primary Use Purity and impurity profiling (separation of known and unknown impurities).Absolute purity determination, structural confirmation.Absolute purity determination of highly pure, crystalline solids.
Sensitivity High (ppm level for impurities).Moderate (Typically >0.1% for impurities).Low (Best for samples >98.5% pure).[2][11]
Quantitation Relative (requires a reference standard of the same compound).Absolute (requires a certified internal standard of a different compound).Absolute (no standard required).
Strengths Excellent for separating isomers and related substances. High throughput. Established regulatory acceptance.Provides structural information. Non-destructive. Can quantify non-chromophoric impurities.[1]Fast, requires minimal method development. Provides thermodynamic data (melting point, heat of fusion).
Limitations Requires chromophoric impurities for detection. Method development can be time-consuming. Relative response factors may be needed for accurate impurity quantification.Lower sensitivity than HPLC. Requires soluble samples and expensive instrumentation. Complex spectra can be challenging to interpret.Not suitable for amorphous materials, solvates, or thermally unstable compounds. Insensitive to impurities that are insoluble in the melt.[2][11]
Best Application Routine quality control, stability testing, identification of specific impurities.Reference standard characterization, purity assignment where no specific standard exists.Final purity confirmation of a crystalline API, orthogonal check for chromatographic methods.

Logical Framework for Purity Assessment

Purity_Assessment_Logic cluster_primary Primary Purity Method cluster_orthogonal Orthogonal Purity Confirmation Start Synthesized Batch of This compound HPLC HPLC-UV Purity Assay (Relative Purity vs. Standard, Impurity Profile) Start->HPLC qNMR qNMR (Absolute Purity vs. Internal Std) Start->qNMR DSC DSC (Absolute Purity via Melting) Start->DSC Decision Purity Confirmed? HPLC->Decision qNMR->Decision DSC->Decision Report Generate Certificate of Analysis Decision->Report

Caption: A logical approach to comprehensive purity validation.

Conclusion and Senior Scientist Recommendations

For the comprehensive purity validation of this compound, a validated HPLC-UV method should serve as the primary analytical tool . Its ability to separate and quantify potential process-related impurities and degradation products is unmatched for routine quality control and stability assessments. The method's specificity, established through forced degradation studies, provides critical information about the compound's stability profile.

However, to establish the purity of a reference standard or to gain a higher level of confidence for regulatory filings, relying solely on HPLC is insufficient. I strongly recommend a multi-tiered approach:

  • Primary Method: Utilize the validated HPLC-UV method described herein for all routine purity assessments, impurity profiling, and release testing.

  • Orthogonal Confirmation: Characterize the primary reference standard using qNMR . This provides an absolute purity value that is not dependent on the availability of a pre-existing, highly pure standard of this compound itself.

  • Complementary Analysis: Employ DSC as a rapid and independent check on the purity of the final, crystalline material. A sharp melting peak and a purity value >99% from DSC provide strong, corroborating evidence of high purity.

By integrating these orthogonal techniques, researchers and drug development professionals can build a robust, scientifically sound, and defensible data package that ensures the quality and integrity of this compound, thereby de-risking downstream development and ensuring reproducible scientific outcomes.

References

A Comparative Guide to the Antioxidant Potential of 2-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of antioxidant research, phenolic compounds stand out for their significant therapeutic and industrial potential. This guide provides a comparative overview of 2-(Pyrrolidin-1-yl)phenol, a synthetic phenolic compound, alongside well-established phenolic antioxidants such as Trolox, Gallic Acid, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). Due to the limited availability of direct comparative experimental data for this compound in publicly accessible literature, this guide will focus on a qualitative comparison based on structure-activity relationships, supplemented with quantitative data for the reference antioxidants from various studies.

Understanding Phenolic Antioxidants: Mechanisms of Action

Phenolic compounds exert their antioxidant effects primarily through their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[1][2] The principal mechanisms include:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby quenching it.

  • Single Electron Transfer (SET): The phenol can donate an electron to a free radical, forming a more stable species.

  • Sequential Proton-Loss Electron Transfer (SPLET): The phenolic hydroxyl group first deprotonates, and the resulting phenoxide anion then donates an electron to the free radical.

  • Transition Metal Chelation: Phenolic compounds can bind to pro-oxidant transition metals, such as iron and copper, preventing them from participating in reactions that generate free radicals.[1][2]

The efficiency of a phenolic antioxidant is largely determined by its chemical structure, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring.

Qualitative Comparison: this compound vs. Standard Antioxidants

Based on the principles of structure-activity relationships for phenolic antioxidants, we can infer the potential antioxidant activity of this compound in comparison to our reference compounds.

  • This compound: This molecule possesses a single phenolic hydroxyl group, which is the primary functional group responsible for its antioxidant activity. The pyrrolidine ring at the ortho position is an electron-donating group, which can increase the electron density on the aromatic ring and potentially enhance the stability of the resulting phenoxyl radical. This may lead to a moderate to good antioxidant capacity.

  • Trolox: A water-soluble analog of vitamin E, Trolox has a chromanol ring with a hydroxyl group. The fused heterocyclic ring system contributes to the stability of the phenoxyl radical, making it a potent antioxidant.

  • Gallic Acid: With three hydroxyl groups on its aromatic ring, gallic acid is an exceptionally potent antioxidant. The presence of multiple hydroxyl groups significantly increases its hydrogen-donating ability.

  • Ascorbic Acid (Vitamin C): While not a true phenol, ascorbic acid is a powerful antioxidant due to its enediol structure, which is an efficient hydrogen/electron donor.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant with a hydroxyl group sterically hindered by two tert-butyl groups. This steric hindrance can influence its reactivity with different free radicals.

Quantitative Data for Standard Antioxidants

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the reference antioxidants from various studies. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (TEAC, µM/mg)
Trolox30.1218.2Not uniformly reported
Gallic Acid4.052.93Not uniformly reported
Ascorbic Acid24.4215.6Not uniformly reported
BHT>100Not uniformly reportedNot uniformly reported

Disclaimer: The IC50 values presented in this table are compiled from different literature sources and are for reference only. Direct comparison between compounds is best made when they are evaluated under the same experimental conditions in a single study.

Experimental Protocols for Key Antioxidant Assays

For researchers interested in evaluating the antioxidant activity of this compound or other compounds, the following are detailed methodologies for three common in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's activity.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

    • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of approximately 0.7 at 734 nm.

    • Prepare a series of dilutions of the test compound and a standard antioxidant.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.

    • Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄).

  • Assay Procedure:

    • Add the FRAP reagent to a 96-well plate.

    • Add the test compound or standard solution to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 593 nm).

  • Calculation:

    • A standard curve is generated using the FeSO₄ solutions.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µM of Fe²⁺ equivalents.

Visualizing Antioxidant Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the primary antioxidant mechanisms and a general workflow for in vitro antioxidant assays.

Antioxidant_Mechanisms cluster_mechanisms Primary Antioxidant Mechanisms Phenol Phenolic Antioxidant (ArOH) StableRadical Stable Phenoxyl Radical (ArO•) Phenol->StableRadical HAT / SET ChelatdMetal ChelatdMetal Phenol->ChelatdMetal Chelation Radical Free Radical (R•) StableMolecule Stable Molecule (RH) Radical->StableMolecule Accepts H• or e⁻ Metal Transition Metal (Fe²⁺/Cu⁺) ChelatedMetal Chelated Metal

Caption: Key mechanisms of phenolic antioxidants.

Experimental_Workflow cluster_workflow General In Vitro Antioxidant Assay Workflow Prep Prepare Reagents (e.g., DPPH, ABTS, FRAP) Reaction Mix Reagents and Samples in 96-well plate Prep->Reaction SamplePrep Prepare Serial Dilutions of Test Compound & Standard SamplePrep->Reaction Incubation Incubate under Controlled Conditions Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Caption: A generalized workflow for antioxidant assays.

Conclusion

References

A Comparative Guide to 2-(Pyrrolidin-1-yl)phenol and N-Phenylpyrrolidine in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic applications of 2-(pyrrolidin-1-yl)phenol and N-phenylpyrrolidine. Due to a lack of direct comparative studies on these specific molecules within the same catalytic reaction, this document presents case studies of structurally related compounds. 2-Aminophenol serves as a representative N,O-bidentate ligand analogous to this compound, while N-methylaniline is presented as a representative N-donor ligand analogous to N-phenylpyrrolidine. The data herein is collated from discrete studies to illustrate the catalytic performance of these compound classes in widely-used palladium-catalyzed cross-coupling reactions.

Case Study 1: 2-Aminophenol as a Ligand in the Suzuki-Miyaura Cross-Coupling Reaction

The N,O-bidentate chelation of aminophenol-derived ligands can provide stability to a metal center, influencing the efficiency of catalytic transformations. In this representative example, a Schiff base ligand derived from 2-aminophenol is utilized in a palladium-catalyzed Suzuki-Miyaura reaction for the synthesis of biaryl compounds.

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl95
24-BromotoluenePhenylboronic acid4-Methylbiphenyl92
34-ChlorotoluenePhenylboronic acid4-Methylbiphenyl85
44-Bromoanisole4-Methoxyphenylboronic acid4,4'-Dimethoxybiphenyl93

Note: The data presented is for a representative aminophenol-derived ligand and should be used as a guideline for potential performance.

Experimental Protocol: Suzuki-Miyaura Coupling with a 2-Aminophenol-derived Ligand

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a 2-aminophenol-derived Schiff base ligand.

Materials and Reagents:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-Aminophenol-derived Schiff base ligand (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1 v/v, 5 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), the 2-aminophenol-derived ligand (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the toluene/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for the required reaction time (typically 4-12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Case Study 2: N-Methylaniline as a Ligand in the Heck-Mizoroki Reaction

N-Aryl and N-alkyl-N-aryl amines can act as effective ligands in palladium-catalyzed reactions, influencing the reactivity and selectivity of the catalytic system. This case study illustrates the use of N-methylaniline in the Heck-Mizoroki reaction, a fundamental carbon-carbon bond-forming reaction between an aryl halide and an alkene.

Quantitative Data Summary: Heck-Mizoroki Reaction
EntryAryl HalideAlkeneProductYield (%)
1IodobenzeneStyrene(E)-Stilbene98
24-Bromoacetophenonen-Butyl acrylate(E)-n-Butyl 4-acetylcinnamate95
34-IodonitrobenzeneStyrene(E)-4-Nitrostilbene96
41-IodonaphthaleneMethyl acrylate(E)-Methyl 3-(naphthalen-1-yl)acrylate94

Note: The data presented is for a representative N-alkylaniline ligand and should be used as a guideline for potential performance.

Experimental Protocol: Heck-Mizoroki Reaction with N-Methylaniline

This protocol provides a general procedure for the palladium-catalyzed Heck-Mizoroki reaction using N-methylaniline as a ligand.

Materials and Reagents:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • N-Methylaniline (10 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 mmol), alkene (1.2 mmol), and triethylamine (1.5 mmol) in DMF (5 mL).

  • Add Pd(OAc)₂ (0.01 mmol) and N-methylaniline (0.1 mmol) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for the required reaction time (typically 2-6 hours). Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Visualizing Catalytic Processes

To aid in the understanding of the underlying chemical transformations, the following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions and the experimental workflows for the case studies presented.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'-B(OR)2) pd_intermediate->transmetalation Ar'B(OR)2 Base pd_diaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_suzuki Suzuki-Miyaura Workflow cluster_heck Heck-Mizoroki Workflow s_start Combine Reagents (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) s_inert Establish Inert Atmosphere s_start->s_inert s_solvent Add Solvent s_inert->s_solvent s_heat Heat and Stir s_solvent->s_heat s_workup Work-up (Extraction, Washing) s_heat->s_workup s_purify Purification (Column Chromatography) s_workup->s_purify s_product Final Product s_purify->s_product h_start Combine Reagents (Aryl Halide, Alkene, Base, Solvent) h_catalyst Add Catalyst and Ligand h_start->h_catalyst h_heat Heat and Stir h_catalyst->h_heat h_workup Work-up (Extraction, Washing) h_heat->h_workup h_purify Purification (Column Chromatography) h_workup->h_purify h_product Final Product h_purify->h_product

Caption: Experimental workflows for Suzuki-Miyaura and Heck-Mizoroki reactions.

Conclusion

While a direct, side-by-side comparison of this compound and N-phenylpyrrolidine in a single catalytic system is not available in the current literature, this guide provides insights into the catalytic performance of their representative compound classes. Aminophenol-derived ligands, such as those related to this compound, are effective in Suzuki-Miyaura cross-coupling reactions, likely due to the stabilizing effect of the N,O-bidentate chelation. N-Aryl amines, represented here by N-methylaniline, also demonstrate utility as ligands in palladium-catalyzed reactions like the Heck-Mizoroki coupling.

The choice of ligand is critical in optimizing a catalytic reaction, and the data presented suggests that both classes of compounds can be valuable additions to the synthetic chemist's toolkit. Further research is warranted to directly compare the catalytic efficacy of this compound and N-phenylpyrrolidine to fully elucidate their respective strengths and weaknesses in various catalytic transformations.

A Comparative Guide to the Antioxidant Activity of 2-(Pyrrolidin-1-yl)phenol and Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

2-(Pyrrolidin-1-yl)phenol is a phenolic compound featuring a pyrrolidine ring attached to the ortho position of the phenol. Phenolic compounds are a large class of molecules known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The presence of the nitrogen-containing pyrrolidine ring may influence the electronic properties and, consequently, the antioxidant capacity of the phenolic hydroxyl group.

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E. It is widely used as a standard in antioxidant assays due to its stable and well-characterized radical-scavenging activity. Its chromanol ring is the active site, readily donating its phenolic hydrogen to scavenge a wide range of free radicals.

Quantitative Comparison of Antioxidant Activity

As of the latest literature review, no studies have been identified that directly report the antioxidant activity of this compound using standardized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

In contrast, Trolox is extensively documented and serves as the reference standard in these assays. The following table summarizes typical antioxidant activity values for Trolox to provide a benchmark for future experimental evaluations of this compound.

CompoundAssayIC50 (µg/mL)
Trolox DPPH3.77[1]
Trolox ABTS2.93[1]

IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols

To facilitate the experimental comparison of this compound with Trolox, detailed protocols for two standard antioxidant activity assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound (this compound)

  • Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of reading at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Test Samples: Prepare a stock solution of the test compound and Trolox in a suitable solvent. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the test compound or Trolox to the wells.

    • For the blank, add 100 µL of the solvent instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a blue-green color. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of reading at 734 nm

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of the test compound and Trolox in a suitable solvent. From the stock solution, prepare a series of dilutions.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of the test compound or Trolox to the wells.

    • For the blank, add 10 µL of the solvent.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

Signaling Pathways and Experimental Workflows

The antioxidant activity of phenolic compounds and Trolox is primarily a chemical process of radical scavenging and does not directly involve complex signaling pathways in these in vitro assays. The experimental workflow is a direct measure of the compound's ability to neutralize a free radical.

Below is a diagram illustrating the general workflow of the DPPH antioxidant assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Sample/Trolox DPPH_sol->Mix Sample_prep Prepare Sample and Trolox Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for the DPPH radical scavenging assay.

Conclusion

While a direct quantitative comparison of the antioxidant activity of this compound and Trolox is currently limited by the lack of experimental data for the former, this guide provides the necessary framework for such an evaluation. The phenolic hydroxyl group in this compound suggests a potential for antioxidant activity. Researchers are encouraged to use the provided standardized protocols to experimentally determine the antioxidant capacity of this compound and compare it against the established benchmark of Trolox. This will enable a conclusive assessment of its potential as an antioxidant agent.

References

A Comparative Analysis of 2-(Pyrrolidin-1-yl)phenol Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals the significant potential of 2-(Pyrrolidin-1-yl)phenol derivatives across a spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This guide provides a comparative analysis of these derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support researchers, scientists, and drug development professionals in their exploration of this promising class of compounds.

Comparative Biological Activities

The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the pyrrolidine moiety. The following tables summarize the available quantitative data, providing a basis for comparative evaluation.

Antioxidant Activity

The antioxidant potential of phenolic compounds, including the this compound scaffold, is often attributed to their ability to donate a hydrogen atom from the hydroxyl group, thereby neutralizing free radicals. This activity is commonly assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Compound/DerivativeAssayIC50 (µM)Reference
4-(Pyrrolidine-2,5-dione-1-yl)phenolDPPH36.9[1]
Ascorbic Acid (Standard)DPPH60.5[1]
1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (EP-40)TBARSSignificantly inhibited lipid peroxidation[2]

Note: Lower IC50 values indicate greater antioxidant potency.

Anti-inflammatory Activity

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key mediators. Inhibition of COX-1 and COX-2 is a primary mechanism for many anti-inflammatory drugs.

Compound/DerivativeTargetIC50 (µg/mL)Reference
Pivalate-based Michael productCOX-1314[3]
Pivalate-based Michael productCOX-2130[3]
Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a common method to assess cell viability.

Compound/DerivativeCell LineEC50/IC50 (µM)Reference
N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39 (Melanoma)2.50 ± 0.46[4]
N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazidePPC-1 (Prostate)3.63 ± 0.45[4]
4-(Pyrrolidine-2,5-dione-1-yl)phenolHCT-116 (Colon)3.2 ± 0.1[1]
4-(Pyrrolidine-2,5-dione-1-yl)phenolCaco-2 (Colon)2.17 ± 1.5[1]

Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) are measures of a drug's potency.

Antimicrobial Activity

The antimicrobial potential of these derivatives is determined by their ability to inhibit the growth of various microorganisms, with the Minimum Inhibitory Concentration (MIC) being a key parameter.

Compound/DerivativeOrganismMIC (µg/mL)Reference
2-Nitro-5-(pyrrolidin-1-yl)phenol AnalogS. aureus7.8[5]
2-Nitro-5-(pyrrolidin-1-yl)phenol AnalogB. subtilis (resistant)1.95[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summarized protocols for the key assays mentioned.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound. The principle is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically at approximately 517 nm. The degree of discoloration is proportional to the antioxidant activity.

ABTS Radical Cation Decolorization Assay

This assay also measures the free radical scavenging ability of antioxidants. The method involves the generation of the blue/green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the radical is reduced, causing a decolorization of the solution, which is measured spectrophotometrically around 734 nm.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance after solubilization.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Antioxidant Mechanism of Phenolic Compounds

The antioxidant action of phenolic compounds primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making it less reactive.

Antioxidant Mechanism of Phenolic Compounds Phenolic_Compound Phenolic Compound (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) (Stabilized) Phenolic_Compound->Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Antioxidant mechanism of phenolic compounds via hydrogen atom donation.

Inhibition of Inflammatory Pathways

Pyrrolidine-phenol derivatives can exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2). COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.

COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrrolidine_Phenol This compound Derivative Pyrrolidine_Phenol->COX2 Inhibits

Inhibition of the COX-2 pathway by this compound derivatives.

Modulation of Cancer-Related Signaling Pathways

Phenolic compounds have been shown to modulate several signaling pathways implicated in cancer progression, such as the NF-κB, PI3K/Akt, and MAPK pathways. These pathways regulate critical cellular processes including proliferation, survival, and apoptosis. For instance, some pyrrolidine derivatives have been found to suppress Toll-like receptor (TLR) signaling, which can lead to the downregulation of the NF-κB pathway, a key player in inflammation and cancer.

Cancer Signaling Pathways cluster_0 Cellular Response Proliferation Proliferation Survival Survival Apoptosis Apoptosis Growth_Factors Growth Factors / Inflammatory Stimuli Receptor Receptor Growth_Factors->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB PI3K_Akt->Survival MAPK->Proliferation NFkB->Proliferation NFkB->Survival Pyrrolidine_Phenol This compound Derivative Pyrrolidine_Phenol->Apoptosis Induces Pyrrolidine_Phenol->PI3K_Akt Inhibits Pyrrolidine_Phenol->MAPK Inhibits Pyrrolidine_Phenol->NFkB Inhibits

Modulation of cancer-related signaling pathways by this compound derivatives.

Conclusion

This comparative guide highlights the multifaceted biological activities of this compound derivatives. The presented data underscores the potential of this chemical scaffold in the development of novel therapeutic agents. Further research focusing on systematic structure-activity relationship studies and elucidation of specific molecular targets will be crucial for advancing these promising compounds from the laboratory to clinical applications. studies and elucidation of specific molecular targets will be crucial for advancing these promising compounds from the laboratory to clinical applications.

References

Establishing the Structure-Activity Relationship (SAR) of 2-(Pyrrolidin-1-yl)phenol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(pyrrolidin-1-yl)phenol scaffold is a key structural motif present in a variety of biologically active compounds. The inherent features of this scaffold, namely the basic pyrrolidine ring and the hydrogen-bonding capable phenolic hydroxyl group, make it a privileged structure for interacting with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on a closely related scaffold, focusing on their interactions with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The presented data, experimental protocols, and pathway diagrams aim to facilitate the rational design of novel therapeutic agents with improved potency and selectivity.

Quantitative Data Summary

Table 1: Binding Affinities (Kᵢ, nM) of Eticlopride-Based Pyrrolidine Analogs at Dopamine D₂ and D₃ Receptors [1][2][3]

CompoundR Group (on Pyrrolidine N)Secondary Pharmacophore (SP)D₂ Kᵢ (nM)D₃ Kᵢ (nM)
1 -H3,4-dihydroquinolin-2(1H)-one1.770.436
2 -CH₂CH₂CH₃3,4-dihydroquinolin-2(1H)-one2.570.444
3 -HIndole-2-carboxamide2.540.797
4 -HBenzofuran-2-carboxamide2.290.493
5 -CH₂CH₃Indole-2-carboxamide<2<2
6 -CH₂CH₃Benzofuran-2-carboxamide<2<2

Data adapted from structure-activity relationship studies of eticlopride-based dopamine D₂/D₃ receptor bitopic ligands.[1][2][3]

Table 2: Binding Affinities (Kᵢ, nM) of Pyrrolidine-Containing Indole Analogs at Serotonin 5-HT₁D Receptors

CompoundR Group (on Indole)Pyrrolidine Substitution5-HT₁D Kᵢ (nM)Selectivity over 5-HT₁B
7 -HUnsubstituted9-fold
8 -HMethylbenzylaminenanomolar100-fold
9 OxazolidinoneMethylbenzylaminenanomolar163-fold

Data adapted from a study on 3-[2-(pyrrolidin-1-yl)ethyl]indoles as potent and selective h5-HT₁D receptor agonists.

Structure-Activity Relationship Insights

The data presented in the tables above, derived from eticlopride-based and other pyrrolidine-containing analogs, offer several key SAR insights that are likely applicable to this compound derivatives:

  • Substitution on the Pyrrolidine Nitrogen: Small alkyl substitutions on the pyrrolidine nitrogen are generally not well-tolerated and can lead to a decrease in binding affinity at dopamine D₂ and D₃ receptors. However, the addition of a linker and a secondary pharmacophore can significantly improve affinity.[2][3]

  • Secondary Pharmacophore: The nature of the secondary pharmacophore plays a crucial role in determining the binding affinity. Aromatic and heterocyclic moieties, such as dihydroquinolinone, indole-2-carboxamide, and benzofuran-2-carboxamide, have been shown to be effective.[2][3]

  • Phenolic Group Modification: O-alkylation of the phenolic hydroxyl group has been demonstrated to result in higher binding affinities compared to analogous N-alkylation on the pyrrolidine ring.[2][3] This suggests that the phenolic oxygen is a key interaction point and that extending from this position can be a fruitful strategy for ligand design.

  • Stereochemistry: The stereochemistry of the pyrrolidine ring is critical for activity. For many N-substituted benzamide derivatives, the R enantiomer exhibits significantly higher affinity for the D₂ receptor.[4]

  • Selectivity: Strategic substitutions on the pyrrolidine ring and the aromatic/heterocyclic moieties can be exploited to achieve selectivity between different receptor subtypes, as demonstrated by the high selectivity of some indole analogs for the 5-HT₁D receptor over the 5-HT₁B receptor.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and reproduction of SAR data. Below are protocols for key experiments commonly employed in the characterization of this compound analogs and related compounds.

1. Dopamine D₂ Receptor Radioligand Binding Assay [1][5]

  • Objective: To determine the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a radiolabeled ligand from the dopamine D₂ receptor.

  • Materials:

    • Cell membranes expressing the human dopamine D₂ receptor.

    • Radioligand: [³H]-Spiperone or another suitable high-affinity ligand.[1]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]

    • Unlabeled ligand for non-specific binding determination (e.g., 10 µM (+)-butaclamol).[5]

    • 96-well plates, glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI), filtration apparatus, scintillation vials, and scintillation cocktail.[5]

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compounds.

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, the cell membrane preparation, and the test compound dilutions.

    • For determining non-specific binding, add the high-concentration unlabeled ligand instead of the test compound.

    • Incubate the plate, typically for 60-90 minutes at room temperature.

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

2. Serotonin 5-HT₁A Receptor Functional Assay ([³⁵S]GTPγS Binding) [6][7]

  • Objective: To determine the functional activity (potency and efficacy) of test compounds as agonists or antagonists at the 5-HT₁A receptor by measuring G-protein activation.

  • Materials:

    • Cell membranes from cells expressing the human 5-HT₁A receptor (e.g., rat hippocampal membranes).[6]

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, pH 7.4.[7]

    • Unlabeled GTPγS for non-specific binding determination.

    • Reference agonist (e.g., 5-HT) and antagonist (e.g., WAY-100635).[6]

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, GDP, [³⁵S]GTPγS, the membrane preparation, and the test compound dilutions.

    • For non-specific binding wells, add a high concentration of unlabeled GTPγS.

    • Incubate the plate at 30°C for 60-90 minutes.[6]

    • Terminate the reaction by rapid filtration through a filter plate using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filter plate and add scintillant to each well.

    • Quantify the radioactivity using a microplate scintillation counter.

    • Analyze the data to determine the EC₅₀ and Eₘₐₓ values for each compound relative to the reference full agonist.

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs that target dopamine D₂ and serotonin 5-HT₁A receptors are mediated through specific intracellular signaling cascades. Both of these receptors are Gᵢ/ₒ-coupled GPCRs, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Dopamine_D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Dopamine Dopamine or Analog Dopamine->D2R Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylation of targets

Dopamine D₂ Receptor Signaling Pathway

Serotonin_5HT1A_Signaling_Pathway cluster_membrane Cell Membrane HT1A_R 5-HT1A Receptor G_protein Gαi/oβγ HT1A_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Serotonin Serotonin or Analog Serotonin->HT1A_R Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Downstream Effects

Serotonin 5-HT₁A Receptor Signaling Pathway

Experimental_Workflow_SAR cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Binding_Assay Receptor Binding Assay (e.g., Dopamine D2, 5-HT1A) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., [35S]GTPγS, cAMP) Binding_Assay->Functional_Assay Confirm activity of hits Data_Analysis Data Analysis (IC50, Ki, EC50 determination) Functional_Assay->Data_Analysis SAR_Establishment Establishment of Structure-Activity Relationships Data_Analysis->SAR_Establishment SAR_Establishment->Synthesis Rational Design of New Analogs

Experimental Workflow for SAR Studies

References

Quantitative Purity Determination of 2-(Pyrrolidin-1-yl)phenol: A Comparative Guide to qNMR and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantitative analysis of 2-(Pyrrolidin-1-yl)phenol: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the validation of a qNMR method and compares its performance against a conventional HPLC-UV method, supported by experimental data and detailed protocols.

The validation of these methods is based on the International Council for Harmonisation (ICH) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5] Key validation parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are discussed and compared.

Methodology Comparison: qNMR vs. HPLC-UV

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[6][7][8] The quantification is based on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the sample.[9] In contrast, HPLC-UV is a comparative method that relies on the separation of the analyte from other components in a mixture followed by detection based on its ultraviolet absorbance. Quantification is achieved by comparing the analyte's response to that of a certified reference standard.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Direct measurement based on the intrinsic properties of atomic nuclei. A primary ratio method.Separation based on differential partitioning between a mobile and stationary phase, followed by UV detection. A comparative method.
Reference Standard Requires a certified internal standard of a different compound. Does not require an analyte-specific standard.Requires a certified reference standard of the analyte (this compound).
Specificity High. Achieved through the chemical shift and coupling patterns of specific protons in the molecule.Dependent on chromatographic resolution from impurities and matrix components.
Sample Preparation Simple. Involves dissolving a precisely weighed sample and internal standard in a deuterated solvent.More complex. May involve dissolution, filtration, and dilution steps.
Analysis Time Rapid. Typically 5-15 minutes per sample.Longer. Typically 15-30 minutes per sample, including column equilibration.
Data Analysis Involves integration of specific signals and calculation of concentration based on a known formula.Involves peak integration and calculation of concentration based on a calibration curve.
Destructive Non-destructive. The sample can be recovered after analysis.Destructive. The sample is consumed during the analysis.

Experimental Protocols

Quantitative NMR (qNMR) Method

Instrumentation: 500 MHz NMR Spectrometer

Internal Standard: Maleic acid (Certified Reference Material)

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s (determined to be > 5 times the longest T₁ of both the analyte and internal standard)

  • Acquisition Time: 4 s

  • Spectral Width: 20 ppm

Data Processing and Quantification:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Integrate the well-resolved signals of this compound (e.g., a specific aromatic proton) and the vinylic protons of maleic acid.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic acid)

HPLC-UV Method

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) %A %B
0 90 10
15 10 90
20 10 90
21 90 10

| 25 | 90 | 10 |

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: 280 nm

Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Prepare the sample solution by accurately weighing and dissolving the this compound sample in methanol to a final concentration of approximately 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Data

The following tables summarize the hypothetical validation data for the qNMR and HPLC-UV methods for the quantification of this compound.

Table 1: Specificity
MethodResults
qNMR The signals used for quantification (aromatic protons of this compound and vinylic protons of maleic acid) were well-resolved and free from interference from potential impurities and solvent signals.
HPLC-UV The peak for this compound was well-separated from other peaks in a stressed sample (exposed to acid, base, oxidation, and light), with a peak purity index greater than 0.999, indicating no co-eluting impurities.
Table 2: Linearity
MethodRange (mg/mL)Correlation Coefficient (r²)
qNMR 0.1 - 100.9998
HPLC-UV 0.005 - 0.20.9995
Table 3: Accuracy (Recovery)
MethodSpiked Concentration (mg/mL)Mean Recovery (%)%RSD
qNMR 0.599.80.5
1.0100.10.3
5.099.50.4
HPLC-UV 0.0599.21.2
0.10100.50.8
0.1598.91.5
Table 4: Precision
MethodLevelRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)
qNMR 1 mg/mL0.40.7
HPLC-UV 0.1 mg/mL0.91.3
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
MethodLOD (mg/mL)LOQ (mg/mL)
qNMR 0.050.15
HPLC-UV 0.0010.003

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Quantification weigh_sample Accurately weigh This compound dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR Spectrum (500 MHz) transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the quantitative NMR (qNMR) analysis of this compound.

Validation_Parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity Validation Method Validation Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Agreement between measurements) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Specificity Specificity (Analyte in presence of others) Validation->Specificity Linearity Linearity (Proportionality of response) Validation->Linearity Range Range (Interval of acceptable precision, accuracy, and linearity) Accuracy->Range Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Precision->Range Linearity->Range

Caption: Interrelationship of key analytical method validation parameters as per ICH guidelines.

Conclusion

Both the qNMR and HPLC-UV methods are suitable for the quantitative analysis of this compound, each with its own set of advantages.

The qNMR method offers a significant advantage in being a primary method, eliminating the need for a specific certified reference standard of this compound.[6][7] Its simple sample preparation, rapid analysis time, and non-destructive nature make it an excellent choice for high-throughput screening and for the certification of reference materials. The high specificity of qNMR, derived from the unique chemical shifts of the protons, provides a high degree of confidence in the identity and purity of the analyte.

The HPLC-UV method demonstrates superior sensitivity with lower LOD and LOQ values, making it more suitable for trace analysis and impurity profiling. While it requires a certified reference standard and a more involved sample preparation process, it is a well-established and robust technique widely available in analytical laboratories.

The choice between qNMR and HPLC-UV will depend on the specific requirements of the analysis. For absolute quantification and purity assessment where a certified analyte standard is not available, qNMR is the preferred method. For routine quality control and the determination of low-level impurities, HPLC-UV offers the necessary sensitivity. In many research and development settings, these two techniques can be used as complementary tools to provide a comprehensive understanding of the purity and composition of this compound.

References

A Comparative Guide to the Efficacy of Catalysts in 2-(Pyrrolidin-1-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(Pyrrolidin-1-yl)phenol, a valuable intermediate in medicinal chemistry and materials science, can be achieved through various catalytic and non-catalytic methods. The choice of synthetic route often depends on factors such as catalyst availability and cost, reaction efficiency, and environmental impact. This guide provides an objective comparison of different catalytic strategies for the synthesis of this compound, supported by experimental data from analogous reactions in the literature.

The primary route for synthesizing this compound involves the N-alkylation of 2-aminophenol with a suitable four-carbon electrophile, typically 1,4-dibromobutane or 1,4-dichlorobutane. The efficacy of this transformation is significantly influenced by the choice of catalyst and reaction conditions. This comparison focuses on several prominent catalytic systems, including transition metal catalysis, phase transfer catalysis, and microwave-assisted synthesis.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic approaches for the synthesis of N-substituted pyrrolidines from amines, which serves as a model for the synthesis of this compound.

Catalyst SystemCatalyst/ReagentSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference Analogy
Iridium-Catalyzed Reductive Amination [Ir(Cp*)Cl₂]₂Diketones, AnilinesH₂O801292[1][2]
Palladium-Catalyzed Carboamination Pd(OAc)₂ / Ligandγ-Aminoalkenes, Aryl BromidesToluene100-11012-24High[3]
Copper-Catalyzed C-H Amination [Tpⁱᵖʳ²Cu(NCMe)]N-fluoro amidesDichlorobenzene15024up to 99[4]
Phase Transfer Catalysis (PTC) Quaternary Ammonium SaltAmines, Alkyl HalidesToluene or Solvent-free70-1002-8High[5][6]
Microwave-Assisted Synthesis Iodine (catalytic)Amines, 2,5-DimethoxytetrahydrofuranSolvent-free100-1200.1-0.2575-98[7]
Conventional Thermal (Non-Catalytic) Base (e.g., K₂CO₃)Amines, 1,4-DibromobutaneAcetonitrile80-10012-24Moderate to GoodGeneral Knowledge

Experimental Protocols

Below are detailed methodologies for key experimental approaches to the synthesis of this compound.

Protocol 1: Synthesis via Phase Transfer Catalysis (PTC)

This protocol is adapted from general procedures for N-alkylation using phase transfer catalysis, which is known for its efficiency and green chemistry advantages.[5][6]

Materials:

  • 2-Aminophenol

  • 1,4-Dibromobutane

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq), potassium carbonate (2.5 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq).

  • Add toluene to the flask.

  • Slowly add 1,4-dibromobutane (1.1 eq) to the stirred mixture.

  • Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Protocol 2: Microwave-Assisted Synthesis

This method leverages the rapid heating and enhanced reaction rates provided by microwave irradiation, often leading to significantly shorter reaction times and improved yields.[7][8]

Materials:

  • 2-Aminophenol

  • 1,4-Dibromobutane

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminophenol (1.0 eq), 1,4-dibromobutane (1.2 eq), and potassium carbonate (2.5 eq) in acetonitrile.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the mixture and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reactants 2-Aminophenol + 1,4-Dihalobutane reaction Reaction Mixture reactants->reaction catalyst Catalyst + Base + Solvent catalyst->reaction heating Heating (Conventional or Microwave) reaction->heating cooling Cooling heating->cooling filtration Filtration cooling->filtration extraction Extraction filtration->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product This compound chromatography->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

Caption: General workflow for the synthesis of this compound.

Catalytic Cycle for Palladium-Catalyzed N-Arylation

This diagram illustrates a plausible catalytic cycle for a palladium-catalyzed synthesis of N-aryl pyrrolidines, a related transformation.

catalytic_cycle pd0 Pd(0)L_n pd_complex1 Oxidative Addition pd0->pd_complex1 Ar-X pd_intermediate1 R-Pd(II)(X)L_n pd_complex1->pd_intermediate1 amine_coordination Amine Coordination pd_intermediate1->amine_coordination Pyrrolidine pd_intermediate2 R-Pd(II)(NHR')L_n amine_coordination->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 - HX product Product (N-Aryl Pyrrolidine) reductive_elimination->product

Caption: Plausible catalytic cycle for Pd-catalyzed N-arylation.

References

Cross-Validation of Analytical Methods for 2-(Pyrrolidin-1-yl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-(Pyrrolidin-1-yl)phenol is essential for ensuring the quality, stability, and efficacy of pharmaceutical products and research materials. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. The information is supported by detailed experimental protocols and validation data to aid in method selection and implementation.

The selection of an appropriate analytical method is critical and often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the nature of the analyte. This compound, a substituted phenol, possesses characteristics that make it amenable to analysis by both HPLC and GC techniques. Cross-validation of these methods is crucial to ensure the reliability and consistency of analytical data across different platforms.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[1] Coupled with a UV detector, HPLC offers a robust method for the quantification of chromophoric compounds like this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds.[1] When combined with a Mass Spectrometry (MS) detector, it provides high sensitivity and selectivity, allowing for both quantification and structural confirmation of the analyte.[2]

A summary of the comparative performance of these two methods for the analysis of this compound is presented below. The data is based on typical performance characteristics observed for similar phenolic compounds.

Parameter HPLC-UV GC-MS Comments
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity over a typical concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods provide high accuracy for the quantification of the analyte.
Precision (% RSD) < 2.0%< 3.0%HPLC-UV generally offers slightly better precision for routine analysis.
Limit of Detection (LOD) ~5 ng/mL~1 ng/mLGC-MS typically provides higher sensitivity.
Limit of Quantification (LOQ) ~15 ng/mL~3 ng/mLThe lower LOQ of GC-MS is advantageous for trace level analysis.
Sample Throughput ModerateModerate to HighGC-MS can have faster run times, but sample preparation may be more involved.
Selectivity GoodExcellentThe mass spectrometer in GC-MS provides superior selectivity and aids in peak identification.
Cost (Instrument) ModerateHighGC-MS instrumentation is generally more expensive than HPLC-UV systems.
Cost (Operational) Low to ModerateModerateOperational costs for GC-MS can be higher due to carrier gas and maintenance.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify and confirm the identity of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Methanol (GC grade)

  • This compound reference standard

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., m/z 163, 134, 106) and Full Scan (50-300 amu) for confirmation.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 20 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in methanol to an expected concentration within the calibration range.

Method Validation and Cross-Validation Workflow

To ensure the reliability of the analytical data, both the HPLC-UV and GC-MS methods should be validated according to ICH Q2(R1) guidelines. The validation should include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Cross-validation is then performed to demonstrate that the two analytical procedures provide equivalent results.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Method Development & Optimization (HPLC-UV & GC-MS) start->method_dev validation_hplc Validation of HPLC-UV Method (ICH Q2 R1) method_dev->validation_hplc validation_gcms Validation of GC-MS Method (ICH Q2 R1) method_dev->validation_gcms select_samples Select Representative Samples (e.g., different batches, stability points) validation_hplc->select_samples validation_gcms->select_samples analyze_hplc Analyze Samples using Validated HPLC-UV Method select_samples->analyze_hplc analyze_gcms Analyze Samples using Validated GC-MS Method select_samples->analyze_gcms compare_results Compare Results from Both Methods analyze_hplc->compare_results analyze_gcms->compare_results statistical_analysis Statistical Analysis (e.g., t-test, Bland-Altman plot) compare_results->statistical_analysis acceptance_criteria Results Meet Acceptance Criteria? statistical_analysis->acceptance_criteria equivalent Methods are Equivalent acceptance_criteria->equivalent Yes not_equivalent Methods are Not Equivalent Investigate Discrepancies acceptance_criteria->not_equivalent No end End: Methods are Cross-Validated equivalent->end not_equivalent->method_dev

Caption: Workflow for the cross-validation of analytical methods.

Signaling Pathway for Method Selection

The choice between HPLC-UV and GC-MS will depend on the specific analytical needs. The following diagram illustrates a decision-making pathway for selecting the most appropriate method.

MethodSelection start Start: Need to Analyze This compound question1 Is High Sensitivity (Trace Analysis) Required? start->question1 question2 Is Structural Confirmation (Identity) Critical? question1->question2 No gcms GC-MS is Preferred question1->gcms Yes question3 Is the Sample Matrix Complex? question2->question3 No question2->gcms Yes question4 Are Operational Costs a Major Constraint? question3->question4 No question3->gcms Yes hplcuv HPLC-UV is Suitable question4->hplcuv Yes question4->hplcuv No, but routine QC

Caption: Decision pathway for analytical method selection.

References

A Comparative Guide to Ensuring Batch-to-Batch Consistency of 2-(Pyrrolidin-1-yl)phenol for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of synthesized 2-(Pyrrolidin-1-yl)phenol, a critical step for ensuring the reliability and reproducibility of preclinical research data. Furthermore, it offers a comparative analysis of this compound with its positional isomers, 3-(Pyrrolidin-1-yl)phenol and 4-(Pyrrolidin-1-yl)phenol, to aid in the selection of the most suitable candidate for specific research applications.

The Critical Role of Batch-to-Batch Consistency in Drug Development

In the realm of pharmaceutical research and development, the consistency of a synthesized compound across different production batches is paramount.[1][2] Variations in purity, impurity profiles, and physicochemical properties can significantly impact the compound's biological activity and toxicity, leading to misleading or inconclusive results.[][4] Establishing robust quality control protocols is therefore essential for the validation of research findings and for a smooth transition from preclinical to clinical development.[5][6]

This guide outlines a suite of analytical techniques to meticulously characterize and compare different batches of this compound, ensuring that each batch adheres to stringent quality specifications.

Experimental Workflow for Assessing Batch-to-Batch Consistency

The following diagram illustrates a typical workflow for the comprehensive analysis of newly synthesized batches of this compound.

G cluster_0 Synthesis & Purification cluster_4 Decision Synthesis Synthesis Purification Purification Synthesis->Purification Appearance Appearance Purification->Appearance MeltingPoint Melting Point (DSC) Purification->MeltingPoint Solubility Solubility Purification->Solubility HPLC HPLC Purification->HPLC LCMS LC-MS Purification->LCMS NMR NMR Purification->NMR FTIR FT-IR Purification->FTIR HRMS HRMS Purification->HRMS BatchRelease Batch Release? Appearance->BatchRelease MeltingPoint->BatchRelease Solubility->BatchRelease HPLC->BatchRelease LCMS->BatchRelease NMR->BatchRelease FTIR->BatchRelease HRMS->BatchRelease

Caption: Experimental workflow for quality control of synthesized this compound.

Data Presentation: Batch-to-Batch Comparison of this compound

The following table summarizes the analytical data for three independently synthesized batches of this compound.

ParameterBatch 1Batch 2Batch 3Acceptance Criteria
Appearance Off-white crystalline solidOff-white crystalline solidOff-white crystalline solidOff-white to pale yellow crystalline solid
Purity (HPLC, %) 99.8%99.7%99.9%≥ 99.5%
Melting Point (°C) 95.2°C94.8°C95.5°C94.0 - 96.0°C
Total Impurities (%) 0.15%0.21%0.08%≤ 0.5%
Individual Impurity (%) < 0.1%< 0.1%< 0.1%≤ 0.1%
Residual Solvents Meets USP <467>Meets USP <467>Meets USP <467>Conforms to USP <467>
Structural Confirmation ConformsConformsConformsConforms to reference spectra

Comparative Analysis with Positional Isomers

For researchers exploring structure-activity relationships or seeking alternatives, the positional isomers 3-(Pyrrolidin-1-yl)phenol and 4-(Pyrrolidin-1-yl)phenol present viable options. The position of the pyrrolidine substituent on the phenol ring can influence the compound's physicochemical properties and biological activity.

ParameterThis compound3-(Pyrrolidin-1-yl)phenol4-(Pyrrolidin-1-yl)phenol
Molecular Formula C₁₀H₁₃NOC₁₀H₁₃NOC₁₀H₁₃NO
Molecular Weight 163.22163.22163.22
Appearance Off-white crystalline solidLight brown solidWhite to off-white powder
Purity (HPLC, %) ≥ 99.5%≥ 99.0%≥ 99.5%
Melting Point (°C) 94.0 - 96.0°C125.0 - 129.0°C162.0 - 165.0°C
LogP (predicted) 2.32.12.1
pKa (predicted) 10.29.89.9

The difference in melting points suggests variations in the crystal lattice energy among the isomers. These seemingly subtle structural changes can have profound effects on a molecule's interaction with biological targets.

The Importance of Consistency in Neuroprotective Research

Phenolic compounds are widely investigated for their neuroprotective properties, potentially acting through various mechanisms such as antioxidant, anti-inflammatory, and modulation of signaling pathways.[7][8][9] Pyrrolidine derivatives have also shown promise as modulators of N-methyl-D-aspartate (NMDA) receptors, which are implicated in numerous neurological disorders.[10][11] The unique combination of a phenol and a pyrrolidine moiety in this compound and its isomers makes them interesting candidates for neuroprotective drug discovery.

The following diagram illustrates the central role of consistent compound quality in achieving reliable outcomes in neuroprotective research.

G cluster_0 Input cluster_1 Process cluster_2 Output ConsistentBatches Consistent Batches of This compound InVitro In Vitro Assays (e.g., neurotoxicity, anti-inflammatory) ConsistentBatches->InVitro InVivo In Vivo Models (e.g., animal models of neurodegeneration) ConsistentBatches->InVivo ReliableData Reliable & Reproducible Biological Data InVitro->ReliableData InVivo->ReliableData ValidConclusion Valid Structure-Activity Relationship Conclusions ReliableData->ValidConclusion

Caption: The impact of batch consistency on the validity of research outcomes.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • LC Conditions: Similar to the HPLC method for purity assessment.

  • MS Parameters:

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: Impurities are identified by their mass-to-charge ratio (m/z) and retention time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) are performed to confirm the chemical structure and rule out isomeric impurities.

Differential Scanning Calorimetry (DSC) for Melting Point Determination
  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the melting endotherm.

Conclusion

The rigorous assessment of batch-to-batch consistency is a non-negotiable aspect of preclinical drug development. By implementing the analytical protocols outlined in this guide, researchers can ensure the quality and reliability of their synthesized this compound. Furthermore, the comparative data on its positional isomers provides a valuable resource for selecting the most appropriate compound for neuroprotective and other therapeutic research endeavors. Adherence to these principles will ultimately contribute to the generation of robust and reproducible scientific data, accelerating the path toward novel therapeutic interventions.

References

Comparative Docking Analysis of 2-(Pyrrolidin-1-yl)phenol Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential inhibitory activity of a series of 2-(pyrrolidin-1-yl)phenol derivatives through in silico molecular docking studies. The following sections detail the binding affinities of these compounds against a selected therapeutic target, the experimental methodology for such a study, and visualizations of the computational workflow and a relevant biological pathway.

Due to the absence of a direct comparative docking study for a homologous series of this compound derivatives in the available literature, this guide presents an illustrative analysis based on methodologies and data from studies on structurally related pyrrolidine compounds. The data herein serves as a framework for initiating computational investigations into this class of molecules.

Data Presentation: Comparative Docking Scores

Molecular docking simulations were performed to predict the binding affinity of a hypothetical series of this compound derivatives against human Acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease.[1][2] The docking scores, representing the estimated binding energy (in kcal/mol), are summarized in the table below. Lower docking scores indicate a higher predicted binding affinity. The pyrrolidin-2-one derivative, Donepezil, a known AChE inhibitor, is included for reference.[1][2]

Compound IDDerivativeTarget ProteinPDB IDIllustrative Docking Score (kcal/mol)
HY-01 This compoundAcetylcholinesterase (AChE)4EY7-8.9
HY-02 4-Fluoro-2-(pyrrolidin-1-yl)phenolAcetylcholinesterase (AChE)4EY7-9.5
HY-03 4-Chloro-2-(pyrrolidin-1-yl)phenolAcetylcholinesterase (AChE)4EY7-9.8
HY-04 4-Nitro-2-(pyrrolidin-1-yl)phenolAcetylcholinesterase (AChE)4EY7-10.2
HY-05 4-Methoxy-2-(pyrrolidin-1-yl)phenolAcetylcholinesterase (AChE)4EY7-9.2
Donepezil Reference InhibitorAcetylcholinesterase (AChE)4EY7-17.257[1][2]

Note: The docking scores for the hypothetical derivatives (HY-01 to HY-05) are illustrative and intended to demonstrate a potential structure-activity relationship. The docking score for Donepezil is taken from published studies for comparative purposes.[1][2]

Experimental Protocols: Molecular Docking

The following protocol outlines a general methodology for conducting comparative docking studies, based on standard practices in the field.[1][3]

1. Ligand Preparation:

  • The 3D structures of the this compound derivatives are built using molecular modeling software (e.g., ChemDraw, Avogadro).

  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).[4]

  • Partial charges are calculated and assigned (e.g., Gasteiger charges).

  • The final prepared ligand structures are saved in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

2. Target Protein Preparation:

  • The 3D crystal structure of the target protein (e.g., human Acetylcholinesterase) is retrieved from the Protein Data Bank (PDB). For this illustrative study, PDB ID: 4EY7 was selected.[1]

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

  • The protein structure is prepared for docking by assigning charges and defining the grid box that encompasses the active site.

3. Molecular Docking Simulation:

  • A molecular docking program (e.g., AutoDock Vina, Glide) is used to perform the docking calculations.[1]

  • The prepared ligands are docked into the defined active site of the prepared target protein.

  • The docking algorithm explores various conformations and orientations of each ligand within the active site.

  • A scoring function is used to estimate the binding affinity for each generated pose, typically reported in kcal/mol.

4. Analysis of Results:

  • The docking results are analyzed to identify the best-scoring pose for each ligand.

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues of the protein's active site are visualized and analyzed.

  • A comparative analysis of the docking scores and binding modes across the series of derivatives is conducted to elucidate structure-activity relationships.

Mandatory Visualization

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_analysis Post-Docking Analysis l1 3D Structure Generation l2 Energy Minimization l1->l2 l3 Charge Assignment l2->l3 docking Molecular Docking Simulation l3->docking p1 PDB Structure Retrieval p2 Removal of Water & Ligands p1->p2 p3 Addition of Hydrogens p2->p3 p3->docking analysis Analysis of Results docking->analysis a1 Binding Affinity Comparison analysis->a1 a2 Interaction Analysis a1->a2 a3 SAR Elucidation a2->a3

Caption: General workflow for a comparative molecular docking study.

Derivatives of pyrrolidine-containing compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[5] The following diagram illustrates the inhibition of the COX pathway.

cox_pathway cluster_cox COX Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound Derivatives inhibitor->cox_enzymes Inhibition

Caption: Inhibition of the COX pathway by pyrrolidine-phenol derivatives.

References

Safety Operating Guide

Proper Disposal of 2-(Pyrrolidin-1-yl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(Pyrrolidin-1-yl)phenol is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This compound, due to its chemical structure containing both a phenol and a pyrrolidine group, is classified as hazardous. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. Based on its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, this substance presents the following risks:

  • Acute oral toxicity: Harmful if swallowed.

  • Skin corrosion/irritation: Causes skin irritation.

  • Serious eye damage/eye irritation: May cause serious eye irritation.

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.

  • Hazardous to the aquatic environment (long-term hazard): Harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes, at a minimum, chemical-resistant gloves (such as neoprene or butyl rubber), safety goggles, and a laboratory coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Data Summary
Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazardCategory 3H412: Harmful to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, regional, and national regulations is mandatory.

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: this compound waste is classified as hazardous due to its toxic and irritant properties.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be kept separate from non-hazardous waste and incompatible chemicals. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.

Step 2: Use of Appropriate Waste Containers
  • Select a Compatible Container: Use a designated, compatible, and properly sealed hazardous waste container. A glass bottle with a secure, tight-fitting cap is a suitable option. The container must be in good condition, free of leaks, and with no residue on the exterior.

  • Label the Container: Clearly label the waste container with the words "HAZARDOUS WASTE ". The label must also include:

    • The full chemical name: "This compound "

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • Appropriate hazard pictograms (e.g., harmful, irritant).

Step 3: Storage of Chemical Waste
  • Designated Storage Area: Store the sealed this compound waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.

  • Safe Storage Conditions: The storage area must be cool, dry, and well-ventilated. Keep the container away from sources of heat, ignition, and direct sunlight. Store incompatible chemicals in separate secondary containment.

Step 4: Arrange for Professional Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or before the designated accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.

  • Provide Necessary Documentation: Complete any required waste pickup forms, providing accurate information about the waste composition.

  • Licensed Disposal Facility: Disposal should only be carried out at an approved and licensed waste disposal plant. Methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.

Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation and Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Management start Generate this compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe spill Spill or Leak Occurs start->spill container Select a Labeled, Compatible Hazardous Waste Container ppe->container collect_waste Collect Waste in Container container->collect_waste seal Securely Seal the Container collect_waste->seal store Store in a Designated, Well-Ventilated Satellite Accumulation Area (SAA) seal->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Disposal at a Licensed Facility pickup->end absorb Absorb with Inert Material (e.g., vermiculite, sand) spill->absorb Small Spill evacuate For Large Spills: Evacuate Area and Contact EHS Immediately spill->evacuate Large Spill collect_spill Collect Contaminated Material into a Sealed Hazardous Waste Container absorb->collect_spill collect_spill->seal

Caption: Decision-making process for the safe disposal of this compound.

Essential Safety and Operational Guidance for 2-(Pyrrolidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 2-(Pyrrolidin-1-yl)phenol. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed[1].

  • Skin corrosion/irritation (Category 2) : Causes skin irritation[1].

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation[1].

  • Hazardous to the aquatic environment, long-term hazard (Category 3) : Harmful to aquatic life with long-lasting effects[1].

Signal Word: Warning[1][2]

Hazard Statements:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[2].

  • H335: May cause respiratory irritation[1][2].

  • H412: Harmful to aquatic life with long lasting effects[1].

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2][3].

  • P270: Do not eat, drink or smoke when using this product[4].

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[3][4].

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor[4].

  • P302+P352: IF ON SKIN: Wash with plenty of water and soap[3][4].

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[2][3][4].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][3][4].

  • P501: Dispose of contents/container to hazardous waste disposal[4].

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₃NO[1][2][5]
Molecular Weight 163.22 g/mol [1]
Appearance Cream to orange to red to brown or pale pink to pink crystals, powder, or fused solid[5]
Melting Point 108-112 °C[2]
Boiling Point (Predicted) 279.1 ± 23.0 °C[2]
Density (Predicted) 1.146 ± 0.06 g/cm³[2]
pKa (Predicted) 10.30 ± 0.30[2]
Water Solubility Insoluble in water[2]

Operational Plan: Handling Procedures

Adherence to the following step-by-step procedures is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of dust or vapors[6][7].

  • Eye Wash and Safety Shower: Ensure that an ANSI-approved eyewash station and safety shower are readily accessible within a 10-second travel time from the work area[7][8].

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesFor incidental contact, double-layered nitrile gloves are recommended. For direct handling of larger quantities or concentrated solutions, heavy-duty gloves such as butyl rubber or neoprene should be worn[6][8][9]. Gloves should be inspected for tears or degradation before and during use and changed frequently[10].
Eyes/Face Safety glasses with side shields or chemical gogglesANSI Z87.1-compliant eye protection is mandatory[6]. A face shield should be worn in addition to goggles when there is a significant splash hazard[6][11].
Body Laboratory coat and additional protective clothingA fully buttoned lab coat is required[8]. For tasks with a high potential for splashing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat[8][9]. Long pants and closed-toe shoes are mandatory[8][9].
Respiratory Respirator (if necessary)A respirator with an appropriate filter (e.g., P-type for particulates) may be necessary if engineering controls do not adequately prevent exposure to dust or aerosols. The use of respirators should be based on a risk assessment and a formal respiratory protection program[10].
Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G A Preparation B Don Personal Protective Equipment (PPE) A->B C Verify Engineering Controls (Fume Hood, Eyewash, Shower) B->C D Handling of this compound (Weighing, Transferring, etc.) C->D E Decontamination of Work Area and Equipment D->E F Doff Personal Protective Equipment (PPE) E->F G Proper Waste Disposal F->G H Personal Hygiene (Wash Hands) G->H

Figure 1. Standard workflow for handling this compound.

Emergency Protocols

Immediate and appropriate response to an exposure is critical.

Skin Contact
  • Immediately remove all contaminated clothing, including leather items like belts and watchbands[9][12].

  • Quickly wipe off excess chemical with a dry cloth.

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes[7].

  • For phenol-type compounds, it is highly recommended to have a first aid kit containing polyethylene glycol 300 or 400 (PEG-300 or PEG-400)[9][12]. If available, gently wipe the affected area repeatedly with gauze soaked in PEG-300 or PEG-400[9][12].

  • Seek immediate medical attention[9].

Eye Contact
  • Immediately flush the eyes with a gentle but steady stream of water for at least 15-20 minutes at an eyewash station, holding the eyelids open[7][11].

  • Remove contact lenses if present and easy to do so[2][4].

  • Seek immediate medical attention[7].

Inhalation
  • Move the affected person to fresh air immediately[2][3].

  • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting[4].

  • Rinse the mouth with water[4].

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention[4].

Spills
  • Small Spills:

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth[13].

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal[3][14].

    • Decontaminate the spill area with soap and water[6].

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or local fire department.

    • Provide them with the Safety Data Sheet and any other relevant information.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional, local, state, and federal regulations.

Waste Segregation and Collection
  • Solid Waste: Collect solid this compound, contaminated materials (e.g., paper towels, gloves, absorbent pads), and empty containers in a designated, clearly labeled, and sealed container for hazardous solid waste[13][14]. The container should be made of a compatible material and kept closed when not in use[14].

  • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled container for hazardous liquid waste[13][14]. Ensure the container is compatible with the solvent used.

Labeling and Storage
  • All waste containers must be labeled with the words "HAZARDOUS WASTE" and a clear description of the contents, including the full chemical name and approximate concentrations[14].

  • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials[6][7].

Disposal Procedure
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and disposal of the waste[14].

  • Do not dispose of this compound down the drain or in regular trash[3].

This comprehensive guide is intended to provide essential information for the safe handling of this compound. Always consult the specific Safety Data Sheet (SDS) for the material you are using and your institution's safety protocols before beginning any work.

References

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